molecular formula C11H8BrNO3 B13501207 Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Cat. No.: B13501207
M. Wt: 282.09 g/mol
InChI Key: HNKLSMKAQAVMKQ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

methyl 7-bromo-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-3-2-6(12)4-8(7)13-9/h2-5H,1H3,(H,13,14)

InChI Key

HNKLSMKAQAVMKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate , a critical heterocyclic scaffold used in the development of antiviral (HCV), antitubercular, and neuroactive pharmaceutical agents.

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (CAS 495407-25-5 ) is a functionalized quinoline intermediate distinguished by three reactive sites: the electrophilic C2-ester, the nucleophilic C4-hydroxyl (tautomeric with the C4-oxo group), and the C7-bromide handle for cross-coupling. It serves as a primary building block for NS3/4A protease inhibitors and MmpL3 inhibitors in anti-infective research.

This guide details the compound's identification, regioselective synthesis, and application in high-value medicinal chemistry workflows.

Part 1: Chemical Identity & Specifications[2][3][4]

ParameterTechnical Specification
Chemical Name Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate
IUPAC Name Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
CAS Registry Number 495407-25-5
Parent Acid CAS 134785-82-3 (7-bromo-4-hydroxyquinoline-2-carboxylic acid)
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Appearance Light brown to tan crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water
Purity Standard ≥97% (HPLC), typically requiring isomer separation
SMILES COC(=O)C1=CC2=C(C=C(Br)C=C2)NC1=O

Part 2: Synthesis & Manufacturing Protocols

Core Challenge: Regioselectivity

The synthesis of 7-substituted quinolines from meta-substituted anilines is inherently non-regioselective. Cyclization of the intermediate enamine typically yields a mixture of the 7-bromo (desired) and 5-bromo (undesired) isomers. High-yield isolation of the 7-bromo isomer relies on exploiting solubility differences during crystallization.

Protocol: Modified Conrad-Limpach Cyclization

This protocol utilizes Dimethyl Acetylenedicarboxylate (DMAD) to establish the C2-carboxylate functionality directly.

Step 1: Michael Addition (Enamine Formation)
  • Reagents: 3-Bromoaniline (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD, 1.05 eq).

  • Solvent: Methanol or Ethanol (anhydrous).

  • Procedure:

    • Dissolve 3-bromoaniline in the solvent at room temperature.

    • Add DMAD dropwise over 30 minutes to control the exotherm.

    • Stir at reflux for 2–4 hours.

    • Observation: The solution will darken; TLC will show the disappearance of aniline and formation of the fumarate adduct (enamine).

    • Workup: Concentrate in vacuo to yield the crude dimethyl 2-((3-bromophenyl)amino)but-2-enedioate oil.

Step 2: Thermal Cyclization (Ring Closure)
  • Reagents: Crude enamine from Step 1, Diphenyl ether (inert high-boiling solvent).

  • Conditions: High temperature (250°C).

  • Procedure:

    • Pre-heat diphenyl ether to 250°C in a flask equipped with a Dean-Stark trap (to remove methanol byproduct).

    • Add the crude enamine dropwise to the boiling solvent. Rapid addition is crucial to favor kinetic cyclization.

    • Maintain temperature for 30–60 minutes.

    • Mechanism: Intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl, releasing methanol.

Step 3: Purification & Isomer Separation
  • Cooling: Allow the reaction mixture to cool slowly to ~80°C, then to room temperature.

  • Precipitation: Dilute the mixture with a non-polar solvent (e.g., Hexanes or Diethyl Ether) to precipitate the crude quinoline product. Filter the solids.

  • Isomer Isolation (Critical Step):

    • The crude solid contains both 5-bromo and 7-bromo isomers.

    • Recrystallization: Dissolve the solid in boiling Dichloromethane (DCM) or Methanol .

    • The 7-bromo isomer is typically less soluble and crystallizes out first or remains as a precipitate while the 5-bromo isomer remains in the mother liquor.

    • Filter the purified 7-bromo solid.

Synthesis Workflow Diagram

Synthesis Aniline 3-Bromoaniline Enamine Enamine Intermediate (Michael Adduct) Aniline->Enamine Reflux (MeOH) DMAD DMAD (Dimethyl Acetylenedicarboxylate) DMAD->Enamine Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Enamine->Cyclization - MeOH Mixture Crude Mixture (7-Br & 5-Br Isomers) Cyclization->Mixture Purification Recrystallization (DCM/MeOH) Mixture->Purification Product Methyl 7-bromo-4-hydroxy quinoline-2-carboxylate Purification->Product Selective Precipitation

Caption: Step-wise synthesis via modified Conrad-Limpach reaction, highlighting the critical isomer separation step.

Part 3: Applications in Drug Discovery

Antitubercular Agents (MmpL3 Inhibitors)

This scaffold is a validated precursor for inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for the biosynthesis of the mycobacterial cell wall.

  • Modification: The C2-ester is hydrolyzed to the acid and coupled with bulky amines (e.g., adamantylamine) to fit the hydrophobic pocket of MmpL3.

  • Role of 7-Br: Provides a site for lipophilic expansion via Suzuki-Miyaura coupling to increase permeability through the M. tuberculosis cell envelope.

HCV NS3/4A Protease Inhibitors

The 4-hydroxy-2-carboxyquinoline core mimics the P2 proline residue in peptide-based protease inhibitors.

  • Modification: The 7-bromo group is often replaced with large heterocyclic systems (via cross-coupling) to interact with the S2 subsite of the viral protease.

  • C4-OH Functionality: Often converted to a leaving group (e.g., -Cl or -OTf) to introduce solubilizing groups or further structural diversity.

NMDA Receptor Antagonists

Derivatives of 7-halo-4-hydroxyquinoline-2-carboxylic acid act as antagonists at the glycine binding site of the NMDA receptor, relevant for treating neuropathic pain and stroke.

Functionalization Map

Applications Core Methyl 7-bromo-4-hydroxy quinoline-2-carboxylate Suzuki Pd-Catalyzed Cross-Coupling (at C7-Br) Core->Suzuki Amidation Hydrolysis & Amidation (at C2-Ester) Core->Amidation Chlorination Chlorination (POCl3) (at C4-OH) Core->Chlorination Biaryl Biaryl Derivatives (HCV Inhibitors) Suzuki->Biaryl Amide Quinoline-2-carboxamides (Anti-TB / MmpL3) Amidation->Amide Chloro 4-Chloroquinolines (Intermediate for SNAr) Chlorination->Chloro

Caption: Divergent synthesis pathways utilizing the three orthogonal reactive sites of the scaffold.

Part 4: Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: The 7-bromo isomer is a stable solid but should be handled in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

  • Chemical Identity & CAS: Bide Pharm. Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate Product Page. Retrieved from

  • Synthesis & Separation: Al-Sayed, E., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. Royal Society of Chemistry / NIH. Retrieved from

  • Parent Acid Reference: BLD Pharm. 7-Bromo-4-hydroxyquinoline-2-carboxylic acid (CAS 134785-82-3). Retrieved from

  • Reaction Mechanism: BenchChem. Technical Guide to the Synthesis of 4-hydroxyquinolines via Conrad-Limpach. Retrieved from

Physicochemical Properties of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (CAS: 495407-25-5) is a critical heterocyclic scaffold employed primarily in the synthesis of antiviral agents (specifically HCV NS3/4A protease inhibitors) and antimalarial quinoline derivatives. Its value lies in its trifunctional nature: the C2-ester allows for backbone extension, the C4-hydroxyl (tautomeric oxo) serves as a handle for chlorination and subsequent nucleophilic substitution (


), and the C7-bromide  provides a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways, and handling protocols, designed to support researchers in optimizing yield and purity during drug development campaigns.

Molecular Identity & Structural Analysis

The compound exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. While IUPAC nomenclature often cites the hydroxy form, X-ray crystallography and solution-phase NMR of analogous quinolines confirm that the 4-oxo-1,4-dihydro tautomer predominates in the solid state and in polar solvents.

AttributeDetail
IUPAC Name Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate
Alternative Name Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
CAS Number 495407-25-5 (Primary), 220844-76-8 (Generic isomer class often conflated)
Molecular Formula

Molecular Weight 282.09 g/mol
SMILES COC(=O)C1=CC(O)=C2C=CC(Br)=CC2=N1
InChI Key NAIDMSQWVCKHQE-UHFFFAOYSA-N
Tautomeric Equilibrium

The stability of the 4-oxo form is driven by the aromaticity of the pyridone-like ring system and intermolecular hydrogen bonding.

Tautomerism Hydroxy 4-Hydroxy Form (Aromatic Phenol Character) Less Stable in Solid State Oxo 4-Oxo Form (Quinolone/Amide Character) Dominant Tautomer Hydroxy->Oxo  Tautomerization   caption Fig 1: Tautomeric equilibrium favoring the 4-oxo-1,4-dihydro form.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictions based on structural analogs (e.g., 7-chloro, 6-bromo derivatives).

Quantitative Properties
PropertyValue / RangeCondition / Note
Physical State Solid powderWhite to off-white/tan
Melting Point 260°C – 265°CDecomposes upon melting (Predicted)
Boiling Point N/ADecomposes before boiling
pKa (OH/NH) 6.5 – 7.2Acidic nature of the 4-OH/NH moiety
pKa (Quinoline N) < 2.0Weakly basic due to electron-withdrawing ester
LogP (Octanol/Water) 2.3 – 2.6Moderate lipophilicity
Solubility (Water) < 0.1 mg/mLPractically insoluble
Solubility (DMSO) > 20 mg/mLExcellent solvent for stock solutions
Solubility (Methanol) ModerateSoluble upon heating
Solubility & Stability Insights
  • Hydrolysis Risk: The C2-methyl ester is susceptible to hydrolysis under basic conditions (NaOH/LiOH), yielding the corresponding carboxylic acid. Avoid prolonged exposure to pH > 9 unless hydrolysis is intended.

  • Photostability: Halogenated quinolines can be light-sensitive. Store in amber vials to prevent slow debromination or radical-induced dimerization.

Synthetic Pathway & Regiochemistry[1][2]

The most robust synthesis utilizes the Conrad-Limpach cyclization , involving the condensation of 3-bromoaniline with dimethyl acetylenedicarboxylate (DMAD).

Reaction Logic
  • Michael Addition: 3-Bromoaniline attacks DMAD to form a fumarate/enamine intermediate.

  • Thermal Cyclization: High-temperature cyclization (Dowtherm A, ~250°C) closes the ring.

  • Regioselectivity: Cyclization of the meta-substituted aniline can yield both the 7-bromo (major) and 5-bromo (minor) isomers. Steric hindrance usually disfavors the 5-position, but chromatographic purification is often required.

Synthesis Start 3-Bromoaniline + DMAD Inter Enamine Intermediate (Dimethyl fumarate adduct) Start->Inter MeOH, Reflux Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter->Cyclization -MeOH Product7 7-Bromo Isomer (Major Product) Cyclization->Product7 Product5 5-Bromo Isomer (Minor Impurity) Cyclization->Product5 caption Fig 2: Conrad-Limpach synthesis showing regioselective cyclization.

Spectroscopic Characterization

Accurate identification requires distinguishing the 7-bromo isomer from the 5-bromo byproduct.

NMR Signature (DMSO- , 400 MHz)
  • 
     12.0 ppm (s, 1H):  Broad singlet for the OH/NH (exchangeable).
    
  • 
     8.15 ppm (d, 
    
    
    
    Hz, 1H):
    H5 (proton peri to the carbonyl, deshielded).
  • 
     7.95 ppm (d, 
    
    
    
    Hz, 1H):
    H8 (isolated proton between N and Br).
  • 
     7.60 ppm (dd, 
    
    
    
    Hz, 1H):
    H6 (shows ortho coupling to H5 and meta coupling to H8).
  • 
     6.60 ppm (s, 1H):  H3 (characteristic singlet of the quinolone ring).
    
  • 
     3.95 ppm (s, 3H):  Methyl ester (
    
    
    
    ).

Diagnostic Tip: The doublet with a small coupling constant (


 Hz) for H8  is the key indicator of the 7-bromo substitution pattern. A 5-bromo isomer would show a different splitting pattern (typically a triplet or double doublet for the remaining protons).
Mass Spectrometry (ESI+)
  • m/z: 282.0 / 284.0 (

    
    ).
    
  • Pattern: Distinct 1:1 isotopic ratio characteristic of a mono-brominated compound.

Experimental Protocols

Solubility Determination (Thermodynamic)

Use this protocol to validate solubility for bioassays or formulation.

  • Preparation: Weigh 10 mg of compound into a 4 mL glass vial.

  • Solvent Addition: Add 500

    
    L of solvent (e.g., DMSO, MeOH, PBS pH 7.4).
    
  • Equilibration: Vortex for 1 min, then shake at 25°C for 24 hours.

  • Filtration: Centrifuge at 10,000 rpm for 5 min or filter through a 0.22

    
    m PTFE membrane.
    
  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Purity Analysis (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (aromatic core) and 220 nm (amide bond).

  • Retention Time: Expect elution around 6.5–7.5 min depending on dead volume; the 5-bromo impurity typically elutes slightly earlier due to polarity differences.

Functionalization & Reactivity Workflow

Researchers utilize this scaffold for divergent synthesis.[1] The reactivity order is generally C4-OH > C2-Ester > C7-Br .

Reactivity Core Methyl 7-bromo-4-hydroxy quinoline-2-carboxylate Chlorination POCl3, Reflux (Forms 4-Cl derivative) Core->Chlorination  S_NAr Precursor   Hydrolysis LiOH, THF/H2O (Forms Carboxylic Acid) Core->Hydrolysis  Deprotection   Suzuki Pd(PPh3)4, Boronic Acid (C7 Arylation) Core->Suzuki  Cross-Coupling   caption Fig 3: Divergent synthetic utility of the trisubstituted scaffold.

Key Precaution: Attempting Suzuki coupling (C7) before protecting or converting the C4-OH can lead to catalyst poisoning or solubility issues. It is standard practice to convert C4-OH to C4-Cl (using


) first, which also activates the C4 position for subsequent 

reactions with amines.

References

  • PubChem. Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate (Isomer Analog Reference). National Library of Medicine. [Link]

  • Heindel, N. D., et al. (1968).[2] Cyclization of aniline-acetylenedicarboxylate adducts.[3][2] A modified Conrad-Limpach method.[1][2] Journal of Medicinal Chemistry.[2] [Link]

Sources

Technical Safety & Handling Guide: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured for researchers and drug development professionals, moving beyond standard compliance data to provide actionable, field-proven insights for the handling, synthesis, and application of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate .

Document Control:

  • Version: 2.1 (Research Grade)

  • Status: Validated for Medicinal Chemistry Applications

Executive Summary & Compound Significance

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (CAS: 495407-25-5 ) is a high-value heterocyclic scaffold used primarily in the development of NMDA receptor antagonists and anti-infective agents (specifically anti-tubercular MmpL3 inhibitors).[1]

Unlike generic reagents, this compound exhibits specific tautomeric behaviors and regioisomeric purity challenges during synthesis. As a Senior Application Scientist, I emphasize that the "4-hydroxy" nomenclature often masks the dominant 4-oxo-1,4-dihydro tautomer present in the solid state. Recognizing this distinction is critical for solubility profiling and spectroscopic characterization (NMR).

Chemical Identity & Characterization

This section consolidates the physicochemical identifiers required for precise experimental tracking.

ParameterTechnical Specification
IUPAC Name Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
Common Name 7-Bromo-kynurenic acid methyl ester
CAS Number 495407-25-5
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility DMSO (>20 mg/mL), DMF; Poor in water/ethanol
Purity Standard ≥95% (HPLC); Note: Check for 5-bromo regioisomer
Melting Point >250°C (Decomposes)
Technical Insight: The Regioisomer Challenge

Synthesis from 3-bromoaniline typically yields a mixture of the 7-bromo (major) and 5-bromo (minor) isomers due to cyclization kinetics.

  • QC Check: Always verify regiochemistry using NOESY NMR if the batch source is non-standard. The 7-bromo isomer shows a distinct coupling pattern between H-8 and H-6 compared to the crowded 5-bromo environment.

Hazard Identification & Risk Assessment

While classified under standard GHS categories, the specific risks of halogenated quinolines involve potential respiratory sensitization and ocular damage due to the acidic nature of hydrolysis products.

GHS Classification (29 CFR 1910.1200)
  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE (Respiratory): Category 3 (H335)

Critical Toxicology Insight
  • Dust Hazard: The micronized powder form is highly electrostatic. Inhalation can trigger severe upper respiratory tract irritation.

  • Hydrolysis: Upon contact with mucosal membranes, the ester moiety may slowly hydrolyze to the free acid (7-bromo-kynurenic acid), locally lowering pH and exacerbating irritation.

Safe Handling & Containment Protocols

This protocol moves beyond "wear gloves" to specific engineering controls for handling potent intermediates.

Engineering Controls
  • Primary Containment: Handle only in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with face velocity >100 fpm.

  • Static Control: Use anti-static weighing boats. Ground all glassware during transfer, as halogenated heterocycles often accumulate static charge, leading to powder scattering.

Personal Protective Equipment (PPE) Matrix
Body PartRecommended ProtectionRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during weighing.
Hands Double Nitrile Gloves (0.11 mm min)Breakthrough time >480 min. Change immediately if splashed.
Eyes Chemical Goggles (ANSI Z87.1)Safety glasses are insufficient for fine powders.
Diagram 1: Safe Handling Lifecycle

The following workflow ensures integrity from receipt to waste.

SafeHandling Receipt Receipt & QC (Check 1H-NMR for Isomers) Storage Storage (2-8°C, Desiccated) Receipt->Storage Log & Label Weighing Weighing (Anti-static, Fume Hood) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Slow Addition Waste Waste Disposal (Halogenated Organic) Weighing->Waste Contaminated Consumables Reaction Reaction Application (Suzuki Coupling / Hydrolysis) Solubilization->Reaction Syringe Transfer Reaction->Waste Quench

Caption: Lifecycle flow emphasizing critical control points (QC check and Static control) to prevent contamination and exposure.

Synthesis & Experimental Context

For researchers needing to synthesize or derivatize this compound, the following method is validated for high regio-selectivity.

Validated Synthesis Route (Modified Conrad-Limpach)

Reaction: 3-Bromoaniline + Dimethyl Acetylenedicarboxylate (DMAD)


 Enamine 

Cyclization.
  • Step 1 (Michael Addition): React 3-bromoaniline with DMAD in methanol at 0°C to RT. This forms the dimethyl 2-((3-bromophenyl)amino)but-2-enedioate intermediate.

  • Step 2 (Cyclization): Thermal cyclization in diphenyl ether at 250°C (Gould-Jacobs conditions) or PPA-catalyzed cyclization at 120°C.

    • Scientist's Note: The PPA method is preferred for scale-up as it avoids high-boiling solvent removal, though it requires careful quenching.

  • Purification: The crude product contains both 7-bromo and 5-bromo isomers.

    • Protocol: Recrystallize from hot DMF or Acetic Acid. The 7-bromo isomer is typically less soluble and crystallizes first. Filter while hot to remove the soluble 5-bromo impurity.

Application: Suzuki-Miyaura Cross-Coupling

The 7-bromo position is highly activated for Pd-catalyzed coupling.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water (4:1).

  • Outcome: Allows installation of aryl/heteroaryl groups to generate potent MmpL3 inhibitors [1].

Emergency Response & Stability

Decomposition Pathways
  • Thermal: Stable up to 250°C. Above this, releases toxic fumes of Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).

  • Light: Moderately light-sensitive in solution. Store dark.

Diagram 2: Emergency Response Decision Tree

EmergencyResponse Start Accidental Release Type Identify State Start->Type Powder Dry Powder Spill Type->Powder Liquid Solution (DMSO/DMF) Type->Liquid ActionPowder 1. Avoid Dust Generation 2. Cover with damp paper towel 3. Scoop to Haz Waste Powder->ActionPowder ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use water (spreads) 3. Collect in sealed drum Liquid->ActionLiquid FirstAid First Aid: Flush Eyes 15min Wash Skin with Soap ActionPowder->FirstAid ActionLiquid->FirstAid

Caption: Decision logic for containing spills. Note the prohibition of water for liquid spills to prevent spreading the organic solvent.

Ecological Impact & Disposal

  • Ecotoxicity: Quantitative data is limited, but halogenated quinolines are generally persistent in aquatic environments. Assume high toxicity to aquatic life (Category 1 or 2).

  • Disposal:

    • Solid: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr).

    • Aqueous Waste: Do not drain. Collect as Halogenated Organic Waste.

References
  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. Source: Royal Society of Chemistry / NIH (2020). Context: Describes the synthesis of Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate (Compound 6h) and its separation from the 5-bromo isomer. URL:[Link]

  • PubChem Compound Summary: Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate. Source: National Center for Biotechnology Information (2025). Context: Physical properties, CAS verification (495407-25-5), and safety data. URL:[Link]

  • Synthesis of 7-substituted-quinolin-2(1H)-ones and derivatives. Source: The College of Wooster, Open Works (2020). Context: Detailed protocols for handling 7-bromo-quinoline scaffolds and scale-up considerations. URL:[Link]

Sources

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides an in-depth analysis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (CAS: 495407-25-5) is a functionalized quinoline derivative widely utilized as an intermediate in the synthesis of antiviral agents (specifically HCV NS3/4A protease inhibitors) and NMDA receptor antagonists. Its structural value lies in the 7-bromo substituent, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the rapid diversification of the quinoline core.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Note that the compound exists in a tautomeric equilibrium between the 4-hydroxy and 4-oxo forms, with the 4-oxo (quinolone) form predominating in the solid state and polar solvents.

PropertySpecification
IUPAC Name Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
Common Name Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate
CAS Number 495407-25-5
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol
pKa (Calculated) ~6.5 (enolic -OH), ~11.0 (NH)
Structural Tautomerism

The reactivity of this molecule is dictated by its tautomeric state. While often named as a "hydroxy" quinoline, the 4-oxo-1,4-dihydro tautomer is energetically favored. This distinction is critical for alkylation reactions, where


-alkylation vs. 

-alkylation selectivity depends on the base and solvent used.

Tautomerism Hydroxy 4-Hydroxy Form (Enol) Oxo 4-Oxo Form (Keto/Quinolone) *Predominant* Hydroxy->Oxo Tautomerization

Figure 1: Tautomeric equilibrium favoring the 4-oxo-1,4-dihydroquinoline form.

Synthetic Architecture

The most authoritative route for synthesizing 2-carboxylate quinolines is the modified Conrad-Limpach reaction , specifically utilizing dimethyl acetylenedicarboxylate (DMAD). This method is preferred over the classic


-ketoester route due to higher regioselectivity and yield for the 2-ester substitution pattern.
Core Reaction Logic
  • Michael Addition: 3-Bromoaniline attacks the alkyne of DMAD to form an enamine intermediate.

  • Thermal Cyclization: High-temperature cyclization (typically >250°C) closes the ring.[1]

  • Regioisomerism: The use of 3-bromoaniline results in a mixture of 7-bromo (closure para to Br) and 5-bromo (closure ortho to Br) isomers. The 7-bromo isomer is sterically favored and typically crystallizes preferentially.

Experimental Protocol

Reagents: 3-Bromoaniline (1.0 eq), Dimethyl acetylenedicarboxylate (DMAD, 1.05 eq), Methanol (Solvent A), Diphenyl ether (Solvent B).

Step 1: Enamine Formation [1]

  • Dissolve 3-bromoaniline in anhydrous Methanol (0.5 M concentration).

  • Add DMAD dropwise at 0°C to control the exotherm.

  • Stir at room temperature for 2–4 hours.

  • Concentrate in vacuo to yield the crude dimethyl 2-((3-bromophenyl)amino)maleate (enamine oil).

Step 2: Thermal Cyclization (Gould-Jacobs Type)

  • Heat Diphenyl ether (10 volumes relative to enamine) to 250°C .

  • Add the crude enamine solution dropwise to the refluxing solvent. Rapid addition is crucial to minimize polymerization.

  • Maintain reflux for 30–60 minutes. Evolution of methanol vapor indicates cyclization.

  • Cool the mixture to ~80°C and dilute with hexane or ethanol to induce precipitation.

  • Filter the solid.[1][2] The 7-bromo isomer typically precipitates first; the 5-bromo isomer remains in the mother liquor or precipitates later.

Step 3: Purification

  • Recrystallize the crude solid from DMF/Methanol to obtain pure Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate.

Synthesis Start 3-Bromoaniline + DMAD Inter Enamine Intermediate (Dimethyl 2-((3-bromophenyl)amino)maleate) Start->Inter MeOH, 25°C Michael Addition Cyclization Thermal Cyclization (Diphenyl Ether, 250°C) Inter->Cyclization - MeOH Ring Closure Isomers Mixture: 7-Bromo (Major) + 5-Bromo (Minor) Cyclization->Isomers Precipitation Final Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (Purified) Isomers->Final Recrystallization (DMF/MeOH)

Figure 2: Synthetic pathway via the modified Conrad-Limpach/Gould-Jacobs reaction.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

HCV NS3/4A Protease Inhibitors

The 7-bromo position is a strategic "handle" for introducing bulky lipophilic groups (via Suzuki-Miyaura coupling) required to fit the S2 pocket of the HCV protease.

  • Mechanism: The 4-hydroxy group mimics the peptide bond transition state, while the 2-carboxylate allows for macrocyclization or P1' extension.

  • Example: Precursor to analogues of Simeprevir and Danoprevir.

NMDA Receptor Antagonists

Hydrolysis of the ester yields 7-bromo-kynurenic acid , a potent antagonist of the glycine site of the NMDA receptor. The 7-bromo substituent significantly enhances affinity compared to the unsubstituted parent compound.

Fluorescence Probes

The quinolone core is inherently fluorescent. Substitution at the 7-position modulates the quantum yield, making this ester a precursor for pH-sensitive fluorescent tags.

Analytical Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following NMR markers.

¹H NMR (DMSO-d₆, 400 MHz) Expectations:

  • 
     ~12.0 ppm (s, 1H):  NH proton (indicates 4-oxo tautomer).
    
  • 
     ~8.1 ppm (d, 
    
    
    
    =8.5 Hz, 1H):
    H-5 (Proton adjacent to the ring junction, deshielded).
  • 
     ~7.8 ppm (d, 
    
    
    
    =2.0 Hz, 1H):
    H-8 (Proton between N and Br).
  • 
     ~7.5 ppm (dd, 1H):  H-6 (Coupled to H-5 and H-8).
    
  • 
     ~6.6 ppm (s, 1H):  H-3 (Characteristic singlet of the quinolone ring).
    
  • 
     ~3.9 ppm (s, 3H):  -OCH₃ (Methyl ester).
    

Mass Spectrometry (ESI+):

  • m/z: 281.9/283.9 [M+H]⁺ (1:1 isotopic pattern characteristic of Bromine).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9878860, Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate (Isomer Reference). Retrieved from [Link]

  • Google Patents.Synthesis method of 7-hydroxyquinoline-4-carboxylic acid (Analogous Chemistry).
  • ChemSrc. CAS 495407-25-5 Entry and Physical Properties.[3][4][5][6] Retrieved from [Link]

Sources

Commercial & Synthetic Intelligence: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial landscape, synthetic pathways, and quality control frameworks for Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate .

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a high-value heterocyclic building block, primarily utilized in the development of HCV NS3/4A protease inhibitors (e.g., macrocyclic analogues of simeprevir) and kinase inhibitors . Its structural utility lies in the orthogonal reactivity of its three functional handles: the 2-carboxylate (for macrocyclization or amide coupling), the 4-hydroxyl (tautomeric with 4-oxo, convertible to a leaving group), and the 7-bromide (for cross-coupling).

This guide addresses a critical supply chain challenge: the prevalence of regioisomeric impurities (5-bromo vs. 7-bromo) and the confusion between 2-carboxylate and 4-carboxylate isomers in commercial catalogs.

Technical Specifications & Identity

The compound exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. In solution (DMSO-d6), the 4-oxo form typically predominates, though it is chemically named as a hydroxyquinoline.

PropertySpecification
Chemical Name Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate
CAS Number 89186-37-8 (Ester); 134785-82-3 (Acid parent)
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM.
pKa ~6.5 (4-OH/NH), making it acidic.
Structural Tautomerism

The 4-hydroxyquinoline scaffold is capable of amide-iminol tautomerism. This impacts solubility and NMR interpretation.[1]

Tautomerism Keto 4-Oxo Form (Predominant) (NH at pos 1, C=O at pos 4) Enol 4-Hydroxy Form (N at pos 1, C-OH at pos 4) Keto->Enol Tautomerization

Figure 1: Tautomeric equilibrium critical for analytical characterization.

Commercial Sourcing Strategy

The "Isomer Trap"

A major risk in sourcing this material is receiving the 5-bromo isomer or the 4-carboxylate isomer (Methyl 7-bromoquinoline-4-carboxylate, CAS 220844-76-8). The 4-carboxylate is thermodynamically stable and often cheaper, but structurally distinct.[1]

Procurement Directive:

  • Mandatory: Request a batch-specific 1H-NMR before purchase.

  • Validation: Look for the characteristic singlet at ~8.0-8.2 ppm (H3 proton of the quinoline ring) to confirm the 2-carboxylate substitution pattern.

Supplier Tiering

Suppliers are categorized by their ability to provide the specific 2-carboxylate regioisomer with guaranteed purity.

TierSupplier TypeRecommended VendorsStrategy
Tier 1 Catalog Stock BLD Pharm , Enamine , Combi-Blocks Best for <5g. Often sell the acid (CAS 134785-82-3); methylation is trivial.
Tier 2 Custom Synthesis WuXi AppTec , Pharmablock Required for >100g.[1] Request "Conrad-Limpach" route to ensure regiocontrol.[1]
Tier 3 Aggregators MolPort, eMoleculesUse only for price comparison; verify the actual ship-from location.

Strategic Synthesis (Make vs. Buy)

When commercial stock is degraded or unavailable, the Conrad-Limpach synthesis is the gold standard for producing the 4-hydroxyquinoline-2-carboxylate core. This protocol avoids the formation of the 4-carboxylate isomer.[1]

The Protocol: Modified Conrad-Limpach

This route utilizes 3-bromoaniline and dimethyl acetylenedicarboxylate (DMAD) or dimethyl oxalacetate . The DMAD route is preferred for atom economy but requires careful handling of the resulting Michael adduct.[1]

Step-by-Step Methodology
  • Enamine Formation (Michael Addition):

    • Reagents: 3-Bromoaniline (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD, 1.05 eq).

    • Solvent: Methanol (0.5 M).[1]

    • Conditions: Reflux for 2-4 hours.

    • Observation: The solution turns yellow/orange.[1] Evaporation yields the enamine intermediate (Dimethyl 2-((3-bromophenyl)amino)but-2-enedioate).

  • Thermal Cyclization:

    • Medium: Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA).[1]

    • Temperature: 250°C (Critical for cyclization).

    • Procedure: Add the crude enamine dropwise to the pre-heated Dowtherm A. Rapid addition prevents polymerization.[1]

    • Result: Formation of a mixture of 7-bromo (major) and 5-bromo (minor) isomers.

  • Purification (The Critical Step):

    • Cool the reaction mixture to ~80°C and dilute with hexane or ethanol.

    • The 7-bromo isomer is typically less soluble and precipitates first.

    • Filter the solid and recrystallize from Acetic Acid or DMF to remove the 5-bromo isomer.[1]

Synthetic Workflow Diagram

Synthesis Aniline 3-Bromoaniline Enamine Enamine Intermediate (Michael Adduct) Aniline->Enamine DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Mix Mixture of Isomers (5-Br & 7-Br) Cyclization->Mix Separation Fractional Crystallization (AcOH or DMF) Mix->Separation Target Methyl 7-bromo-4-hydroxy quinoline-2-carboxylate Separation->Target Precipitate (Major)

Figure 2: Conrad-Limpach route emphasizing the separation of regioisomers.

Quality Control & Analytical Validation

To validate the material, you must distinguish the 7-bromo isomer from the 5-bromo impurity.

NMR Differentiation Strategy

The coupling patterns in the aromatic region are diagnostic.[1]

  • 7-Bromo Isomer (Target):

    • Shows an ABX system (or AMX) for the protons at C5, C6, and C8.

    • Key Signal: A doublet (d) for H5 (approx 8.0 ppm, J=8.8 Hz) and a doublet (d, J~2 Hz) for H8 (approx 7.8 ppm).[1]

  • 5-Bromo Isomer (Impurity):

    • Shows a different pattern involving H6, H7, H8.[1]

    • H6 and H8 will show meta-coupling, while H7 is a triplet-like dd.

HPLC Method[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1] Gradient 5% -> 95%.[1]

  • Detection: UV at 254 nm and 300 nm (Quinolines absorb strongly at higher wavelengths).[1]

Functional Applications

This building block is a "linchpin" scaffold.[1] The order of operations is critical to avoid side reactions.

Applications Core 7-Br-4-OH-2-COOMe Cl 4-Chloro Derivative (POCl3, Reflux) Core->Cl Activation SNAr 4-Amino Derivative (R-NH2, SNAr) Cl->SNAr Displacement Suzuki Biaryl Product (Ar-B(OH)2, Pd) SNAr->Suzuki Cross-Coupling

Figure 3: Standard medicinal chemistry workflow for quinoline-2-carboxylates.

  • C4 Activation: Conversion of 4-OH to 4-Cl using POCl₃ is the standard first step.[1] Note: The ester at C2 is stable to POCl₃ but may hydrolyze if wet workup is too harsh.[1]

  • SNAr Displacement: The 4-Cl is highly reactive toward amines, allowing the introduction of solubilizing groups or pharmacophores.[1]

  • C7 Coupling: The C7-Bromine is deactivated relative to the C4-Chlorine, allowing for chemoselective functionalization.[1] It is typically engaged in Suzuki-Miyaura couplings after the C4 position has been derivatized.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[1] Journal of the American Chemical Society, 1939 , 61, 2890.[1]

  • Riegel, B. et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 1946 , 68, 1264.[1]

  • Ma, D. et al. "CuI-catalyzed coupling reaction of aryl halides with terminal alkynes in the absence of palladium and phosphine."[1] Chemical Communications, 2003 , 2990.[1] (Relevance: Functionalization of 7-Br).

  • BenchChem. "Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline." Technical Protocols, 2025 .

  • Organic Chemistry Portal. "Synthesis of Quinolines." (General Conrad-Limpach Mechanisms).[1]

Sources

Strategic Sourcing & Technical Analysis: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists[1]

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a high-value heterocyclic scaffold, critical in the synthesis of NS3/4A protease inhibitors (e.g., Simeprevir analogs) and next-generation antimalarials. Unlike commoditized reagents, the procurement of this intermediate is fraught with technical risk—specifically the regioisomeric contamination inherent to its synthesis.[1]

This guide moves beyond simple price listing to provide a Cost-of-Quality (CoQ) framework. We analyze the synthesis-driven impurity landscape, establish pricing baselines for research vs. pilot scales, and provide a self-validating procurement protocol to ensure downstream experimental success.

Technical Identity & Core Chemistry

Chemical Specification
  • Target Molecule: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate[1]

  • Parent Acid CAS: (7-Bromo-4-hydroxyquinoline-2-carboxylic acid)[1]

  • Molecular Formula: C₁₂H₁₀BrNO₃[1]

  • Core Scaffold: 4-Hydroxyquinoline (4-Quinolone tautomer)[1]

  • Critical Functionality:

    • C-7 Bromine: Handle for Suzuki-Miyaura coupling or Buchwald-Hartwig amination.[1]

    • C-2 Ester: Precursor for amide coupling (peptidomimetics).[1]

    • C-4 Hydroxyl: Convertible to C-4 Chloro (via POCl₃) for SₙAr reactions.[1]

The Synthesis-Purity Paradox (Expertise)

The cost of this material is driven by the difficulty of purification, not raw material costs.[1] The standard synthesis involves the Conrad-Limpach or Gould-Jacobs cyclization of 3-bromoaniline.[1]

The Trap: Cyclization of a meta-substituted aniline (3-bromoaniline) yields a mixture of two regioisomers:

  • 7-Bromo isomer (Desired): Cyclization para to the bromine.[1]

  • 5-Bromo isomer (Undesired): Cyclization ortho to the bromine.[1]

Low-cost suppliers often skip the rigorous fractional crystallization or chromatography required to remove the 5-bromo isomer, leading to "95% purity" batches that are actually 85% 7-Br and 10% 5-Br.[1] This impurity is chemically similar and difficult to separate in downstream steps.[1]

SynthesisPath cluster_legend Critical Quality Control Point Start 3-Bromoaniline Intermediate Enamine Intermediate Start->Intermediate + Reagent Reagent DMAD / EMME Reagent->Intermediate Cyclization Thermal Cyclization (Dowtherm A, ~250°C) Intermediate->Cyclization Product7 7-Bromo Isomer (Target) Cyclization->Product7 Major Path (Steric pref.) Product5 5-Bromo Isomer (Impurity) Cyclization->Product5 Minor Path

Figure 1: The divergent synthesis pathway highlighting the origin of the critical 5-bromo regioisomer impurity.

Market Analysis & Price Comparison

Pricing for this compound is tiered by purity and scale.[1] The data below reflects average market rates for HPLC >97% material (verified isomer-pure).

Price Benchmarks (2024-2025 Estimates)
Supplier TierPack SizeEstimated Price (USD)Lead TimeRisk Profile
Tier 1: Catalog (e.g., Sigma, Combi-Blocks)1 g$85 - $1501-3 DaysLow: QC data usually reliable.[1]
Tier 1: Catalog 5 g$300 - $5501-3 DaysLow: Good for initial SAR screening.[1]
Tier 2: Bulk Specialist (e.g., Enamine, BLD)25 g$800 - $1,2002-4 WeeksMedium: Require batch-specific CoA.
Tier 3: Custom CRO (China/India Direct)100 g+$1,500 - $2,5004-8 WeeksHigh: Must validate 5-Br/7-Br ratio.[1]

Note: Prices significantly lower than these bands (e.g., $40/g) often indicate unseparated isomeric mixtures sold as "technical grade."[1]

Key Suppliers & Sourcing Channels
  • Combi-Blocks (USA): Known for keeping stock of bromo-quinoline building blocks.[1] High reliability for isomer purity.

  • Fluorochem (UK): Strong European presence; often stocks the parent acid (CAS 10174-71-7) which can be methylated in-house if the ester is out of stock.

  • BLD Pharm (China/Global): Cost-effective for scale-up (10g+), but requires rigorous incoming QC.

Procurement Protocol: The Self-Validating System

To ensure scientific integrity, do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this internal validation protocol.

The "Isomer Check" Workflow

Before using this material in a synthesis campaign, you must verify the regioisomer ratio.[1]

  • H-NMR Validation:

    • The C-5 proton and C-8 proton have distinct coupling patterns.[1]

    • 7-Bromo isomer: Shows a doublet (d) for H-5 and a doublet (d) for H-6 (ortho coupling), and a singlet (s) for H-8.

    • 5-Bromo isomer: The coupling pattern in the aromatic region shifts significantly due to the change in symmetry.[1]

    • Action: Integrate the aromatic region.[1] If you see "shadow peaks" accounting for >5% integration, reject the batch.

  • LC-MS Protocol:

    • Standard reverse-phase C18 columns may not fully resolve the 5-Br and 7-Br isomers.[1]

    • Recommendation: Use a Phenyl-Hexyl column or a long gradient (5% -> 95% MeCN over 20 mins) to maximize separation of the regioisomers.

Sourcing Decision Tree

DecisionTree Start Need Methyl 7-bromo-4-hydroxy quinoline-2-carboxylate CheckStock Check Tier 1 (Catalog) In Stock? Start->CheckStock YesStock Buy 1g Sample CheckStock->YesStock Yes NoStock Check Tier 2/3 (Bulk/CRO) CheckStock->NoStock No Validation Internal QC: 1H-NMR + LCMS YesStock->Validation NoStock->Validation Order Sample IsomerCheck Isomer Purity > 98%? Validation->IsomerCheck Pass Approve for Synthesis IsomerCheck->Pass Yes Fail Reject / Purify IsomerCheck->Fail No (Contains 5-Br)

Figure 2: Procurement logic flow to mitigate the risk of regioisomeric contamination.

References

  • Organic Syntheses. Synthesis of 4-Hydroxyquinolines via Conrad-Limpach Reaction.[1][2] (General methodology reference). Retrieved from [Link][1]

  • National Institutes of Health (NIH) PubChem. Quinoline-2-carboxylic acid derivatives.[1] Retrieved from [Link][1]

Sources

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Pharmaceutical Synthesis[1]

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (CAS: 98400-69-2) represents a "privileged scaffold" in medicinal chemistry.[1][2] Unlike its 7-methoxy counterparts (common in first-generation HCV drugs like Simeprevir), the 7-bromo variant offers a critical electrophilic handle at the C7 position.[1] This allows for late-stage diversification via palladium-catalyzed cross-coupling, making it an indispensable intermediate for Structure-Activity Relationship (SAR) studies in antiviral (HCV NS3/4A), antibacterial (DNA gyrase), and neuroprotective (NMDA antagonist) drug discovery.

This guide moves beyond basic synthesis, focusing on the Conrad-Limpach cyclization parameters, safety protocols for high-temperature processing, and the orthogonal reactivity profile that makes this molecule a linchpin in modern library synthesis.

Molecular Architecture & Reactivity Profile

The utility of this intermediate lies in its Tri-Vector Reactivity .[1][2] The molecule possesses three distinct functional handles that can be manipulated orthogonally, allowing for the rapid generation of diverse chemical libraries.[2]

The Tri-Vector Reactivity Map
  • C4-Hydroxyl (Tautomeric Center): Exists in equilibrium with the 4-quinolone.[1][2] Reacts with phosphorylating agents (

    
    ) to form an imidoyl chloride, enabling 
    
    
    
    displacements.[2]
  • C7-Bromide (The Diversity Handle): A stable aryl halide positioned for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1] This is the key differentiator from natural product-derived quinolines.[1][2]

  • C2-Methyl Ester (The Anchor): Amenable to hydrolysis (carboxylic acid), amidation (peptidomimetics), or reduction (alcohol/aldehyde).

ReactivityMap Core Methyl 7-bromo-4- hydroxyquinoline-2-carboxylate C4_Node C4 Position (Hydroxyl/Oxo) Core->C4_Node C7_Node C7 Position (Bromide) Core->C7_Node C2_Node C2 Position (Methyl Ester) Core->C2_Node C4_Rxn Chlorination (POCl3) S_NAr Displacement C4_Node->C4_Rxn C7_Rxn Pd-Catalyzed Coupling (Suzuki, Buchwald) C7_Node->C7_Rxn C2_Rxn Hydrolysis (LiOH) Amidation Reduction C2_Node->C2_Rxn

Figure 1: Orthogonal reactivity map highlighting the three distinct modification vectors.

Validated Synthesis Protocol: The Conrad-Limpach Approach

While several routes exist (e.g., Isatin-Pfitzinger), the Conrad-Limpach synthesis is the industrial standard due to scalability and atom economy. It involves the condensation of m-bromoaniline with dimethyl acetylenedicarboxylate (DMAD), followed by high-temperature cyclization.[1]

Phase 1: Enamine Formation (Michael Addition)

Principle: The nucleophilic aniline attacks the electron-deficient alkyne of DMAD.[1][2]

  • Reagents: m-Bromoaniline (1.0 eq), Dimethyl acetylenedicarboxylate (DMAD) (1.05 eq).[1]

  • Solvent: Methanol (anhydrous).[1][2]

  • Conditions: Reflux, 2–4 hours.[1][2]

Step-by-Step:

  • Dissolve m-bromoaniline in anhydrous methanol under

    
     atmosphere.
    
  • Add DMAD dropwise at room temperature (Exothermic reaction—control addition rate).

  • Heat to reflux for 3 hours. Monitor by TLC (formation of fumarate intermediate).[1][2]

  • Evaporate solvent to yield the dimethyl 2-((3-bromophenyl)amino)but-2-enedioate intermediate (often an oil or low-melting solid).[1]

  • Critical Checkpoint: Ensure complete removal of methanol. Residual alcohol interferes with the high-temperature cyclization temperature.[1][2]

Phase 2: Thermal Cyclization (The Critical Step)

Principle: Intramolecular electrophilic aromatic substitution at high temperature (


C).[2][3]
  • Reagents: Diphenyl ether (Dowtherm A equivalent).[1][2]

  • Temperature:

    
    C – 
    
    
    
    C.[1][2]

Step-by-Step:

  • Heat diphenyl ether (10 volumes relative to precursor) to

    
    C in a flask equipped with a short-path distillation head (to remove methanol generated during cyclization).
    
  • Add the precursor from Phase 1 dropwise (diluted in a small amount of diphenyl ether if necessary) to the refluxing solvent.

    • Note: Rapid addition ensures kinetic control favors the 4-hydroxyquinoline over other isomers.[1][2]

  • Maintain temperature for 30–60 minutes.

  • Workup: Cool the mixture to

    
    C. Add a non-polar solvent (e.g., Hexane or Toluene) to precipitate the product.
    
  • Filter the solid, wash copiously with acetone/hexane to remove diphenyl ether.[1][2]

SynthesisFlow Start Start: m-Bromoaniline + DMAD Step1 Phase 1: Michael Addition (MeOH, Reflux, 3h) Start->Step1 Inter Intermediate: Enamine Fumarate Step1->Inter Step2 Phase 2: Thermal Cyclization (Diphenyl Ether, 250°C) Inter->Step2 - MeOH Workup Precipitation & Filtration (Hexane wash) Step2->Workup Final Product: Methyl 7-bromo-4-hydroxy quinoline-2-carboxylate Workup->Final

Figure 2: Process flow for the Conrad-Limpach synthesis.

Pharmaceutical Applications & Causality[1][2]
A. HCV NS3/4A Protease Inhibitors

This scaffold is the direct precursor to the "P2" capping group in macrocyclic HCV inhibitors.[1][2]

  • Mechanism: The quinoline moiety mimics the P2 proline/aromatic residues of the natural substrate, stacking against the catalytic triad of the viral protease.[2]

  • Synthesis Logic: The 7-bromo group allows researchers to install extended lipophilic biaryl systems (via Suzuki coupling) that reach into the S2 subsite of the enzyme, dramatically improving potency (picomolar range) compared to unsubstituted quinolines [1].

B. NMDA Receptor Antagonists

Derivatives of 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid analogs) act on the glycine binding site of the NMDA receptor.[1][2]

  • Role of 7-Br: Halogenation at position 7 increases lipophilicity and blood-brain barrier (BBB) permeability compared to the endogenous kynurenic acid.[1] It also enhances binding affinity through halogen-bonding interactions within the receptor pocket [2].[1][2]

Physical Properties & Stability Data[1][2][4]
PropertyValue/DescriptionRelevance
Molecular Formula

Core stoichiometry
Molecular Weight 282.09 g/mol Fragment-based drug design
Appearance Off-white to pale yellow solidVisual purity check
Melting Point

C (dec)
Indicates strong intermolecular H-bonding
Solubility DMSO, DMF (High); Water (Low)Process solvent selection
pKa (OH) ~6.5 - 7.5Acidic enol; deprotonates with weak base
Safety & Handling (Critical)
  • Thermal Hazard: The cyclization requires temperatures (

    
    C) near the auto-ignition point of many organic solvents.[1][2] Diphenyl ether  is used specifically because of its high flash point (
    
    
    
    C) and boiling point (
    
    
    C). Ensure the setup is free of low-boiling solvents before heating.[1][2]
  • Chemical Hazard:

    
     (often used in the next step) reacts violently with water.[1][2] The 7-bromo intermediate itself is a skin irritant.[1][2]
    
References
  • Rosenquist, A., et al. (2014).[2] Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry.

  • Leeson, P. D., et al. (1991).[2] Kynurenic acid analogues.[1][2] Structure-activity relationships of 4-hydroxyquinoline-2-carboxylic acids at the N-methyl-D-aspartate receptor glycine site. Journal of Medicinal Chemistry.

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1][2] (Foundational Conrad-Limpach methodology).[1][2][3]

  • BenchChem. (2025).[1][2][3] Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. (Protocol adaptation source).

Sources

Structural Analysis and Synthetic Pathways of 7-Bromo-4-Hydroxyquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-bromo-4-hydroxyquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for antimalarial, antibacterial, and anticancer therapeutics. Its structural versatility stems from two distinct reactive handles: the 4-position (tautomeric hydroxyl/ketone) and the 7-position (aryl bromide). This guide provides a rigorous technical analysis of the molecule's synthesis, structural characterization (emphasizing the keto-enol tautomerism), and functionalization strategies.

Core Synthesis: The Gould-Jacobs Protocol

The most robust route to 7-bromo-4-hydroxyquinoline is the Gould-Jacobs reaction . This sequence involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization.

Reaction Mechanism & Workflow

The synthesis proceeds through three distinct phases:

  • Condensation: 3-Bromoaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Cyclization: High-temperature thermal cyclization (

    
    ) closes the pyridine ring, yielding the ester-substituted quinolone.
    
  • Hydrolysis & Decarboxylation: Saponification removes the ester group, followed by thermal decarboxylation to yield the final core.

Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Enamine Formation

  • Charge a round-bottom flask with 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat to

    
     for 2 hours. Use a Dean-Stark trap if solvent (toluene) is used, though neat reaction is common.
    
  • Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the aniline spot indicates completion.

  • Cool to room temperature. The solid enamine intermediate (diethyl 2-(((3-bromophenyl)amino)methylene)malonate) is recrystallized from ethanol.

Step 2: Thermal Cyclization (Critical Step)

  • Prepare a high-boiling solvent bath (Diphenyl ether or Dowtherm A) heated to

    
    .
    
  • Add the enamine intermediate portion-wise to the refluxing solvent. Caution: Rapid ethanol evolution occurs.

  • Maintain reflux for 45–60 minutes.

  • Cool to room temperature. Dilute with hexane to precipitate the ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate . Filter and wash with hexane.

Step 3: Saponification and Decarboxylation

  • Suspend the ester in 10% NaOH (aq) and reflux for 4 hours to obtain the carboxylic acid.

  • Acidify with HCl to precipitate the free acid.

  • Heat the dried acid powder in a sublimator or flask to

    
     (neat). Carbon dioxide evolution marks the decarboxylation.
    
  • Recrystallize the resulting 7-bromo-4-hydroxyquinoline from DMF/Ethanol.

Visualization: Synthesis Workflow

GouldJacobs Aniline 3-Bromoaniline (Starting Material) Enamine Enamine Intermediate (Condensation Product) Aniline->Enamine 110°C, -EtOH EMME Diethyl ethoxymethylene- malonate (EMME) EMME->Enamine 110°C, -EtOH Cyclization Thermal Cyclization (250°C in Dowtherm A) Enamine->Cyclization Ester Ethyl 7-bromo-4-hydroxy- quinoline-3-carboxylate Cyclization->Ester Ring Closure Hydrolysis Saponification (NaOH, Reflux) Ester->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid -EtOH Decarb Decarboxylation (>260°C, -CO2) Acid->Decarb Product 7-Bromo-4-hydroxyquinoline (Final Product) Decarb->Product

Figure 1: Step-wise workflow for the Gould-Jacobs synthesis of 7-bromo-4-hydroxyquinoline.

Structural Characterization: The Tautomerism Challenge

The nomenclature "4-hydroxyquinoline" is often a misnomer in the solid state and polar solvents. The molecule exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone) .

Tautomeric Equilibrium
  • Solid State: X-ray crystallography typically reveals the 4-quinolone (keto) tautomer, stabilized by intermolecular hydrogen bonding (N-H···O=C) forming head-to-tail dimers or chains.

  • Solution Phase:

    • Polar Solvents (DMSO, MeOH): Predominantly keto form .

    • Apolar Solvents (CCl4): Shift towards the enol form , though solubility is often limiting.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Keto Keto Form (4(1H)-Quinolone) NH Proton / C=O Bond Enol->Keto Polar Solvent / Solid State Keto->Enol Gas Phase / Non-polar

Figure 2: Tautomeric equilibrium dependent on environmental phase and polarity.

Spectroscopic Signatures

Correct identification requires analyzing specific diagnostic signals.

Nuclear Magnetic Resonance (NMR)

In DMSO-


, the spectrum reflects the 4-quinolone  tautomer.
PositionProtonApprox. Shift (

, ppm)
MultiplicityStructural Insight
NH H-111.5 – 12.0Broad SingletDiagnostic of Quinolone (NH) form. Disappears with

shake.
C-2 H-27.9 – 8.0Doublet (

Hz)
Characteristic of the pyridone ring; couples with H-3.
C-5 H-58.0 – 8.1Doublet (

Hz)
Deshielded by the adjacent C=O anisotropy (peri-effect).
C-8 H-87.6 – 7.7Singlet (d)Ortho to Br, meta to N.
C-6 H-67.4 – 7.5Doublet of DoubletsCoupled to H-5 (ortho) and H-8 (meta).
C-3 H-36.0 – 6.1Doublet (

Hz)
Upfield shift due to enaminone character of the quinolone ring.

Note: The 7-bromo substituent exerts an electron-withdrawing effect, slightly deshielding H-6 and H-8 compared to the unsubstituted quinolone.

Infrared Spectroscopy (IR)
  • 
     (Carbonyl):  A strong band at 1620–1640 cm
    
    
    
    confirms the quinolone tautomer.
  • 
     (Hydroxyl):  Absence of a sharp O-H stretch (usually expected >3500 cm
    
    
    
    ) and presence of a broad N-H band (~2800–3200 cm
    
    
    ) supports the keto form.
Mass Spectrometry (MS)
  • Isotope Pattern: The presence of bromine results in a characteristic 1:1 doublet for the molecular ion peaks

    
     and 
    
    
    
    .
  • Fragmentation: Loss of CO (28 Da) is common for quinolones, followed by loss of Br.

Functionalization: Suzuki-Miyaura Coupling[1][2]

The 7-bromo position serves as an excellent handle for palladium-catalyzed cross-coupling, allowing the introduction of aryl or heteroaryl groups to expand the SAR (Structure-Activity Relationship).

Protocol for C-7 Arylation

Reagents:

  • Substrate: 7-Bromo-4-hydroxyquinoline[1]

  • Boronic Acid: Arylboronic acid (

    
    )
    
  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     or 
    
    
    
    (2-3 eq)
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Dissolve the quinoline derivative and boronic acid in the solvent mixture.

  • Degas the solution with nitrogen/argon for 10 minutes (essential to prevent Pd oxidation).

  • Add the base and catalyst.

  • Heat to

    
     under inert atmosphere for 12–16 hours.
    
  • Workup: Filter through Celite, extract with ethyl acetate, and purify via flash chromatography (DCM:MeOH gradient).

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Riveira, M. J., et al. (2011). "Tautomerism in 4-hydroxyquinolines: The case of the 3-acyl derivatives." Organic & Biomolecular Chemistry. Link

  • Kaslow, C. E., & Marsh, M. M. (1947). "Substituted 4-Hydroxyquinolines."[1] Journal of Organic Chemistry. Link

  • Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry. Link

  • BenchChem. (2025).[2] "Suzuki-Miyaura Coupling with Brominated Quinolines: Application Notes." Link

Sources

Literature Review: Synthesis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate for HCV NS3/4A protease inhibitors (e.g., analogues of Simeprevir) and various kinase inhibitors. Its structural integrity relies on the precise placement of the bromine atom at the 7-position, which provides a handle for further cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), and the 2-carboxylate moiety, which often functions as a peptidomimetic anchor.

This technical guide details the robust synthesis of this target via the Conrad-Limpach-Gould-Jacobs strategy. Unlike simple condensations, this route requires rigorous control over thermodynamic parameters to ensure regioselectivity (favoring the 7-bromo over the 5-bromo isomer) and to manage the high-temperature cyclization step safely.

Part 1: Strategic Retrosynthesis & Pathway Design

The synthesis is best approached through the disconnection of the pyridine ring. The most reliable industrial and laboratory route involves the condensation of 3-bromoaniline with dimethyl acetylenedicarboxylate (DMAD) , followed by thermal cyclization.

Retrosynthetic Logic
  • Target: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate.

  • Precursor 1: 7-Bromo-4-hydroxyquinoline-2-carboxylic acid (requires esterification).

  • Precursor 2: Dimethyl 7-bromo-4-hydroxyquinoline-2,3-dicarboxylate (requires selective decarboxylation).

  • Starting Materials: 3-Bromoaniline + Dimethyl Acetylenedicarboxylate (DMAD).

Visualization: Reaction Pathway

The following diagram outlines the critical steps and the regioselectivity bifurcation.

SynthesisPathway Aniline 3-Bromoaniline Enamine Enamine Intermediate (Dimethyl 2-((3-bromophenyl)amino)but-2-enedioate) Aniline->Enamine MeOH, Reflux DMAD DMAD (Dimethyl acetylenedicarboxylate) DMAD->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization - MeOH Isomer7 7-Bromo Isomer (Major Product) Cyclization->Isomer7 Sterically Favored Isomer5 5-Bromo Isomer (Minor Product - Steric Clash) Cyclization->Isomer5 Sterically Hindered Diacid Hydrolysis & Selective Decarboxylation Isomer7->Diacid 1. NaOH 2. Heat (Decarboxylation) Target TARGET: Methyl 7-bromo-4-hydroxy- quinoline-2-carboxylate Diacid->Target MeOH, H2SO4 (Fischer Esterification)

Caption: Figure 1. The Conrad-Limpach pathway highlighting the regioselective bifurcation during thermal cyclization.

Part 2: Detailed Technical Protocol

Phase 1: Enamine Formation (Michael Addition)

The initial step is the conjugate addition of 3-bromoaniline to DMAD. This reaction is exothermic and requires controlled conditions to prevent polymerization of DMAD.

  • Reagents: 3-Bromoaniline (1.0 eq), DMAD (1.05 eq), Methanol (anhydrous).

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the alkyne, followed by tautomerization to the enamine (fumarate/maleate forms).

  • Protocol:

    • Dissolve 3-bromoaniline in anhydrous methanol (5 mL/g).

    • Cool the solution to 0°C.

    • Add DMAD dropwise over 30 minutes. Critical: Rapid addition causes localized heating and oligomerization of DMAD (indicated by a dark red/black color).

    • Reflux the mixture for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:3).

    • Evaporate solvent to yield the crude enamine oil.

Phase 2: Thermal Cyclization (The Critical Step)

This step forms the quinoline core. It requires high temperatures (>240°C) to overcome the activation energy for the intramolecular substitution.

  • Reagents: Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture) or Diphenyl ether.

  • Safety Note: This reaction generates methanol vapor at temperatures far above its boiling point. Use a wide-bore condenser and a trap.

  • Protocol:

    • Heat Dowtherm A (10 mL/g of enamine) to a rolling reflux (~250°C).

    • Add the crude enamine (dissolved in a minimum amount of warm Dowtherm A or dichloromethane—if DCM is used, it will flash off instantly) dropwise to the boiling solvent.

    • Why Dropwise? This maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization.

    • Continue heating for 30–60 minutes until methanol evolution ceases.

    • Cool the mixture to ~80°C.

    • Pour the reaction mixture into a large excess of hexane or petroleum ether. The quinoline diester will precipitate.[1]

    • Filter the solid.[1][2][3] This crude solid contains both 7-bromo and 5-bromo isomers.

Phase 3: Regioselective Purification & Conversion

The cyclization of meta-substituted anilines yields two regioisomers. For 3-bromoaniline, the 7-bromo isomer is the major product (typically 3:1 to 5:1 ratio) due to steric hindrance at the 5-position (ortho to the bromine).

  • Purification Strategy: The 7-bromo-4-hydroxyquinoline-2,3-dicarboxylate is typically less soluble in ethanol or acetic acid than the 5-bromo isomer.

  • Protocol:

    • Recrystallize the crude precipitate from boiling ethanol or glacial acetic acid.

    • Filter the hot solution if necessary (to remove tar), then allow to cool.

    • Isolate the crystals (predominantly 7-bromo isomer).

    • Validation: Verify regiochemistry via 1H NMR.[4] The 5-bromo isomer will show a low-field doublet (deshielded by the carbonyl) and specific coupling patterns distinct from the 7-bromo isomer [1].

Phase 4: Decarboxylation & Esterification

To obtain the 2-carboxylate, the 3-carboxyl group must be removed. The 3-COOH is electronically connected to the electron-rich 4-OH (vinylogous carbamic acid) and decarboxylates more readily than the 2-COOH.

  • Hydrolysis: Treat the purified diester with 2N NaOH at reflux to form the diacid.

  • Selective Decarboxylation:

    • Acidify to precipitate the diacid.

    • Heat the diacid in nitrobenzene or Dowtherm A at 200°C for 30–60 minutes.

    • Result: Evolution of CO2 yields 7-bromo-4-hydroxyquinoline-2-carboxylic acid .

  • Final Esterification:

    • Reflux the carboxylic acid in anhydrous methanol with catalytic sulfuric acid or thionyl chloride (2.0 eq).

    • Precipitate the product by cooling or adding water.

Part 3: Critical Process Parameters & Data

The following table summarizes the key physicochemical checkpoints for the synthesis.

ParameterSpecificationRationale
Enamine Formation Temp 0°C -> RefluxLow initial temp prevents DMAD polymerization; reflux ensures completion.
Cyclization Temp 250°C ± 5°CBelow 240°C, the reaction stalls; above 260°C, decomposition increases.
Dilution Factor High (Dropwise addition)Essential to favor intramolecular ring closure over intermolecular tar formation.
Isomer Ratio (7-Br : 5-Br) ~4:1 (Crude)Steric hindrance of the ortho-Br discourages 5-isomer formation.
Decarboxylation Selectivity 3-COOH > 2-COOHThe 3-position is β-keto-like (via tautomer), making it thermally labile.
Isomer Differentiation (NMR)

Distinguishing the 5-bromo and 7-bromo isomers is critical.

  • 7-Bromo Isomer: H-5 appears as a doublet (~8.0 ppm, J=8.5 Hz). H-8 appears as a doublet (~7.8 ppm, J=2 Hz).

  • 5-Bromo Isomer: H-6 and H-7 signals differ significantly due to the proximity of the Br to the carbonyl/nitrogen core.

Part 4: Troubleshooting & Optimization

"The Black Tar" Issue

If the cyclization yields a black, intractable tar instead of a precipitate:

  • Cause: The enamine was added too quickly, dropping the temperature of the Dowtherm A below the reaction threshold.

  • Solution: Ensure the solvent is at a rolling boil before and during addition. Use a high-boiling co-solvent (like diphenyl ether) if necessary.

Poor Yield of 2-Carboxylate

If the final esterification yield is low:

  • Cause: Incomplete decarboxylation of the diacid intermediate.

  • Solution: Monitor the decarboxylation step by CO2 evolution. Ensure the temperature reaches 200°C.

Visualization: Purification Logic

Purification Crude Crude Cyclization Product (Mix of 7-Br and 5-Br diesters) Recryst Recrystallization (Solvent: EtOH or AcOH) Crude->Recryst Filtrate Filtrate (Enriched in 5-Br Isomer) Recryst->Filtrate More Soluble Solid Solid Precipitate (>95% 7-Br Isomer) Recryst->Solid Less Soluble Check QC Check: 1H NMR Confirm H-5/H-8 coupling Solid->Check

Caption: Figure 2. Purification workflow to isolate the pharmacologically active 7-bromo isomer.

References

  • Organic Syntheses. (2014). Esterification of Carboxylic Acids with alcohols. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

  • Google Patents. (2021). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.[5] Retrieved from

  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • PubChem. (2025).[6][7] 3-Bromoaniline | C6H6BrN.[7] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Hydrolysis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-hydroxyquinoline-2-carboxylic acid derivatives (kynurenic acid analogs) is a critical workflow in the development of NMDA receptor antagonists and GPCR ligands. A pivotal step in this synthetic sequence is the saponification of the ester precursor, specifically the hydrolysis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate to 7-bromo-4-hydroxyquinoline-2-carboxylic acid .

This application note provides a field-proven, self-validating protocol for this transformation. By leveraging mild lithium-mediated saponification in a phase-homogenized solvent system, this methodology eliminates the risk of thermal decarboxylation—a notorious side reaction in quinoline-2-carboxylate chemistry—ensuring quantitative yields and high analytical purity .

Mechanistic Rationale & System Design

To design a robust protocol, we must move beyond merely listing reagents and understand the physicochemical causality of the reaction system.

  • Base Selection (The Lithium Advantage): While sodium hydroxide (NaOH) is a standard saponification reagent, Lithium Hydroxide (LiOH) is vastly superior for this substrate. The Li⁺ ion acts as a mild Lewis acid, coordinating directly to the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxide ion at ambient temperatures. Avoiding elevated temperatures is critical, as quinoline-2-carboxylic acids are highly susceptible to thermal decarboxylation .

  • Solvent Architecture (Phase Homogenization): The bromo-quinoline core renders the starting material highly lipophilic, making it insoluble in purely aqueous environments. We employ a ternary solvent system of THF:MeOH:H2O (3:1:1) . THF provides exceptional solvation for the hydrophobic ester; water dissolves the LiOH to provide the nucleophile; and methanol acts as a miscible bridge, preventing the substrate from crashing out of solution when the aqueous base is introduced.

  • Isoelectric Precipitation: The final product is amphoteric, possessing a basic quinoline nitrogen and an acidic carboxylic acid. By carefully adjusting the work-up pH to 2.0–3.0, the molecule reaches its isoelectric point, neutralizing the carboxylate while avoiding over-protonation of the quinoline core, thereby driving quantitative precipitation .

Mechanism Ester Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (Hydrophobic Ester) Solvent Solvation in THF/MeOH/H2O (Phase Homogenization) Ester->Solvent LiOH LiOH·H2O Addition (Li⁺ Lewis Acid Activation) Solvent->LiOH Tetrahedral Tetrahedral Intermediate (Nucleophilic Attack) LiOH->Tetrahedral OH⁻ Attack Salt Lithium Carboxylate Salt (Water Soluble) Tetrahedral->Salt -MeOH Acid Acidification (pH 2-3) (Protonation & Precipitation) Salt->Acid Product 7-bromo-4-hydroxyquinoline-2-carboxylic acid (Target Product) Acid->Product Filtration

Workflow and mechanistic pathway for the LiOH-mediated saponification of quinoline-2-carboxylates.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters against sub-optimal historical conditions, highlighting the mechanistic consequences of each variable.

ParameterOptimized ConditionSub-optimal ConditionMechanistic Consequence
Base LiOH·H2O (2.0 eq)NaOH or KOHLi⁺ provides Lewis acid activation; NaOH risks over-hydrolysis or core degradation.
Solvent THF:MeOH:H2O (3:1:1)EtOH:H2O (1:1)Biphasic bridging ensures homogeneity; EtOH often requires heating for solubility.
Temperature 20–25 °C (Ambient)> 60 °C (Reflux)Ambient temp prevents thermal decarboxylation of the quinoline-2-carboxylic acid.
Work-up pH pH 2.0–3.0pH < 1.0Isoelectric precipitation; lower pH risks protonating the quinoline nitrogen, increasing water solubility.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring the chemist can confirm the success of each phase before proceeding.

Step 1: Solvation & Phase Homogenization

  • Charge a round-bottom flask with Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (1.0 eq, e.g., 1.0 g, 3.38 mmol).

  • Add Tetrahydrofuran (THF, 15 mL) and Methanol (MeOH, 5 mL). Stir at 400 rpm until the solid is completely dissolved.

  • Add deionized water (5 mL). Self-Validation: The solution must remain clear and homogeneous. If cloudiness occurs, add THF dropwise until clarity is restored.

Step 2: Base Addition & Hydrolysis 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq, 284 mg, 6.76 mmol) in a single portion. 6. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 3 hours. 7. Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/EtOAc 1:1). The starting ester (


 ~0.6) must be completely absent. The product will remain entirely at the baseline (

= 0.0) due to its existence as a highly polar lithium carboxylate salt.

Step 3: Volatile Removal 8. Transfer the mixture to a rotary evaporator. Concentrate under reduced pressure (water bath ≤ 30 °C) to remove the THF and MeOH. Causality: Removing the organic solvents before acidification is mandatory. If THF/MeOH remain, the final carboxylic acid will partition into the organic phase rather than precipitating, drastically reducing the isolated yield.

Step 4: Isoelectric Precipitation & Isolation 9. Dilute the remaining aqueous residue with an additional 10 mL of deionized water and cool to 0 °C. 10. Under vigorous stirring, add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter or precision pH paper. 11. Stop the addition when the pH reaches exactly 2.0 to 3.0. Self-Validation: A thick, off-white to pale yellow precipitate will rapidly form as the molecule reaches its isoelectric point. 12. Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. 13. Filter the solid through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold deionized water (2 × 5 mL) to remove residual lithium chloride salts. 14. Dry the solid under high vacuum at 40 °C for 12 hours to afford 7-bromo-4-hydroxyquinoline-2-carboxylic acid.

Analytical Validation & Troubleshooting

To definitively validate the integrity of the synthesized 7-bromo-4-hydroxyquinoline-2-carboxylic acid, perform the following analytical checks:

  • 
    H NMR (DMSO-
    
    
    
    ):
    The most critical self-validating marker is the complete disappearance of the sharp singlet at ~3.95 ppm , which corresponds to the methoxy protons of the starting ester. The appearance of a broad exchangeable singlet at >13.0 ppm confirms the presence of the free carboxylic acid.
  • LC-MS: The mass spectrum should show a dominant

    
     peak at 
    
    
    
    266.0 / 268.0 (1:1 isotopic ratio indicative of the bromine atom), confirming the loss of the methyl group (mass shift of -14 Da from the starting material).
  • Troubleshooting Decarboxylation: If LC-MS reveals a significant peak at

    
     222.0 / 224.0, thermal decarboxylation has occurred. To correct this in subsequent runs, ensure the rotary evaporation water bath does not exceed 30 °C and verify that the reaction was not left stirring for an extended period (>12 hours).
    

References

  • Title: Compositions derived from quinoline and quinoxaline, preparation and use thereof (US20060183909A1)
  • Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Advanced Application Note: Chemoselective Suzuki-Miyaura Coupling of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a highly functionalized, divergent scaffold utilized extensively in medicinal chemistry and drug development. While the quinoline core is a privileged pharmacophore[1], this specific molecule presents a complex chemoselectivity challenge during palladium-catalyzed carbon-carbon bond formation. This application note provides a field-proven, self-validating protocol for executing a direct Suzuki-Miyaura cross-coupling at the C7 position while preserving the base-sensitive C2-methyl ester and managing the acidic C4-hydroxyl group.

Mechanistic Insights & Reaction Engineering

Performing a Suzuki-Miyaura coupling on this substrate requires precise tuning of the reaction microenvironment. As an application scientist, it is critical to understand the causality behind each reagent choice rather than relying on generic conditions.

The Chemoselectivity Triad
  • C7-Bromine (The Electrophile): The primary site for oxidative addition by the Pd(0) catalyst. The electron-deficient nature of the quinoline ring activates this position for cross-coupling[2].

  • C2-Methyl Ester (The Vulnerability): Esters are highly susceptible to saponification. Standard Suzuki bases (e.g., NaOH, KOH) at elevated temperatures will rapidly hydrolyze the ester to a carboxylic acid, complicating purification and altering the target molecule.

  • C4-Hydroxyl (The Interference): The C4-OH group (pKa ~ 8-10) exists in tautomeric equilibrium with the quinolone form. It is sufficiently acidic to consume the base intended for boronic acid activation. Furthermore, the resulting oxyanion can competitively coordinate with the palladium center, stalling the catalytic cycle.

Base Selection & Stoichiometry

To navigate these competing factors, mild bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are mandatory. The stoichiometry is the critical success factor:

  • 1.0 Equivalent is immediately consumed to deprotonate the C4-hydroxyl group.

  • 1.5 - 2.0 Equivalents are required to form the reactive boronate complex necessary for the transmetalation step[2].

Catalyst & Ligand Dynamics

Standard catalysts like Pd(PPh₃)₄ often struggle with electron-rich or coordinating heteroaryl substrates. To prevent catalyst deactivation by the C4-oxyanion, sterically demanding and electron-rich ligands are required.

  • Bidentate Ligands: Pd(dppf)Cl₂ provides a robust catalytic cycle, preventing off-target coordination[2].

  • Dialkylbiaryl Phosphines: Ligands such as SPhos or XPhos paired with Pd(OAc)₂ are exceptionally efficient for challenging heteroaryl couplings, facilitating rapid oxidative addition and reductive elimination even at lower temperatures, which further protects the C2-ester[3],[4].

Structural Reactivity & Chemoselectivity Map

G Substrate Methyl 7-bromo-4-hydroxyquinoline -2-carboxylate C7 C7-Bromine (Suzuki Coupling Site) Substrate->C7 Target C4 C4-Hydroxyl (Acidic, Pd-coordinating) Substrate->C4 Interference C2 C2-Methyl Ester (Base-Sensitive) Substrate->C2 Degradation Risk Action1 Use Pd(dppf)Cl2 or Pd(OAc)2/SPhos C7->Action1 Action2 Use 3.0 eq Base to saturate phenoxide C4->Action2 Action3 Avoid NaOH/KOH Use K2CO3 in Dioxane C2->Action3

Structural reactivity map highlighting chemoselectivity challenges and strategic solutions.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimization landscape, demonstrating the causality between reaction conditions and product yield.

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
Pd(PPh₃)₄NaOH (3.0)THF / H₂O (4:1)8012< 10%Complete hydrolysis of the C2-methyl ester.
Pd(PPh₃)₄K₂CO₃ (1.5)Dioxane / H₂O (4:1)901635%Incomplete conversion; base consumed by C4-OH.
Pd(dppf)Cl₂ K₂CO₃ (3.0) Dioxane / H₂O (4:1) 85 12 82% Optimal balance; ester intact, full conversion.
Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Toluene / H₂O (4:1)70888%Excellent for sterically hindered boronic acids[3].

Self-Validating Experimental Protocol

This protocol utilizes Pd(dppf)Cl₂ and K₂CO₃, providing a highly reproducible and scalable method for complex heteroaryl substrates[2],[4].

Materials & Reagents
  • Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate, the arylboronic acid, and K₂CO₃.

  • Atmospheric Control (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with high-purity Argon. Repeat this cycle three times. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species and promotes oxidative homocoupling of the boronic acid.

  • Solvent Degassing: In a separate vial, prepare the 1,4-Dioxane/Water (4:1) mixture. Sparge the solvent with Argon for 20-30 minutes[1].

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst. Reseal the flask.

  • Initiation: Inject the degassed solvent mixture into the Schlenk flask via syringe.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours. Causality: Vigorous stirring is essential in biphasic mixtures to maximize the interfacial surface area between the organic (catalyst/substrate) and aqueous (base/boronate) layers.

  • In-Process Control (IPC): After 8 hours, withdraw a 10 µL aliquot via syringe. Dilute in 1 mL Acetonitrile, filter, and analyze via LC-MS. Self-Validation: The disappearance of the starting material mass [M+H]+ and the appearance of the product mass confirms catalytic turnover.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Note: If the aqueous layer is highly basic, carefully adjust the pH to ~6 using 1M HCl to ensure the C4-OH is fully protonated and partitioned into the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

Experimental Workflow Diagram

Workflow Step1 1. Reagent Preparation Substrate + Boronic Acid + K2CO3 Step2 2. Inert Atmosphere Setup Evacuate/Backfill with Argon (3x) Step1->Step2 Step3 3. Solvent & Catalyst Addition Add Degassed Dioxane/H2O + Pd(dppf)Cl2 Step2->Step3 Step4 4. Thermal Activation Heat at 85°C for 12 hours Step3->Step4 Step5 5. In-Process Control (IPC) LC-MS Validation of Conversion Step4->Step5 Step6 6. Workup & Purification pH Adjustment & Extraction Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura coupling under inert conditions.

Troubleshooting & Causality

  • Issue: Significant formation of carboxylic acid byproduct (Ester Hydrolysis).

    • Causality: The reaction temperature is too high, or the base is too strong.

    • Solution: Lower the temperature to 70 °C and switch to the highly active Pd(OAc)₂/SPhos system[3], which allows for milder conditions. Ensure K₂CO₃ is used instead of NaOH.

  • Issue: Low yield, starting material recovered, but boronic acid is consumed (Protodeboronation).

    • Causality: The boronic acid is degrading faster than the transmetalation step can occur, often due to trace metals or excessive water at high temperatures[4].

    • Solution: Increase the equivalents of boronic acid to 1.5 - 2.0. Alternatively, switch to a boronic acid pinacol ester, which is significantly more stable against protodeboronation[4].

  • Issue: Reaction stalls at 30-40% conversion.

    • Causality: The base has been entirely consumed by the C4-hydroxyl group and trace acidic impurities, leaving no base to activate the boronic acid.

    • Solution: Add an additional 1.0 equivalent of degassed aqueous K₂CO₃ solution mid-reaction.

References

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.2

  • Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines. BenchChem. 1

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. SciSpace. 3

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. NIH PMC. 4

Sources

Functionalization of the 7-bromo position in quinoline carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization of the 7-Bromo Position in Quinoline Carboxylates

The Strategic Value of the 7-Position

The quinoline scaffold is a privileged pharmacophore in modern drug discovery. Specifically, functionalizing the 7-position of quinoline carboxylates (such as quinoline-3-carboxylates) is a critical pathway for developing highly targeted therapeutics, including 1[1] and 2[2].

As a Senior Application Scientist, I approach the 7-bromoquinoline carboxylate not just as a starting material, but as an electronically primed canvas. The presence of a bromine atom at the C-7 position provides an ideal, chemoselective handle for late-stage diversification via transition-metal catalysis, allowing researchers to rapidly generate libraries of 3[3] without disrupting the core heterocycle.

Mechanistic Rationale & Electronic Landscape

To master the functionalization of this scaffold, one must understand the causality behind its reactivity:

  • Electronic Activation: The quinoline nitrogen exerts a strong electron-withdrawing effect across the fused bicyclic system. While the 2- and 4-positions are highly electrophilic, the 7-position is activated via inductive effects. This makes the C-Br bond at C-7 highly susceptible to oxidative addition by electron-rich Pd(0) species[4].

  • Carboxylate Influence: The presence of a carboxylate ester (typically synthesized via 5[5]) further depletes electron density from the carbocycle. This electronic deficiency accelerates the rate-determining oxidative addition step in cross-coupling reactions.

  • Chemoselectivity: The C-7 bromine can be selectively addressed even in the presence of other functional groups, provided the catalyst and ligand are sterically and electronically tuned.

Workflow & Pathway Visualization

G SM 7-Bromoquinoline Carboxylate Pd Pd(0) Catalyst Oxidative Addition SM->Pd Activation Suz Suzuki-Miyaura Ar-B(OH)2 Pd->Suz Transmetalation Buc Buchwald-Hartwig HNR2 Pd->Buc Coordination Son Sonogashira Terminal Alkyne Pd->Son Cu-Cocatalysis P1 7-Aryl Quinoline (Kinase Inhibitors) Suz->P1 Reductive Elimination P2 7-Amino Quinoline (Fluorescent Probes) Buc->P2 Reductive Elimination P3 7-Alkynyl Quinoline (Conjugated Scaffolds) Son->P3 Reductive Elimination

Pd-catalyzed functionalization pathways for 7-bromoquinoline carboxylates.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. By incorporating in-process controls (IPCs), the chemist can verify the success of each mechanistic step in real-time.

Protocol A: Suzuki-Miyaura Arylation (C-C Bond Formation)

Objective: Install an aryl group at C-7 to extend conjugation or probe hydrophobic binding pockets. Causality in Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand accelerates reductive elimination, preventing competitive protodehalogenation.

  • Base/Solvent: K₂CO₃ in 1,4-Dioxane/H₂O (4:1). A mild base is required to form the reactive arylboronate species. The biphasic system solubilizes both the organic substrate and the inorganic base without hydrolyzing the labile carboxylate ester.

Step-by-Step Methodology:

  • Charge an oven-dried Schlenk flask with 7-bromoquinoline-3-carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Evacuate and backfill the flask with N₂ (3 cycles) to prevent oxidative degradation of the Pd catalyst.

  • Add degassed 1,4-Dioxane/H₂O (4:1, 0.1 M concentration).

  • Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of N₂.

  • Seal the flask and heat to 80 °C for 4–6 hours with vigorous stirring.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Self-Validation (IPCs):

  • Checkpoint 1 (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) must disappear. The product will appear as a bright blue fluorescent spot under 365 nm UV (Rf ~0.4), validating successful extended conjugation.

  • Checkpoint 2 (LC-MS): Quench a 10 µL aliquot in MeCN. The mass shift from the brominated [M+H]⁺ (exhibiting a 1:1 isotopic pattern) to the new monoisotopic [M+H]⁺ confirms cross-coupling and validates that the carboxylate ester remains intact.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Install a secondary amine at C-7 to modulate solubility and electronic properties. Causality in Reagent Selection:

  • Catalyst: Pd₂(dba)₃ with Xantphos. Xantphos is a rigid, wide-bite-angle ligand that strongly favors C-N reductive elimination over unwanted β-hydride elimination (a common side reaction with alkylamines).

  • Base: Cs₂CO₃. It is strong enough to deprotonate the coordinated amine but bulky enough to avoid nucleophilic attack on the carboxylate ester.

Step-by-Step Methodology:

  • In a glovebox, combine 7-bromoquinoline-3-carboxylate (1.0 equiv), secondary amine (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 equiv) in a pressure tube.

  • Add anhydrous Toluene (0.2 M).

  • Seal the tube, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Filter the crude mixture through a pad of Celite, eluting with CH₂Cl₂, and concentrate in vacuo.

Self-Validation (IPCs):

  • Checkpoint 1 (Visual): The reaction mixture shifts from deep purple/red (Pd₂(dba)₃) to a characteristic yellow/orange as the active Pd(0)-Xantphos complex forms and turns over.

  • Checkpoint 2 (NMR): In the ¹H NMR of the crude mixture, the disappearance of the characteristic doublet of doublets for the C-7 proton of the starting material, coupled with the upfield shift of the remaining aromatic protons (due to the electron-donating amine), validates C-N bond formation.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters and expected quantitative yields for various functionalizations at the 7-position.

Reaction TypeFunctional Group InstalledCatalyst SystemBase / SolventTemp / TimeTypical Yield (%)
Suzuki-Miyaura Aryl (e.g., Phenyl, 4-F-C₆H₄)Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O80 °C / 6 h75 - 88%
Buchwald-Hartwig Secondary Amine (Morpholine)Pd₂(dba)₃ / XantphosCs₂CO₃ / Toluene100 °C / 12 h65 - 82%
Sonogashira Terminal Alkyne (Phenylacetylene)Pd(PPh₃)₄ / CuIEt₃N / DMF60 °C / 8 h70 - 90%
Direct Amination Aryl SulphonamidesNone (Nucleophilic)K₂CO₃ / DMF120 °C / 24 h45 - 60%

References

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides Source: ResearchGate URL:[Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: PubMed Central (PMC) URL:[Link]

  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase Source: PubMed URL:[Link]

Sources

Application Note: High-Performance Synthesis of Methyl 7-bromo-4-chloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for converting Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate to its 4-chloro derivative, Methyl 7-bromo-4-chloroquinoline-2-carboxylate . This transformation is a critical step in the synthesis of pharmacologically active quinoline scaffolds, particularly for kinase inhibitors and anti-infective agents.

The protocol utilizes Phosphorus Oxychloride (


) as the chlorinating agent.[1][2][3][4][5] Unlike generic procedures, this guide addresses the specific challenges posed by the C2-methyl ester moiety, which is susceptible to acid-catalyzed hydrolysis during the workup of the highly acidic reaction mixture. We provide a self-validating workflow ensuring >85% yield and high purity.

Scientific Background & Reaction Logic[1][2][4][6]

The Substrate: Tautomeric Equilibrium

The starting material exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. While the keto form predominates in the solid state and polar solvents, the reaction proceeds via the enol form. The hydroxyl group acts as a nucleophile attacking the electrophilic phosphorus center of


.[1][4]
Mechanistic Pathway

The reaction follows a mechanism analogous to the Vilsmeier-Haack reaction:

  • Activation: The enolic oxygen attacks

    
    , releasing 
    
    
    
    and forming a highly reactive dichlorophosphate intermediate (activated leaving group).
  • Substitution: A chloride ion (generated in situ) attacks the C4 position, displacing the phosphate group to yield the 4-chloro product.

  • Aromatization: The driving force is the restoration of full aromaticity in the pyridine ring of the quinoline system.

Mechanistic Visualization

The following diagram illustrates the activation and substitution pathway.

G Substrate 4-Quinolone (Tautomer) Enol 4-Hydroxy (Enol Form) Substrate->Enol Tautomerization Intermediate Dichlorophosphate Intermediate (Activated) Enol->Intermediate + POCl3 - HCl POCl3 POCl3 (Electrophile) Product 4-Chloroquinoline Derivative Intermediate->Product + Cl- - PO2Cl2-

Figure 1: Mechanistic pathway for the deoxychlorination of 4-hydroxyquinolines using phosphorus oxychloride.

Critical Parameters & Optimization

The preservation of the C2-methyl ester is the primary constraint. Standard acidic workups can hydrolyze this ester to the carboxylic acid.

ParameterStandard ConditionOptimized ConditionRationale
Reagent Neat

Neat

(5-10 equiv)
Excess reagent acts as solvent and drives equilibrium.
Temperature Reflux (

C)

C
Slightly lower temp reduces tar formation without compromising rate.
Catalyst NoneDMF (Cat. 2-3 drops)DMF forms the Vilsmeier reagent (

), accelerating activation.
Workup Pour onto IceControlled Neutralization Prevents pH < 1 spikes that hydrolyze the ester.

Experimental Protocol

Materials & Equipment
  • Starting Material: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (1.0 eq).

  • Reagent: Phosphorus Oxychloride (

    
    , Reagent Grade, >99%).
    
  • Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Neutralizer: Saturated aqueous Sodium Bicarbonate (

    
    ) or Ammonium Hydroxide (
    
    
    
    ).
  • Glassware: Round-bottom flask, reflux condenser, drying tube (

    
    ), magnetic stir bar.
    
Step-by-Step Methodology
Step 1: Reaction Setup (Anhydrous Conditions)
  • Equip a dry round-bottom flask with a magnetic stir bar.

  • Add Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (e.g., 5.0 g, 17.7 mmol).

  • Add

    
      (25 mL, ~15 equiv). Note: The solid may not dissolve immediately.
    
  • (Optional) Add 2-3 drops of anhydrous DMF to catalyze the reaction.

Step 2: Thermal Reaction
  • Attach a reflux condenser topped with a drying tube (moisture reacts violently with

    
    ).
    
  • Heat the mixture to 95–100°C .

  • Stir for 2–4 hours .

    • Checkpoint: The suspension should turn into a clear solution (often yellow/orange) as the starting material is consumed.

  • Monitor by TLC: (Eluent: 30% EtOAc in Hexanes). The starting material (polar, low

    
    ) should disappear, replaced by a non-polar spot (high 
    
    
    
    ).
Step 3: Workup (Critical for Ester Stability)
  • Cool the reaction mixture to room temperature.

  • Remove excess

    
    :  Concentrate the mixture under reduced pressure (rotary evaporator) at 50°C. This removes the bulk of the acid generator.
    
  • Quench:

    • Prepare a mixture of ice and water (200 mL).

    • Slowly pour the concentrated residue onto the ice with vigorous stirring.

    • Caution: Exothermic reaction![5]

  • Neutralization: Immediately adjust the pH to ~7–8 using saturated

    
     solution or 25% 
    
    
    
    .
    • Why? Prolonged exposure to the acidic quench solution will hydrolyze the methyl ester.

Step 4: Extraction and Purification[6]
  • Extract the aqueous mixture with DCM (

    
     mL).
    
  • Wash the combined organic layers with brine (

    
     mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude product is often pure enough (>90%). If necessary, recrystallize from Acetonitrile or purify via flash chromatography (

    
    , 0-20% EtOAc/Hexanes).
    

Workflow Visualization

Workflow Start Start: 5g Substrate Mix Add POCl3 (25mL) + Cat. DMF Start->Mix Heat Reflux @ 100°C (2-4h) Mix->Heat Evap Evaporate Excess POCl3 Heat->Evap TLC Check Quench Pour onto Ice + Neutralize (NaHCO3) Evap->Quench Critical Step Extract Extract (DCM) -> Dry -> Conc. Quench->Extract Final Product: Methyl 7-bromo-4-chloro quinoline-2-carboxylate Extract->Final

Figure 2: Operational workflow for the synthesis, highlighting the critical evaporation step to minimize acid exposure.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of methyl ester during workup.Evaporate excess

before quenching. Neutralize immediately.
Incomplete Reaction Moisture in reagents or insufficient temp.[7]Use fresh bottle of

.[1] Ensure temp reaches 95°C. Add DMF catalyst.
Dark/Tarry Product Overheating or reaction time too long.Monitor TLC closely.[1] Stop heating as soon as SM is consumed.
Product is Acid (COOH) Ester cleavage occurred.Re-esterify using MeOH/H2SO4 or avoid aqueous acid exposure.

References

  • BenchChem. (2025).[8] Chlorination of 4-hydroxy-6,7-dimethoxyquinoline: Technical Support & Protocols. Retrieved from

  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones: Reaction mechanisms and kinetics. PubMed. Retrieved from

  • Common Organic Chemistry. (2023). Phosphorus Oxychloride (POCl3) for Activated Chlorine Formation: Standard Protocols. Retrieved from

  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Heterocycles Using Equimolar POCl3. Molecules.[1][3][6][7][8][9][10][11][12] Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: Methyl 7-bromoquinoline-4-carboxylate and analogs.[13] Retrieved from

Sources

Application Note: High-Fidelity Synthesis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate via the Conrad-Limpach cyclization . This guide is structured for senior researchers and drug development professionals, focusing on regioselectivity control, scalability, and mechanistic integrity.

Abstract & Retrosynthetic Strategy

The synthesis of 7-substituted-4-hydroxyquinoline-2-carboxylates is a critical transformation in medicinal chemistry. The Conrad-Limpach approach—involving the condensation of an aniline with a


-keto ester followed by thermal cyclization—remains the gold standard for accessing this scaffold.

For the specific target Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate , the primary challenge is regiocontrol . The starting material, 3-bromoaniline , possesses two non-equivalent ortho positions (C2 and C6). Cyclization can occur at either, yielding a mixture of the 7-bromo (desired) and 5-bromo (undesired) isomers.

This protocol utilizes Dimethyl Oxaloacetate as the


-keto ester equivalent. The procedure is optimized to favor the formation of the 7-bromo isomer through steric control and solubility-based purification.
Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis cluster_regio Regioselectivity Challenge Target Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (Target) Enamine Dimethyl (3-bromoanilino)fumarate (Enamine Intermediate) Target->Enamine Thermal Cyclization (- MeOH) StartingMaterials 3-Bromoaniline  +  Dimethyl Oxaloacetate Enamine->StartingMaterials Condensation (- H2O) Isomer Methyl 5-bromo-4-hydroxyquinoline-2-carboxylate (By-product) Enamine->Isomer Cyclization at C6

Figure 1: Retrosynthetic disconnection showing the critical bifurcation point for 5- vs. 7-bromo regioselectivity.

Mechanistic Insight & Causality

The Conrad-Limpach vs. Knorr Distinction

It is vital to distinguish between the Conrad-Limpach (kinetic) and Knorr (thermodynamic) pathways, as conditions dictate the product:

  • Conrad-Limpach (Target): Reaction at

    
     favors the anil  (imine/enamine) formation. Subsequent high-temperature cyclization (
    
    
    
    ) yields the 4-hydroxyquinoline .[1]
  • Knorr (Avoid): Reaction at

    
     initially favors the anilide  formation, which cyclizes to the 2-hydroxyquinoline .
    

Protocol Causality: To ensure the 4-hydroxy product, we perform a discrete two-step process:

  • Low-Temp Condensation: Isolate the enamine intermediate to prevent premature anilide formation.

  • Flash Cyclization: Drop the enamine into pre-heated high-boiling solvent (Dowtherm A) to overcome the high activation energy of the aromatic substitution step rapidly, minimizing degradation.

Regioselectivity (3-Bromoaniline)

Electronic and steric factors favor the 7-bromo isomer. The cyclization at the position para to the bromine (leading to 7-Br) is sterically less hindered than the position ortho to the bromine (leading to 5-Br). Furthermore, the 7-bromo isomer typically exhibits lower solubility in polar organic solvents, facilitating purification by fractional crystallization.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
3-Bromoaniline 172.021.0Nucleophile
Sodium Dimethyl Oxaloacetate 210.121.1Electrophile
Hydrochloric Acid (1N) -1.2Neutralization
Methanol 32.04SolventReaction Medium
Dowtherm A -SolventThermal Transfer (bp ~258°C)
Ethanol/Acetic Acid -SolventPurification
Stage 1: Synthesis of Dimethyl (3-bromoanilino)fumarate (Enamine)

Objective: Form the C-N bond without triggering cyclization or amide formation.

  • Preparation of Free Oxaloacetate:

    • Suspend Sodium Dimethyl Oxaloacetate (23.1 g, 110 mmol) in water (100 mL).

    • Acidify with 1N HCl until pH ~4-5 to liberate the free ester.

    • Extract immediately with Dichloromethane (DCM) (

      
       mL). Dry organic layer over 
      
      
      
      and concentrate in vacuo at low temperature (
      
      
      ) to obtain the unstable oily dimethyl oxaloacetate.
    • Note: Use immediately.[8] Oxaloacetates are prone to self-condensation.

  • Condensation:

    • Dissolve the freshly prepared dimethyl oxaloacetate (approx. 110 mmol) in anhydrous Methanol (150 mL).

    • Add 3-Bromoaniline (17.2 g, 100 mmol) dropwise over 15 minutes at Room Temperature (RT).

    • Add a catalytic amount of Acetic Acid (0.5 mL).

    • Stir at RT for 24 hours. The solution typically turns yellow/orange.

    • Monitor: TLC (Hexane:EtOAc 3:[2]1) should show consumption of aniline and formation of a new, less polar spot (enamine).

  • Isolation:

    • Evaporate Methanol under reduced pressure.

    • The residue is often a viscous oil or semi-solid. If solid, recrystallize from MeOH/Hexane. If oil, use directly in Stage 2 (ensure it is strictly dry; water interferes with cyclization).

Stage 2: Thermal Cyclization (Conrad-Limpach Step)

Objective: Effect intramolecular electrophilic aromatic substitution at


.

Safety Warning: This step involves extremely high temperatures. Use a blast shield and ensure all glassware is free of star cracks.

  • Setup:

    • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a wide-bore air condenser (to allow MeOH escape).

    • Charge flask with Dowtherm A (150 mL) (Eutectic mixture of diphenyl ether and biphenyl).

    • Heat Dowtherm A to a rolling reflux (

      
      ).
      
  • Addition:

    • Dissolve the crude enamine from Stage 1 in a minimum amount of warm Dowtherm A or add strictly as a neat oil (if flowable).

    • Crucial: Add the enamine dropwise but rapidly to the boiling solvent. The temperature must not drop below

      
      .
      
    • Observation: Vigorous evolution of Methanol vapor will occur.

  • Reaction:

    • Maintain reflux for 15–20 minutes. Extended heating leads to tar formation.

    • Remove heating mantle and allow the mixture to cool slowly to

      
      .
      
Stage 3: Workup and Purification (Isomer Separation)

Objective: Isolate the 7-bromo isomer from the 5-bromo isomer and solvent.

  • Precipitation:

    • Pour the warm reaction mixture (

      
      ) into Ligroin  or Hexane  (500 mL) with vigorous stirring.
      
    • The crude quinoline carboxylate will precipitate as a brown/tan solid.

    • Filter the solid and wash extensively with Hexane to remove Dowtherm A.

  • Purification (The Isomer Split):

    • The crude solid contains both 5-bromo and 7-bromo isomers.

    • Solubility Logic: The 7-bromo isomer is generally less soluble in boiling Ethanol or Glacial Acetic Acid than the 5-bromo isomer.

    • Protocol:

      • Suspend the solid in boiling Ethanol (20 mL/g of solid).

      • If it does not dissolve completely, add small amounts of Glacial Acetic Acid .

      • Filter the hot solution if there are insoluble tars.[9]

      • Allow to cool slowly to RT.[9] The 7-bromo isomer typically crystallizes first.

      • Filter the crystals.[1][9]

      • Secondary Crop: Concentrate the mother liquor to half volume to obtain a second crop (often enriched in 5-bromo, so check purity).

  • Characterization:

    • Product: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate.

    • Appearance: Off-white to pale yellow needles.

    • Melting Point: Expect

      
       (dec).
      

Process Workflow (DOT Visualization)

Workflow Start Start: 3-Bromoaniline + Dimethyl Oxaloacetate Step1 Step 1: Condensation (MeOH, 25°C, 24h) Forms Enamine Start->Step1 Step2 Step 2: Thermal Cyclization (Dowtherm A, 255°C, 20 min) Critical: Rapid Addition Step1->Step2 Step3 Step 3: Precipitation (Pour into Hexane) Step2->Step3 Step4 Step 4: Fractional Recrystallization (Ethanol/AcOH) Step3->Step4 End Final Product: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate Step4->End  Precipitate (7-Br isomer) Waste Mother Liquor (Enriched in 5-Br) Step4->Waste  Filtrate (5-Br isomer)

Figure 2: Step-by-step experimental workflow emphasizing the purification of the 7-bromo regioisomer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation (Step 1).Ensure strictly anhydrous MeOH; use molecular sieves. Verify enamine formation by NMR/TLC before cyclization.
Tarry Product Cyclization too long or too hot.Limit heating to 15 mins. Ensure rapid stirring. Use nitrogen atmosphere to prevent oxidation.
Isomer Contamination Inefficient recrystallization.Recrystallize from Glacial Acetic Acid if EtOH fails. The 7-isomer is significantly less soluble in AcOH.
Solidification in Addition Funnel Enamine melting point is high.Dissolve enamine in a small volume of warm Diphenyl Ether before adding to the boiling flask.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline (Chloroquine). Journal of the American Chemical Society, 68(1), 113–116. Link

    • Key Reference: Establishes the separation protocol for 5- and 7-halo-4-hydroxyquinoline-2-carboxylates via oxaloacetate condens
  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1269. Link

    • Key Reference: Discusses the regiochemistry of 3-haloaniline cycliz
  • Organic Syntheses. (1955). 4,7-Dichloroquinoline. Organic Syntheses, Coll. Vol. 3, p.272. Link

    • Key Reference: Provides the standard operating procedure for high-temperature cycliz
  • Bradford, L., et al. (1947). The preparation of some 7-chloro- and 7-bromo-quinolines and -quinaldines. Journal of the Chemical Society, 437-445. Link

    • Key Reference: Specific data on 7-bromoquinoline derivatives.[1][2][9]

Sources

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate as a scaffold for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery

Executive Summary & Molecular Rationale

In modern medicinal chemistry, the quinoline core is universally recognized as a "privileged scaffold," forming the structural backbone of numerous FDA-approved targeted therapies[1]. Specifically, Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate provides an exceptionally versatile starting point for the rational design of ATP-competitive kinase inhibitors. The strategic placement of functional groups on this molecule allows for precise mapping of the kinase ATP-binding site:

  • The 4-Hydroxy/4-Oxo Motif (Hinge Binder): The 4-hydroxyquinoline system readily tautomerizes to its 4-quinolone form. This motif effectively mimics the adenine ring of ATP, serving as a bidentate hydrogen bond donor/acceptor pair that anchors the molecule to the peptide backbone of the kinase hinge region.

  • The 2-Carboxylate Ester (Solvent Channel Vector): The methyl ester at the 2-position acts as a synthetic precursor. It can be easily saponified to a free acid or converted into diverse carboxamides. This vector typically projects outward into the solvent-exposed channel, allowing chemists to tune physicochemical properties (e.g., aqueous solubility, membrane permeability) without compromising the primary binding affinity[2].

  • The 7-Bromo Substituent (Hydrophobic Pocket Probe): The bromine atom provides a highly reactive vector for transition-metal-catalyzed cross-coupling reactions. Derivatization at the 7-position allows the molecule to extend deep into the hydrophobic pocket II (back pocket) of the kinase, a critical interaction for achieving high selectivity among closely related kinase families[1].

Mechanism of Action: Kinase Pathway Disruption

Quinoline-based derivatives synthesized from this scaffold act as potent ATP-competitive inhibitors. By occupying the ATP-binding pocket, they prevent the auto-phosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways, which are frequently hyperactivated in oncogenesis[3].

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR / HER-2) Ligand->RTK Activates Downstream Downstream Kinases (PI3K / MAPK) RTK->Downstream Phosphorylates Inhibitor Quinoline-2-carboxylate Derivative Inhibitor->RTK Competes for ATP Outcome Tumor Proliferation Downstream->Outcome Promotes

RTK signaling cascade disrupted by ATP-competitive quinoline derivatives.

Quantitative Structure-Activity Relationship (SAR) Landscape

Modifications to the quinoline core significantly alter binding affinities across different kinase targets. The table below summarizes the inhibitory profiles of representative quinoline-carboxylic acid and carboxamide derivatives against key oncogenic kinases.

Table 1: Representative Quinoline Derivatives and Kinase Inhibition Profiles

Scaffold / Compound ClassTarget KinaseKey SubstitutionsIC₅₀ RangeRef.
Quinoline-2-carboxamides Pim-12-carboxamide, 8-OHLow nM – µM[4]
3-Quinoline carboxylic acids CK23-COOH, 2-amino0.65 – 18.2 µM[5]
Pyrano[3,2-c]quinolines EGFR / HER-23-carboxylateSub-µM[3]

Experimental Methodologies & Self-Validating Protocols

The development of kinase inhibitors from this scaffold requires a rigorous, self-validating workflow to ensure both chemical integrity and biological relevance.

Workflow Synthesis 1. Scaffold Derivatization (Suzuki Coupling) QC 2. Chemical QC (LC-MS / NMR) Synthesis->QC Assay 3. Kinase Assay (TR-FRET IC50) QC->Assay Validation 4. Cellular Screening (Viability Assay) Assay->Validation

Sequential drug discovery workflow from scaffold derivatization to cellular validation.
Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: To introduce aryl or heteroaryl groups at the 7-bromo position, probing the hydrophobic pocket II of the target kinase. Causality & Rationale: The 7-bromo group is highly amenable to Pd-catalyzed coupling[1]. We utilize


 because its large bite angle facilitates the reductive elimination step, which is crucial when dealing with sterically hindered quinoline systems. Potassium phosphate (

) is selected as a mild base; stronger bases (like NaOH) would prematurely hydrolyze the 2-methyl ester, destroying the synthetic handle needed for subsequent solvent-channel optimization.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under argon, combine Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (1.0 eq), the desired aryl boronic acid (1.2 eq),

    
     (0.05 eq), and anhydrous 
    
    
    
    (2.0 eq).
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.1 M concentration of the quinoline scaffold.

  • Reaction: Heat the mixture to 90°C and stir for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 1:1).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via flash column chromatography.

Self-Validation Check (Chemical QC): Analyze the crude mixture via LC-MS. The reaction is deemed successful if the characteristic 1:1 isotopic doublet of the brominated starting material (due to ⁷⁹Br and ⁸¹Br) completely disappears, replaced by the singular


 mass peak of the coupled product.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the newly synthesized quinoline derivatives. Causality & Rationale: TR-FRET is explicitly chosen over standard fluorescence assays. Quinoline derivatives are highly conjugated systems that often exhibit intrinsic auto-fluorescence, which can cause false positives in standard assays. The time-resolved nature of TR-FRET introduces a microsecond delay before reading the emission, allowing the short-lived auto-fluorescence of the quinoline compound to decay, thereby isolating the true signal of the kinase activity.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the quinoline derivative in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume plate, add 5 µL of the target kinase (e.g., Pim-1 or EGFR) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Addition: Transfer 100 nL of the serially diluted compounds to the assay plate using an acoustic liquid handler (e.g., Echo 550). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set at the

    
     of the specific kinase to ensure competitive inhibition data is accurate). Incubate for 60 minutes.
    
  • Detection: Add 10 µL of the TR-FRET detection reagent (containing EDTA to stop the reaction and the specific Eu-labeled antibody). Incubate for 30 minutes and read on a compatible microplate reader (e.g., PHERAstar).

Self-Validation Check (Assay Robustness): Before generating the IC₅₀ curve, calculate the Z'-factor for the assay plate using the equation:



Use DMSO as the negative control (0% inhibition) and a known pan-kinase inhibitor like Staurosporine (10 µM) as the positive control (100% inhibition). A 

is strictly required to validate the assay's dynamic range and confirm that the IC₅₀ values derived for the quinoline scaffold are statistically trustworthy.

References

  • Benchchem. "7-Bromoquinolin-2-amine | 116632-53-2". Benchchem. 1

  • MDPI. "Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design". MDPI. 2

  • Benchchem. "Ethyl 3-amino-7-bromoquinoline-2-carboxylate Supplier". Benchchem. 3

  • IJMPHS. "Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy". IJMPHS.4

  • ResearchGate. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2". ResearchGate. 5

Sources

Application Notes and Protocols for Nucleophilic Substitution on Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] The functionalization of the quinoline ring system is a critical strategy in drug discovery, enabling the modulation of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1] Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate represents a versatile building block for the synthesis of novel quinoline derivatives. The strategic placement of the bromine atom at the 7-position, coupled with the hydroxyl and carboxylate functionalities, offers multiple avenues for structural diversification through nucleophilic substitution reactions. This guide provides detailed protocols and technical insights for the successful execution of these transformations.

Understanding the Reactivity of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

The reactivity of the 7-bromo position in the title compound is influenced by the electronic effects of the substituents on the quinoline core. The 4-hydroxyl group is an electron-donating group, which increases the electron density of the ring system, potentially making nucleophilic aromatic substitution more challenging compared to quinolines bearing electron-withdrawing groups.[3] Conversely, the methyl carboxylate group at the 2-position is electron-withdrawing, which can partially offset the effect of the hydroxyl group and influence the overall reactivity.

Furthermore, the 4-hydroxyl group can participate in competing N- versus O-alkylation/arylation reactions. However, studies on related 4-hydroxyquinolines have shown that N-arylation can be favored under specific copper-catalyzed conditions.[4] The choice of reaction conditions, particularly the catalyst system and base, is therefore crucial for achieving the desired chemoselectivity.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, demonstrating broad functional group tolerance and utilizing a palladium catalyst.[1][5] This protocol has been adapted for the amination of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate with various primary and secondary amines.

Causality Behind Experimental Choices:
  • Palladium Precatalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for the efficiency of the catalytic cycle.[6] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate both the oxidative addition of the aryl bromide and the reductive elimination of the aminated product.[5][7] For this substrate, a combination of Pd(OAc)₂ and a biarylphosphine ligand like XPhos or SPhos is recommended to overcome the potential for reduced reactivity due to the electron-donating hydroxyl group.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice. However, for substrates with base-sensitive functional groups like esters, a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to prevent hydrolysis of the methyl ester.[8]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a moisture-free environment, which is crucial for the stability of the catalyst and the base.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a dry Schlenk tube or a microwave vial equipped with a magnetic stir bar, add Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) and the amine nucleophile (1.1-1.5 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 7-amino-4-hydroxyquinoline-2-carboxylate derivative.

Data Summary: Representative Yields for Buchwald-Hartwig Amination
Nucleophile (R-NH₂)Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃Toluene1101285
n-ButylaminePd₂(dba)₃ (2)SPhos (5)NaOt-BuDioxane100892
MorpholinePd(OAc)₂ (3)RuPhos (6)K₃PO₄Toluene1101678
BenzylaminePd₂(dba)₃ (2)XPhos (5)Cs₂CO₃Dioxane1001088

Note: The data in this table are representative and may require optimization for specific substrates and scales.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Substrate, Pd Catalyst, Ligand to Schlenk Tube B Evacuate & Backfill with Inert Gas (3x) A->B C Add Base & Amine Nucleophile B->C D Add Anhydrous Solvent C->D E Heat with Vigorous Stirring (80-120 °C) D->E F Monitor by TLC or LC-MS E->F G Cool to RT & Dilute F->G H Filter through Celite G->H I Wash with Water & Brine H->I J Dry, Concentrate & Purify by Chromatography I->J

Caption: General workflow for the Buchwald-Hartwig amination.

Protocol 2: Copper-Catalyzed Ullmann Condensation for C-N, C-O, and C-S Bond Formation

The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction that provides a valuable alternative to palladium-catalyzed methods, particularly for the formation of C-O and C-S bonds.[9][10] Modern protocols often utilize ligands to improve reaction efficiency and broaden the substrate scope.[11]

Causality Behind Experimental Choices:
  • Copper Source and Ligand: Copper(I) salts, such as CuI, are commonly used.[11] The addition of a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, can significantly accelerate the reaction and allow for milder conditions. For the synthesis of ethers, ligands like 8-hydroxyquinoline have proven effective.[12]

  • Base: A variety of bases can be employed, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices. The choice of base can influence the reaction rate and selectivity.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the reaction, which may require elevated temperatures.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a reaction vessel, combine Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (1.0 equiv.), the copper(I) salt (e.g., CuI, 5-20 mol%), the ligand (if used, e.g., L-proline, 10-40 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Addition of Reagents: Add the nucleophile (e.g., an alcohol, thiol, or amine, 1.5-3.0 equiv.) and the solvent (e.g., DMF or DMSO).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 100-150 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature.

  • Isolation:

    • For solid products: The product may precipitate upon cooling or by the addition of water. Collect the solid by filtration, wash with water, and recrystallize.

    • For liquid or soluble products: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Data Summary: Representative Yields for Ullmann Condensation
NucleophileCopper Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenolCuI (10)8-Hydroxyquinoline (20)K₂CO₃DMF1302475
ThiophenolCuI (15)L-Proline (30)Cs₂CO₃DMSO1201880
PyrrolidineCuI (10)1,10-Phenanthroline (20)K₂CO₃NMP1402070
MethanolCuI (20)NoneNaHDMF1003665

Note: The data in this table are representative and may require optimization for specific substrates and scales.

Reaction Mechanism Diagram

Ullmann_Mechanism A Cu(I)X C [Cu(I)-Nu] A->C + Nu-H - HX B Nucleophile (Nu-H) E [Ar-Cu(III)(Nu)Br] C->E + Ar-Br (Oxidative Addition) D Ar-Br F Ar-Nu E->F Reductive Elimination F->A  Regenerates Cu(I) Catalyst

Caption: Simplified catalytic cycle for the Ullmann condensation.

Considerations for Chemoselectivity and Potential Side Reactions

  • N- vs. O-Substitution: The 4-hydroxyquinoline core presents two potential sites for nucleophilic attack. While copper-catalyzed reactions have shown a preference for N-arylation in some 4-hydroxypyridine systems, the specific outcome for this substrate may depend on the reaction conditions.[4] Careful optimization of the catalyst, ligand, and base is necessary to achieve the desired selectivity.

  • Protection of the Hydroxyl Group: If O-substitution is a persistent side reaction, protection of the 4-hydroxyl group as a benzyl ether or a silyl ether may be necessary. The protecting group can be removed in a subsequent step.

  • Ester Hydrolysis: The use of strong bases, particularly at elevated temperatures, can lead to the hydrolysis of the methyl ester at the 2-position. Using milder bases like K₃PO₄ or Cs₂CO₃ can mitigate this side reaction.[8]

Conclusion

The functionalization of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate via nucleophilic substitution offers a powerful strategy for the synthesis of novel quinoline derivatives with potential applications in drug discovery and materials science. The Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation are robust and versatile methods for achieving these transformations. The protocols and insights provided in this guide serve as a foundation for researchers to successfully navigate the synthesis of a diverse range of functionalized quinolines. Careful consideration of the electronic properties of the substrate and optimization of the reaction conditions are paramount to achieving high yields and the desired chemoselectivity.

References

  • Alabugin, I. V. (2016). Stereoelectronic Effects: A Bridge between Structure and Reactivity. John Wiley & Sons, Ltd. [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643–646. [Link]

  • ChemRxiv. (2022). Programmed multiple C–H bond functionalisation of the privileged 4-hydroxyquinoline template. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Jiao, R., Ren, X., Li, X., Sun, S., Zhu, H., Lin, B., Hua, H., Li, D., & He, X. (2024). Divergent Synthesis of Quinolines: Exploiting the Duality of Free Radicals. Organic Letters, 26(1), 51-56. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Dyablo, O. V., et al. (2019). Nucleophilic substitution of a 4-dimethylamino group in quinoline proton sponges. Stabilization of 4-quinolones in hydroxy form. Synthesis of a proton sponge based on 8-hydroxyquinoline. Russian Chemical Bulletin, 68(11), 2120-2128. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1105–1111. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Beilstein Journals. (2026). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. [Link]

  • ResearchGate. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • University of California, Irvine. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • ResearchGate. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

  • Organic Chemistry Portal. (2023). Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]

  • National Institutes of Health. (2017). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. [Link]

  • Sciforum. (2022). Preparation and Hydro-lipophilic properties of monosubstituted N-aryl-4-hydroxyquinoline-3-carboxanilides. [Link]

  • Royal Society of Chemistry. (2011). Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. [Link]

  • Yang, K., et al. (2011). Ligands for Copper-Catalyzed C−N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. The Journal of Organic Chemistry, 76(9), 3151–3159. [Link]

  • Semantic Scholar. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. [Link]

  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • Beilstein Journals. (2026). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. [Link]

  • Study Mind. (n.d.). Group 7: Reactivity (GCSE Chemistry). [Link]

  • Edexcel A-Level Chemistry. (n.d.). The Elements of Group 7 (Halogens). [Link]

  • ResearchGate. (2026). Electrochemically Enabled C7 Functionalization of Quinolines from o-Propynolanilines: Divergent Access to 4,7-Dichloro and 4-Chloro-7-alkyl (aryl) Quinolines. [Link]

  • Save My Exams. (2024). Group 7 (Halogens) (Edexcel IGCSE Chemistry): Revision Note. [Link]

  • YouTube. (2024). GCSE Chemistry Revision "Group 7 Part 3 Reactivity of the Halogens". [Link]

Sources

Chemoselective Reduction of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

The reduction of the C2 ester group in Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate to its corresponding primary alcohol (7-bromo-4-hydroxyquinoline-2-methanol) presents a multifaceted synthetic challenge. As a drug development professional or synthetic chemist, you must navigate three competing reactive sites on this scaffold: the reducible ester, the acidic hydroxyl group, and the labile aryl bromide.

Standard brute-force reductions using strong hydride donors will fail to yield clean products. Success requires a mechanistic understanding of the substrate's behavior in solution and the precise modulation of hydride nucleophilicity.

The Tautomeric Sink

The 4-hydroxyquinoline core exhibits tautomerism, existing in a dynamic equilibrium with its 4-quinolone form[1]. This structural feature presents an acidic proton (pKa ~ 8.5). When a hydride reagent is introduced, the first equivalent does not attack the ester; instead, it is immediately consumed in an acid-base reaction, evolving hydrogen gas and forming a metal-alkoxide/enolate complex. Causality: To achieve full reduction of the ester, a minimum of 2.0 to 2.5 equivalents of hydride must be used. Failure to account for this "hydride sink" will result in incomplete conversion and the recovery of unreacted starting material.

The Chemoselectivity Imperative

The 7-bromo substituent is highly susceptible to hydrodehalogenation (debromination). Aggressive reducing agents like Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2) will readily cleave the C-Br bond, destroying the halogenated pharmacophore. Causality: We must select a reagent that is electrophilic enough to reduce an ester, but mild enough to leave the aryl halide intact. Lithium borohydride (LiBH4) is the optimal choice. The Li+ counterion acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester and increasing its electrophilicity, which allows the borohydride to reduce the ester at room temperature without triggering debromination[2]. LiBH4 is widely recognized for its ability to selectively reduce esters in the presence of other sensitive functional groups[3].

Quantitative Reagent Comparison

To justify the selection of LiBH4, the following table summarizes the behavior of common hydride donors against this specific quinoline scaffold.

Reducing AgentEquivalents RequiredEster Reduction EfficiencyRisk of Hydrodehalogenation (7-Br)4-OH InteractionRecommendation
NaBH₄ 2.5PoorLowForms alkoxideNot recommended (too mild)
LiAlH₄ 2.5ExcellentHighForms aluminateAvoid (causes debromination)
DIBAL-H >3.0Good (to alcohol)LowForms aluminateViable alternative
LiBH₄ 2.5ExcellentLowForms borateOptimal Choice

Validated Experimental Protocol: LiBH4 Reduction

This protocol is designed as a self-validating system . At each critical juncture, observable phenomena confirm the chemical state, ensuring trustworthiness and reproducibility.

Materials Required
  • Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (1.0 eq, 10.0 mmol)

  • Lithium Borohydride (LiBH4) solution (2.0 M in THF) (2.5 eq, 25.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • 1M HCl and 1M NaOH (for pH adjustment)

Step-by-Step Execution

Step 1: Substrate Solubilization & Complexation

  • In an oven-dried, nitrogen-flushed round-bottom flask, suspend the starting material (10.0 mmol) in 50 mL of anhydrous THF.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Validation Checkpoint: The starting material may not be fully soluble. This is expected.

Step 2: Hydride Addition & Deprotonation

  • Add the LiBH4 solution (12.5 mL of 2.0 M solution) dropwise over 15 minutes via syringe.

  • Validation Checkpoint (The Tautomeric Sink): Observe immediate, vigorous effervescence (H2 gas evolution). The suspension will gradually clear as the lithium alkoxide/borate complex forms, validating the active titer of the hydride and the successful deprotonation of the 4-OH group.

Step 3: Ester Reduction

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 6 hours.

  • Validation Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM). The starting material (UV active, higher Rf) should completely disappear, replaced by a highly polar, lower Rf spot corresponding to the lithium salt of the product.

Step 4: Quenching & Isoelectric Isolation

  • Cool the reaction mixture back to 0 °C.

  • Carefully add saturated aqueous NH4Cl (20 mL) dropwise to quench unreacted LiBH4. Caution: H2 gas will evolve.

  • Concentrate the mixture under reduced pressure to remove the majority of the THF.

  • Critical Workup Parameter: The product, 7-bromo-4-hydroxyquinoline-2-methanol, is amphoteric. Dilute the residue with 30 mL of water. Using 1M HCl or 1M NaOH, carefully adjust the aqueous phase to pH 6.5–7.0 .

  • Validation Checkpoint: At this isoelectric point, the neutral zwitterion/tautomer will crash out of the aqueous phase as a dense off-white precipitate. If the pH is too high (>9) or too low (<4), the product will remain soluble.

  • Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure product.

Visualized Mechanistic Workflow

The following diagram maps the logical flow of the reaction, highlighting the critical intermediate states and the pathways avoided by our reagent selection.

G SM Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (Starting Material) Tautomer 4-Quinolone Tautomer (Acidic N-H / O-H) SM->Tautomer Solution Equilibrium Hydride Addition of LiBH4 (>2.0 Equivalents) Tautomer->Hydride Reagent Addition Intermediate Lithium Alkoxide/Borate Complex (Protects 4-OH, Activates Ester) Hydride->Intermediate Eq 1: Deprotonation Eq 2: Ester Reduction Side1 Debromination Product (Avoided by using mild LiBH4) Hydride->Side1 Excess Heat / Strong Hydride Product 7-bromo-4-hydroxyquinoline-2-methanol (Target Product) Intermediate->Product Acidic Workup (pH 6.5-7.0)

Mechanistic pathway for chemoselective ester reduction avoiding debromination.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents, MDPI,[4]

  • II Reduction Reactions, University of Birmingham,[2]

  • Chem 115 - Andrew G Myers Research Group, Harvard University,[3]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions, ResearchGate,[1]

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Microwave-assisted synthesis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Executive Summary

This guide details the optimized protocol for the synthesis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (also known as a kynurenic acid derivative). This scaffold is a critical intermediate in the development of NMDA receptor antagonists, kinase inhibitors, and antibacterial agents.

Traditionally, this synthesis requires prolonged heating (thermal cyclization) in diphenyl ether at >250°C, often leading to degradation and difficult workups. This microwave-assisted protocol utilizes dielectric heating to accelerate the reaction rate, improve the regioselectivity profile, and facilitate a cleaner isolation of the target 7-bromo isomer over the 5-bromo byproduct.

Scientific Foundation & Mechanism

Retrosynthetic Analysis

The synthesis follows a two-stage cascade based on the reaction between an aniline and an alkyne diester:

  • Michael Addition: Nucleophilic attack of 3-bromoaniline onto Dimethyl Acetylenedicarboxylate (DMAD).

  • Cyclodehydration: High-temperature intramolecular electrophilic aromatic substitution (SEAr) followed by elimination of methanol.

Regioselectivity Control

Using a meta-substituted aniline (3-bromoaniline) creates a regioselectivity challenge. Cyclization can occur ortho or para to the bromine substituent:

  • Path A (Major): Cyclization para to Br

    
    7-Bromo  isomer (Sterically favored).
    
  • Path B (Minor): Cyclization ortho to Br

    
    5-Bromo  isomer (Sterically hindered).
    

Expert Insight: Microwave irradiation at high temperatures (250°C) favors the thermodynamic product (7-bromo). The protocol below includes a specific recrystallization step to remove trace 5-bromo regioisomers.

Mechanistic Diagram

ReactionMechanism Start 3-Bromoaniline + DMAD Enamine Enamine Intermediate (Dimethyl (3-bromophenyl)aminomaleate) Start->Enamine Michael Addition (MW 100°C) TS Transition State (Cyclization) Enamine->TS Tautomerization Prod7 Target: 7-Bromo Isomer (Major) TS->Prod7 Path A: Sterically Favored (MW 250°C) Prod5 Byproduct: 5-Bromo Isomer (Minor) TS->Prod5 Path B: Sterically Hindered

Caption: Mechanistic pathway showing the bifurcation of regioselectivity. The 7-bromo isomer is favored due to steric hindrance at the C-2 position of the aniline ring.

Materials & Equipment

Reagent/EquipmentSpecificationRole
3-Bromoaniline >98% PurityNucleophile
Dimethyl Acetylenedicarboxylate (DMAD) 99%, Freshly DistilledElectrophile (Michael Acceptor)
Methanol (MeOH) AnhydrousSolvent (Step 1)
Diphenyl Ether Reagent GradeHigh BP Solvent (Step 2)
n-Hexane / Diethyl Ether ACS GradePrecipitation Solvent
Microwave Reactor Monowave 300 / Biotage Initiator+300°C / 30 bar capability
Vials 10 mL / 30 mL SiC or PyrexHigh-pressure vessels

Experimental Protocol

Step 1: Enamine Formation (Michael Addition)

Goal: Quantitative conversion of aniline to the enamine intermediate.

  • Weighing: In a 10 mL microwave vial, dissolve 3-bromoaniline (1.0 equiv, 5 mmol, 860 mg) in Methanol (4 mL).

  • Addition: Add DMAD (1.05 equiv, 5.25 mmol, 746 mg) dropwise at room temperature. Caution: Exothermic reaction.

  • MW Irradiation: Seal the vial. Heat in the microwave reactor:

    • Temp: 100°C

    • Time: 10 minutes

    • Stirring: High (600 rpm)

  • Validation: Check TLC (Hexane:EtOAc 3:1). Aniline spot should disappear; a less polar yellow spot (enamine) appears.

  • Concentration: Transfer the mixture to a round-bottom flask and evaporate Methanol under reduced pressure. Note: Methanol must be removed as it limits the temperature in Step 2.

Step 2: Cyclization (Gould-Jacobs / Conrad-Limpach Type)

Goal: Thermal ring closure to the quinoline core.

  • Solvent System: Add Diphenyl Ether (3 mL) to the crude enamine oil in a fresh 10 mL microwave vial.

    • Green Alternative: Gamma-Valerolactone (GVL) can be used, but Diphenyl Ether provides higher yields for this specific substrate.

  • MW Irradiation: Seal the vial. Apply the following parameters:

    • Temp: 250°C

    • Time: 15 minutes

    • Absorption Level: High

    • Pre-stirring: 30 seconds

  • Cooling: Allow the reaction to cool to ~60°C (do not let it solidify completely).

Step 3: Workup & Purification
  • Precipitation: Pour the warm reaction mixture into a beaker containing n-Hexane (20 mL) or Diethyl Ether. The quinoline product is polar and insoluble in these solvents, while Diphenyl Ether remains in solution.

  • Filtration: Collect the precipitate by vacuum filtration. Wash the cake copiously with Hexane to remove residual high-boiling solvent.

  • Regio-Purification: Recrystallize the crude solid from hot Methanol or Acetic Acid .

    • Rationale: The 7-bromo isomer crystallizes readily; the 5-bromo isomer is more soluble and remains in the mother liquor.

  • Drying: Dry under vacuum at 60°C for 4 hours.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Isolation Mix Mix 3-Bromoaniline + DMAD in Methanol MW1 Microwave: 100°C, 10 min (Formation of Enamine) Mix->MW1 Evap Evaporate Methanol (Isolate Crude Oil) MW1->Evap Solv Add Diphenyl Ether Evap->Solv MW2 Microwave: 250°C, 15 min (Cyclodehydration) Solv->MW2 Ppt Pour into Hexane (Product Precipitates) MW2->Ppt Filt Filter & Wash Ppt->Filt Cryst Recrystallize (MeOH) (Remove 5-Br isomer) Filt->Cryst

Caption: Step-by-step workflow ensuring isolation of the intermediate to prevent pressure buildup from methanol during high-temp cyclization.

Characterization & Data

Target Compound: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: >250°C (decomposition).

  • Yield: Typical isolated yield 65-75%.

Expected NMR Data (DMSO-d6):

  • ¹H NMR (400 MHz):

    
     12.0 (br s, 1H, OH/NH), 8.15 (d, J=8.5 Hz, 1H, H-5), 8.05 (d, J=2.0 Hz, 1H, H-8), 7.60 (dd, J=8.5, 2.0 Hz, 1H, H-6), 6.65 (s, 1H, H-3), 3.95 (s, 3H, OMe).
    
    • Note: The doublet at ~8.05 ppm with a small coupling constant (meta-coupling) confirms the proton at position 8, verifying the 7-bromo substitution pattern.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete CyclizationIncrease MW temp to 260°C or extend time to 30 min. Ensure MeOH is fully removed before Step 2.
Dark/Tarred Product Oxidative DegradationDegas Diphenyl Ether with Nitrogen before use.
Mixture of Isomers Poor RegioselectivityPerform a second recrystallization from Glacial Acetic Acid.
Pressure Error Residual MethanolEnsure thorough evaporation of MeOH before adding Diphenyl Ether. MeOH generates massive pressure at 250°C.

Safety & Compliance

  • DMAD: Potent sensitizer and lachrymator. Handle in a fume hood.

  • Microwave Safety: Reactions at 250°C generate significant internal pressure. Use vials rated for 30 bar. Do not use standard glassware.

  • Diphenyl Ether: High boiling point (259°C). Remains hot for a long time. Handle with heat-resistant gloves.

References

  • Microwave-Assisted Synthesis of Kynurenic Acid Derivatives

    • Title: Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters.
    • Source:ACS Omega (2023).
    • URL:[Link]

    • Relevance: Validates the microwave conditions (time/temp)
  • Gould-Jacobs Reaction Mechanics

    • Title: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
    • Source: Biotage Applic
    • URL:[Link] (General reference for high-temp MW cyclization protocols).

  • Regioselectivity in Quinoline Synthesis

    • Title: The Role of 3-Bromoaniline in Modern Organic Synthesis.
    • Source: Ketone Pharma Technical Guide.
    • Relevance: Confirms the meta-directing effects and solubility properties of the starting material.[1]

  • General Protocol for 4-Hydroxyquinoline-2-carboxylates: Title: Synthesis of 7-bromo-4-hydroxy-2-phenylquinoline (Analogous Protocol). Source: BenchChem Technical Guide. Relevance: Provides the baseline for the Conrad-Limpach/Gould-Jacobs workflow adapted here.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established synthetic principles to help you navigate experimental challenges and optimize your reaction yields.

Foundational Synthesis Pathway: The Gould-Jacobs Reaction

The synthesis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is most effectively achieved through the Gould-Jacobs reaction.[1] This classic and robust method involves a two-step sequence:

  • Condensation: An initial nucleophilic substitution reaction between an aniline (in this case, 3-bromoaniline) and an activated malonic ester derivative, such as Dimethyl methoxymethylenemalonate (DMM M). This step forms a stable enamine intermediate, Dimethyl (3-bromoanilino)methylenemalonate.[2]

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the enamine intermediate. This electrocyclization reaction requires significant thermal energy (typically >250 °C) and results in the formation of the quinoline ring system with the elimination of methanol.[3][4]

The overall workflow is a robust method for accessing the 4-hydroxyquinoline core structure, which is a key intermediate in the synthesis of numerous pharmaceutical agents.[5]

Experimental Workflow Diagram

cluster_start Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization cluster_purification Step 3: Purification A 3-Bromoaniline C Heat (110-130°C) Remove Methanol A->C B Dimethyl methoxymethylenemalonate B->C D Intermediate: Dimethyl (3-bromoanilino)methylenemalonate C->D Formation of Intermediate E High-Boiling Solvent (e.g., Dowtherm A) Heat (~250°C) D->E F Crude Product E->F Ring Closure G Precipitation & Filtration F->G Isolation H Recrystallization (e.g., from DMF or Ethanol) G->H I Final Product: Methyl 7-bromo-4-hydroxy- quinoline-2-carboxylate H->I Final Purification

Caption: Overall workflow for the synthesis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate.

Detailed Experimental Protocols

Protocol 1: Condensation to form Dimethyl (3-bromoanilino)methylenemalonate
  • Materials:

    • 3-Bromoaniline (1.0 eq)

    • Dimethyl methoxymethylenemalonate (1.1 eq)

  • Procedure:

    • In a round-bottom flask, combine 3-bromoaniline and dimethyl methoxymethylenemalonate.

    • Heat the neat mixture with stirring to 110-130 °C. The reaction is typically monitored by the evolution of methanol.[2]

    • Maintain the temperature for 1.5-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline starting material.

    • After the reaction is complete, remove the methanol byproduct under reduced pressure. The resulting crude product is a viscous oil or solid that can often be used in the next step without further purification.

Protocol 2: Thermal Cyclization to Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate
  • Materials:

    • Crude Dimethyl (3-bromoanilino)methylenemalonate (1.0 eq)

    • High-boiling inert solvent (e.g., Dowtherm A, diphenyl ether)

  • Procedure:

    • To the crude intermediate from the previous step, add a high-boiling solvent (approximately 5-10 mL per gram of intermediate).

    • Set up the apparatus for high-temperature reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial to prevent oxidative side reactions.[4]

    • Heat the mixture with vigorous stirring to ~250 °C. The cyclization is often rapid at this temperature.[4][6]

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

    • Once complete, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent.

    • Add a non-polar solvent like hexane to facilitate further precipitation and dilute the high-boiling solvent.[4]

    • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling residue.

    • The crude product can be further purified by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My cyclization reaction yield is very low, or the reaction is incomplete.

  • Potential Cause: The thermal cyclization step has a high activation energy and is highly temperature-dependent.[3] Incomplete reactions are often due to insufficient heating or short reaction times.

  • Solution & Scientific Rationale:

    • Verify Temperature: Ensure your reaction mixture is reaching the target temperature of ~250 °C. Use a high-temperature thermometer placed directly in the heating mantle or reaction vessel.

    • Increase Reaction Time: If increasing the temperature further risks decomposition, extending the reaction time at 250 °C may drive the reaction to completion.[4]

    • Use an Appropriate Solvent: A high-boiling, inert solvent like Dowtherm A or diphenyl ether is essential for maintaining a stable and uniform high temperature.[4][6] Using an inappropriate solvent can lead to poor heat transfer and lower effective reaction temperatures.

    • Consider Microwave Synthesis: Microwave irradiation is an excellent alternative to conventional heating. It provides rapid, uniform heating and can dramatically reduce reaction times (often to 5-15 minutes) while improving yields.[3][7]

Q2: The reaction mixture turned into a dark, intractable tar during cyclization.

  • Potential Cause: This is typically a result of thermal decomposition. It can be caused by excessively high temperatures, prolonged heating, or the presence of oxygen.[4]

  • Solution & Scientific Rationale:

    • Precise Temperature Control: Avoid overheating. Find the optimal balance between the temperature required for cyclization and the onset of degradation. A temperature range of 250-260 °C is generally effective.

    • Inert Atmosphere: Strictly maintain an inert atmosphere of nitrogen or argon throughout the high-temperature cyclization step. This minimizes oxidative decomposition pathways that contribute to tar formation.[4]

    • Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor the reaction's progress and cool it down as soon as the starting material is consumed.

Q3: My final product is discolored (yellow, orange, or brown) after purification.

  • Potential Cause: 4-Hydroxyquinolines are susceptible to oxidation, especially when exposed to air and light.[8] The discoloration is often due to the formation of minor oxidized impurities.

  • Solution & Scientific Rationale:

    • Proper Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere, to minimize exposure to light and oxygen.[8]

    • Degas Solvents: When performing purification by chromatography or recrystallization, using solvents that have been degassed (by sparging with nitrogen or sonication) can reduce the chance of oxidation during the process.[8]

    • Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities before the hot filtration step.

Q4: I am having difficulty purifying the crude product. It is oily or fails to crystallize.

  • Potential Cause: The most common reason is the presence of residual high-boiling solvent (e.g., Dowtherm A) or other impurities that act as a crystallization inhibitor.[4]

  • Solution & Scientific Rationale:

    • Thorough Washing: After filtering the crude product, wash it extensively with a non-polar solvent like hexane or petroleum ether to completely remove the high-boiling solvent.

    • Column Chromatography: If recrystallization fails, column chromatography on silica gel is an effective purification method. A common eluent system is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[8]

    • Recrystallization Solvent Selection: The choice of solvent is critical. High-boiling polar solvents like dimethylformamide (DMF) or ethanol are often effective for recrystallizing 4-hydroxyquinolines.[8] The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.

Troubleshooting Workflow

cluster_solutions_yield Solutions for Low Yield cluster_solutions_tar Solutions for Tarring cluster_solutions_color Solutions for Discoloration cluster_solutions_purify Solutions for Purification Problem Problem Encountered LowYield Low Yield / Incomplete Reaction Problem->LowYield Tar Tar Formation Problem->Tar Discoloration Product Discoloration Problem->Discoloration Purification Purification Difficulty Problem->Purification Sol_Yield1 Verify/Increase Temp. to ~250°C LowYield->Sol_Yield1 Sol_Yield2 Increase Reaction Time LowYield->Sol_Yield2 Sol_Yield3 Consider Microwave Heating LowYield->Sol_Yield3 Sol_Tar1 Precise Temp. Control Tar->Sol_Tar1 Sol_Tar2 Use Inert Atmosphere (N2 or Ar) Tar->Sol_Tar2 Sol_Tar3 Minimize Heating Time Tar->Sol_Tar3 Sol_Color1 Store Under Inert Gas Discoloration->Sol_Color1 Sol_Color2 Use Degassed Solvents Discoloration->Sol_Color2 Sol_Color3 Recrystallize with Charcoal Discoloration->Sol_Color3 Sol_Purify1 Thoroughly Wash with Non-Polar Solvent Purification->Sol_Purify1 Sol_Purify2 Use Column Chromatography Purification->Sol_Purify2 Sol_Purify3 Optimize Recrystallization Solvent (e.g., DMF) Purification->Sol_Purify3

Caption: Decision-making workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of the high-boiling solvent in the cyclization step? A1: The primary role is to act as a heat transfer medium to achieve and maintain the high temperatures (typically >250 °C) required for the thermal electrocyclization.[3] Its inert nature prevents it from participating in the reaction, and its high boiling point ensures the reaction can be conducted at atmospheric pressure without significant solvent loss.

Q2: My starting material is 3-bromoaniline. Why does this result in a 7-bromoquinoline? A2: In the Gould-Jacobs reaction, the quinoline ring is formed by cyclization onto one of the ortho positions of the aniline's aromatic ring. When starting with a meta-substituted aniline like 3-bromoaniline, the cyclization occurs at the C2 or C6 position. Regardless of which position reacts, the bromine atom will end up at the 7-position of the newly formed quinoline ring system.

Q3: Are there any significant safety concerns with this synthesis? A3: Yes. The primary hazard is the high-temperature cyclization step. Operating at 250 °C requires extreme caution. Use a heating mantle with a sand bath for even heating and to contain any spills. Always perform the reaction in a certified chemical fume hood. High-boiling solvents like Dowtherm A can cause severe burns. Wear appropriate personal protective equipment (PPE), including heat-resistant gloves and safety goggles.

Q4: Can I hydrolyze the methyl ester to the corresponding carboxylic acid? A4: Yes, the methyl ester can be hydrolyzed to 7-bromo-4-hydroxyquinoline-2-carboxylic acid. This is typically achieved by heating the ester in an aqueous solution of a base (like sodium hydroxide) or an acid (like hydrochloric acid), followed by acidification to precipitate the carboxylic acid product.[2][9] However, care must be taken as harsh conditions can sometimes promote unwanted side reactions like decarboxylation.[10]

Data Summary

The following table summarizes typical reaction conditions for the critical thermal cyclization step, comparing conventional and microwave heating methods based on analogous Gould-Jacobs reactions reported in the literature.

ParameterConventional HeatingMicrowave-Assisted HeatingReference(s)
Temperature 250-260 °C250-300 °C[4][7]
Solvent Dowtherm A, Diphenyl EtherNone (neat) or High-Boiling Solvent[3][4]
Reaction Time 30-60 minutes1-15 minutes[3][7]
Atmosphere Inert (Nitrogen or Argon)Sealed Vial[4][7]
Typical Yields Moderate to GoodGood to Excellent[3][7]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Larock, R. C., & Yao, T. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 68(15), 5936-5942. [Link]

  • Wang, C., et al. (2018). Divergent Synthesis of Quinolones and Dihydroepindolidiones via Cu(I)-Catalyzed Cyclization of Anilines with Alkynes. Organic Letters, 20(8), 2246-2250. [Link]

  • Jie Jack Li. (2009). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis. John Wiley & Sons. [Link]

  • ResearchGate. (n.d.). Quinoline synthesis via electrophilic cyclization of anilines and alkynes. ResearchGate. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Patsnap. (2014). Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. CN104262923A.
  • Google Patents. (2021). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. CN112500341B.

Sources

Technical Support Center: Purification of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate CAS (Analogous): 942227-30-7 (8-bromo isomer ref), 220844-76-8 (quinoline core ref) Core Challenge: The synthesis (typically Conrad-Limpach cyclization) using 3-bromoaniline yields a regioisomeric mixture of the 7-bromo (Target) and 5-bromo (Impurity) isomers. The "4-hydroxy" moiety exists in a tautomeric equilibrium with the "4-oxo" form, significantly reducing solubility in standard organic solvents and complicating silica chromatography.

Technical Directive: This guide prioritizes crystallization-driven purification over chromatography. Due to the high polarity and poor solubility of the 4-oxo tautomer, chromatography should be a Tier 3 contingency, not the primary isolation method.

Purification Workflow Diagrams

Figure 1: Primary Purification Workflow (The "Crash & Wash" Protocol)

PurificationWorkflow Reaction Crude Reaction Mixture (Dowtherm A/Diphenyl Ether) Cooling Cool to ~80°C (Prevent premature solidification) Reaction->Cooling Dilution Dilute with Non-Polar Solvent (Hexane/Heptane or Et2O) Cooling->Dilution Induce Precipitation Filtration Vacuum Filtration Dilution->Filtration CakeWash Cake Washing (Remove High-Boiling Solvent) Filtration->CakeWash Recryst Recrystallization (Glacial Acetic Acid or DMF) CakeWash->Recryst Crude Solid Pure Pure 7-Bromo Isomer (>98% HPLC) Recryst->Pure Slow Cooling

Caption: Standard isolation protocol minimizing chromatographic steps. The dilution step is critical to remove the high-boiling reaction solvent.

Figure 2: Regioisomer Troubleshooting Logic

IsomerLogic root Purity Check (HPLC) Is 5-Bromo isomer > 5%? RecrystAcOH Recrystallize from Boiling Glacial Acetic Acid root->RecrystAcOH Yes (Standard) RecrystDMF Recrystallize from DMF/MeOH (1:3) root->RecrystDMF Yes (Alternative) Chromatography Reverse Phase Flash (C18, H2O/MeCN + 0.1% FA) RecrystAcOH->Chromatography If Purity < 95%

Caption: Decision matrix for removing the persistent 5-bromo regioisomer.

Detailed Protocols

Module A: Isolation from High-Boiling Solvents (Dowtherm A)

Context: The cyclization is typically performed at 250°C. Direct cooling often results in a "rock" that is impossible to filter.

Protocol:

  • Controlled Cooling: Allow the reaction mixture to cool to approximately 80–90°C . Do not cool to room temperature yet.

  • Precipitation: Slowly add an equal volume of n-Heptane or Hexane to the stirring mixture. This lowers the solubility of the quinoline while keeping the Dowtherm A/Diphenyl ether in solution.

  • Filtration: Filter the warm suspension. The product (methyl 7-bromo-4-hydroxyquinoline-2-carboxylate) is high-melting (>250°C) and will remain solid.

  • Displacement Wash: Wash the filter cake copiously with Hexane (3x) followed by Diethyl Ether (2x) to remove oily residues of the high-boiling solvent.

  • Result: A tan/brown crude solid.

Module B: Purification by Recrystallization (Regioisomer Control)

Mechanism: The 7-bromo isomer typically has a higher lattice energy (better packing) than the 5-bromo isomer due to less steric clash with the peri-carbonyl group. We exploit this by recrystallizing from a solvent where the 7-isomer is sparingly soluble at RT but soluble at reflux.[1]

Recommended Solvents:

Solvent System Temp (Dissolve) Temp (Crystallize) Pros Cons
Glacial Acetic Acid 118°C (Reflux) 25°C Best for Isomer Purity. 7-Br crystallizes well; 5-Br stays in liquor. Corrosive; requires thorough drying.
DMF / Methanol 100°C 0°C Good recovery; removes tarry impurities. DMF is hard to remove; less effective for isomer separation.

| Ethanol | Reflux | 0°C | Green solvent; easy drying. | Poor Solubility. Likely requires huge volumes. |

Step-by-Step (Acetic Acid Method):

  • Suspend crude solid in Glacial Acetic Acid (10 mL per gram).

  • Heat to reflux with vigorous stirring until fully dissolved. Note: If black particles persist, perform a hot filtration.

  • Remove from heat and allow to cool slowly to room temperature over 4 hours. Rapid cooling traps the 5-bromo isomer.

  • Filter the off-white needles.

  • Wash with a small amount of cold acetic acid, then water, then methanol.

  • Dry under high vacuum at 60°C.

Module C: Flash Chromatography (The "Last Resort")

Issue: 4-Hydroxyquinolines streak badly on silica due to the acidic phenol/tautomer. Solution: You must buffer the silica or use a very polar mobile phase.

System:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).

  • Modifier: Add 1% Acetic Acid or 0.5% Triethylamine to the mobile phase to sharpen peaks. Warning: Triethylamine may hydrolyze the methyl ester if left too long.

Troubleshooting & FAQs

Q1: My product is a black tar after the reaction. How do I recover the solid?

  • Cause: Oxidation of the aniline starting material or polymerization of DMAD at 250°C.

  • Fix: Trituration. Dissolve the tar in a minimum amount of hot DMF, then pour slowly into a rapidly stirring beaker of ice-water (10x volume). The quinoline ester should precipitate as a solid, while many tarry byproducts remain colloidal or dissolved. Filter and proceed to Module B.

Q2: I cannot separate the 5-bromo and 7-bromo isomers by recrystallization.

  • Cause: Eutectic formation or ratio is too close (e.g., 50:50).

  • Fix: Switch to Hydrolysis-Purification-Re-esterification .

    • Hydrolyze the crude ester mixture (NaOH/H2O) to the carboxylic acid.

    • The 7-bromo-4-hydroxyquinoline-2-carboxylic acid is often much less soluble in acidic water (pH 2) than the 5-bromo isomer.

    • Isolate the pure acid and re-esterify (MeOH/H2SO4).

Q3: The NMR shows the "4-hydroxy" proton is missing or broad.

  • Explanation: This is normal. The proton is exchangeable and part of a tautomeric equilibrium (enol vs. keto).

  • Verification: Look for the characteristic C2-H signal (if decarboxylated) or the methyl ester singlet (~4.0 ppm). Run NMR in DMSO-d6 with a drop of D2O to wash out the OH/NH signal to confirm the rest of the scaffold.

Q4: Why is the yield low after Acetic Acid recrystallization?

  • Cause: The compound has moderate solubility in AcOH even at room temperature.

  • Fix: Concentrate the mother liquor by 50% and let it stand for a "second crop." However, check the purity of this crop carefully, as it will be enriched in the 5-bromo isomer.

References

  • Conrad-Limpach Synthesis Mechanism & Protocols

    • BenchChem Technical Guide. "An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline." Accessed Oct 2023.

  • Isomer Separation in Quinoline Synthesis

    • Organic Syntheses. "2-Methyl-4-hydroxyquinoline." Org. Synth. 1948, 28, 80. (Classic protocol for handling Conrad-Limpach mixtures).

  • Solubility & Tautomerism of 4-Hydroxyquinolines

    • PubChem Compound Summary. "Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate" (Structural Analog Data).

  • Chromatographic Separation of Quinoline Isomers

    • Journal of Chromatography B. "Analytical differentiation of quinolinyl-substituted carboxylates." (Demonstrates separation difficulties of regioisomers).

  • General Purification of Bromo-Quinolines

    • Google Patents. "Synthesis method of 7-hydroxyquinoline-4-carboxylic acid." CN112500341A. (Details acid/base workup strategies).

Sources

Technical Support: Purification Strategies for Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding Your Compound

Welcome to the technical guide for the purification of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate . To successfully recrystallize this compound, one must understand its structural behavior in solution.[1][2]

The Tautomer Challenge: While named a "4-hydroxyquinoline," this compound exists primarily as the 4-quinolone (4-oxo) tautomer in the solid state and in polar solvents.[2] This creates a strong intermolecular hydrogen-bonding network (head-to-tail dimers), resulting in:

  • High Melting Point: Often >200°C.[1][2]

  • Poor Solubility: Limited solubility in standard low-boiling organic solvents (DCM, Ether, Hexane).[1][2]

  • Purification Difficulty: It tends to trap impurities within the crystal lattice.[2]

This guide prioritizes solvent systems that can disrupt these hydrogen bonds without hydrolyzing the sensitive methyl ester at the C2 position.[2]

Solvent Selection Matrix

The following table summarizes the solubility profile and suitability of various solvents for this specific quinoline derivative.

Solvent SystemRoleSuitabilityTechnical Notes
Glacial Acetic Acid Primary Recrystallization High Disrups intermolecular H-bonds; high boiling point allows good solubility curve.[1][2] Best for high purity.
DMF / Water Anti-Solvent Method High Excellent for bulk crude material that is resistant to thermal dissolution.[1][2]
Methanol (MeOH) Slurry Wash / Trituration MediumThe ester is sparingly soluble in cold MeOH.[1][2] Excellent for removing sticky, non-polar impurities from the crystal surface.[2]
Ethanol (EtOH) RecrystallizationLow/MedOften requires excessive volume; product may "oil out" if cooling is too rapid.[1][2]
DMSO DissolutionHighHard to remove (high boiling point).[1][2] Use only if DMF is unavailable.[2]
NaOH (aq) AVOID N/A WARNING: Strong bases will hydrolyze the C2-methyl ester to the carboxylic acid.[2]

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Glacial Acetic Acid)

Recommended for: Final polishing of material to achieve >98% purity.[1][2]

Reagents:

  • Crude Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate[2]

  • Glacial Acetic Acid (AcOH)[1]

  • Activated Carbon (optional, for color removal)[1][2]

Procedure:

  • Setup: Place 10 g of crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Glacial Acetic Acid (approx. 10–15 mL per gram of solid).

  • Heating: Heat the mixture to reflux (118°C) with stirring. The solid should dissolve completely.[2]

    • Note: If solids remain after 15 minutes of reflux, add more AcOH in 5 mL increments.

  • Clarification (Optional): If the solution is dark brown/black, remove from heat briefly, add activated carbon (5% w/w), and reflux for another 10 minutes. Filter hot through a pre-heated Celite pad.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2–3 hours. Do not use an ice bath immediately; rapid cooling causes amorphous precipitation.[2]

  • Isolation: Filter the white/off-white needles via vacuum filtration.[2]

  • Wash: Wash the cake with a small amount of cold methanol (not acetic acid, to speed up drying).

  • Drying: Dry under vacuum at 50°C for 12 hours. Acetic acid solvates can be persistent; ensure thorough drying.[1][2]

Protocol B: Anti-Solvent Precipitation (DMF / Water)

Recommended for: Large scale crude cleanup or highly insoluble batches.[1][2]

Procedure:

  • Dissolve the crude product in the minimum amount of hot DMF (approx. 80–90°C).

  • Filter the hot solution to remove mechanical impurities (dust/silica).[1][2]

  • While stirring rapidly, slowly add deionized water dropwise.

  • Critical Point: Stop adding water when a persistent cloudiness appears.[1][2]

  • Allow the mixture to cool to room temperature. The cloudiness will evolve into a heavy precipitate.[2]

  • Once at room temperature, add excess water (2x the volume of DMF) to complete precipitation.[1][2]

  • Filter and wash copiously with water to remove DMF traces.[1][2]

  • Wash finally with cold methanol to aid drying.[2]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystals. Why?

Cause: This usually happens if the solute concentration is too high (supersaturation) or if the cooling rate is too fast.[2] Impurities often lower the melting point, causing the product to melt out of the solvent before it crystallizes.[1][2] Fix:

  • Re-heat the mixture until dissolved.

  • Add 20% more solvent.[2]

  • Seed the solution: Add a tiny crystal of pure product (if available) when the solution is slightly cloudy.

  • Cool very slowly (wrap the flask in a towel/foil to insulate).

Q2: The product is colored (brown/yellow) even after recrystallization.

Cause: Oxidized aniline impurities or polymerized by-products from the synthesis (Conrad-Llimpach cyclization often produces tar).[2] Fix:

  • Charcoal Treatment: Use Protocol A, Step 4.[1][2] Ensure you use "acid-washed" activated charcoal.[2]

  • Methanol Trituration: Before recrystallizing, suspend the crude solid in refluxing methanol for 30 minutes, cool, and filter. The product stays solid, but the dark impurities often dissolve in the methanol.[2]

Q3: Can I use Acid/Base extraction?

Warning: While 4-hydroxyquinolines are acidic (phenolic OH), using strong base (NaOH/KOH) to dissolve the compound will saponify the methyl ester , destroying your compound.[2]

  • Safe Alternative: You might be able to use weak bases like Sodium Bicarbonate (NaHCO₃), but the pKa of the hydroxy group is often too high for complete dissolution in weak base.[2] Stick to solvent recrystallization for esters.[1][2]

Workflow Visualization

Decision Tree: Choosing the Right Purification Path

PurificationWorkflow Start Start: Crude Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate CheckPurity Check Purity / Appearance Start->CheckPurity IsTarry Is material sticky/tarry? CheckPurity->IsTarry Trituration Step 1: Methanol Trituration (Reflux in MeOH, Cool, Filter Solid) IsTarry->Trituration Yes (Dark/Sticky) SolventChoice Select Recrystallization Method IsTarry->SolventChoice No (Powder) Trituration->SolventChoice MethodA Method A: Glacial Acetic Acid (High Purity Requirements) SolventChoice->MethodA Standard MethodB Method B: DMF / Water (Bulk/Highly Insoluble) SolventChoice->MethodB Alternative ProcessA 1. Dissolve in refluxing AcOH 2. Hot Filter (Charcoal optional) 3. Slow Cool MethodA->ProcessA ProcessB 1. Dissolve in hot DMF 2. Add Water until cloudy 3. Cool & Precipitate MethodB->ProcessB Result Pure Crystalline Solid ProcessA->Result ProcessB->Result

Caption: Decision logic for selecting the optimal purification route based on the physical state of the crude material.

References

  • BenchChem Technical Support. (2025).[1][2][3] Purification of 7-Bromo-4-hydroxy-2-phenylquinoline and related analogs.[2][3] Retrieved from [2]

  • Organic Syntheses. 2-Methyl-4-hydroxyquinoline (Conrad-Llimpach Cyclization Protocol).[1][2] Org.[1][2][4][5][6][7] Synth. 1948, 28,[2] 70. Retrieved from [1][2]

  • National Institutes of Health (PMC). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.[1][2] (Detailed discussion on Conrad-Llimpach solvents). Retrieved from [2]

  • ChemicalBook. Methyl 4-Hydroxyquinoline-2-carboxylate Properties and Synthesis. Retrieved from [2]

  • Google Patents. Synthesis method of 7-hydroxyquinoline-4-carboxylic acid derivatives. (Discloses hydrolysis risks and solvent choices). CN112500341A.[2] Retrieved from

Sources

Technical Support Center: Solubilization Strategies for Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for handling Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate . This guide is engineered for drug development professionals and synthetic chemists who are experiencing critical solubility bottlenecks with this specific quinoline derivative.

Below, we dissect the mechanistic causes of its insolubility, provide quantitative data, answer frequent troubleshooting questions, and outline self-validating experimental protocols.

Mechanistic Causality: The "Why" Behind the Insolubility

To solve a solubility issue, you must first understand the molecular environment of the compound. Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate suffers from poor solubility across both aqueous and organic media due to three compounding structural factors:

  • Keto-Enol Tautomerization: While drawn as a "4-hydroxyquinoline," this compound exists in a dynamic equilibrium with its 4-quinolone (keto) tautomer. The keto form is thermodynamically favored in polar solvents like DMSO and aqueous buffers ([1]). This tautomerization facilitates strong intermolecular hydrogen bonding, causing the molecules to stack into highly stable, insoluble polymeric lattices.

  • Halogen-Induced Lattice Energy: The addition of the bromine atom at the 7-position significantly increases the lipophilicity and the crystal lattice energy of the molecule. Literature explicitly notes that 7-bromo-4-quinolinone-2-carboxylic methyl esters exhibit "very poor solubility in DMSO-d6," complicating even routine NMR characterization ([1]).

  • Ester Vulnerability: The methyl ester at the 2-position restricts your troubleshooting options. While base-assisted solubilization (using NaOH) is a common trick for standard 4-hydroxyquinolines, applying strong base to this compound will rapidly hydrolyze the ester into a carboxylic acid, permanently altering your experimental compound ([2]).

Pathway keto 4-Quinolone Form (Keto Tautomer) Highly Insoluble enol 4-Hydroxyquinoline Form (Enol Tautomer) Moderately Soluble keto->enol Tautomerization (Solvent Dependent) anion Deprotonated Quinolone (Basic pH > 9) Ester Hydrolysis Risk! keto->anion +OH⁻ (NaOH) cation Protonated Quinolinium (Acidic pH < 4) Highly Soluble enol->cation +H⁺ (HCl)

Tautomerization and pH-dependent solubility states of 4-hydroxyquinolines.

Quantitative Data Presentation

The table below contrasts the baseline solubility of a standard 4-hydroxyquinoline against the estimated limits for your halogenated, esterified derivative. Use these benchmarks to prevent solvent supersaturation and subsequent crashing.

Solvent SystemBase 4-Hydroxyquinoline LimitMethyl 7-bromo-4-hydroxyquinoline-2-carboxylateMechanistic Notes
Water / PBS (pH 7.2) ~1.0 mg/mL< 0.1 mg/mL Highly insoluble due to halogen lipophilicity and lack of ionization at neutral pH.
DMSO (100%) ~5.0 mg/mL< 2.0 mg/mL Requires thermal and acoustic energy to disrupt the crystal lattice.
DMF (100%) ~2.0 mg/mL< 1.0 mg/mL Alternative polar aprotic solvent; slightly less effective than DMSO.
Ethanol (100%) ~5.0 mg/mL< 1.0 mg/mL Poor solubility for halo-derivatives; useful only as a minor co-solvent.

(Data extrapolated from baseline quinoline solubility profiles provided by [3] and[4]).

Troubleshooting FAQs

Q1: My compound initially dissolves in DMSO but crashes out immediately when I dilute it into my aqueous cell culture media. How do I prevent this? A1: This is a classic "solvent crash" caused by a rapid shift in the dielectric constant of the medium. When the DMSO is diluted by water, the compound's thermodynamic preference reverts to the insoluble 4-quinolone lattice. Solution: Do not perform a single-step dilution. Instead, use a "step-down" co-solvent strategy. Pre-dilute your DMSO stock with a transitional solvent (like PEG-400 or Tween-80) before introducing it to the aqueous buffer. Ensure the final DMSO concentration remains below 1% v/v to avoid cellular toxicity.

Q2: Can I add a few drops of 1M NaOH to force the compound into solution? A2: Absolutely not. While adding a strong base deprotonates the hydroxyl/quinolone group and forms a highly soluble sodium salt, it will simultaneously trigger base-catalyzed hydrolysis of the methyl ester at the 2-position. You will successfully dissolve the compound, but you will have chemically converted it into 7-bromo-4-hydroxyquinoline-2-carboxylic acid.

Q3: If base is off-limits, can I use acid to dissolve it? A3: Yes, with caution. Quinoline derivatives contain a basic nitrogen atom that can be protonated in acidic conditions (pH < 4) to form a highly soluble cationic salt ([4]). Adding a trace amount of 0.1% HCl to your aqueous buffer can dramatically improve solubility without risking ester hydrolysis. However, you must verify that your biological assay can tolerate the localized pH drop.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must confirm the success of each step via visual or analytical checks before proceeding.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Objective: Overcome the high crystal lattice energy to achieve a stable organic stock.

  • Weighing: Accurately weigh 2.96 mg of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (MW ≈ 296.12 g/mol ) into a clean, dry amber glass vial. (Amber glass is recommended to prevent potential photo-degradation).

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Thermal Disruption: Seal the vial and place it in a water bath set to 45°C for 15 minutes . Do not exceed 50°C to prevent solvent degradation.

  • Acoustic Cavitation: Transfer the warm vial immediately to a bath sonicator. Sonicate for 10 minutes at a frequency of 37-40 kHz. The acoustic waves provide the localized energy required to break the intermolecular hydrogen bonds.

  • Validation (Tyndall Effect): Shine a laser pointer through the vial in a dark room. If you see a distinct beam of scattered light (Tyndall effect), micro-particulates are still present. Repeat steps 3 and 4 until the beam is entirely invisible, confirming a true molecular solution.

Protocol B: Acid-Assisted Aqueous Dilution (For Assays)

Objective: Dilute the DMSO stock into an aqueous buffer without precipitation or ester hydrolysis.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS). Lower the pH of a small aliquot of this buffer to pH 4.5 using dilute HCl (0.1 M).

  • Transitional Mixing: In a separate tube, mix 10 µL of your 10 mM DMSO stock with 90 µL of PEG-400. Vortex for 30 seconds.

  • Aqueous Integration: Slowly add the 100 µL DMSO/PEG mixture dropwise into 890 µL of the acidified buffer while vortexing continuously.

  • Equilibration: Allow the solution to rest for 5 minutes. The protonation of the quinoline nitrogen will stabilize the compound in the aqueous phase.

G start Solid Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate step1 Add Polar Aprotic Solvent (DMSO or DMF) start->step1 cond1 Soluble? step1->cond1 step2 Heat to 45°C + Sonication cond1->step2 No success Clear Stock Solution (Verify via Tyndall Effect) cond1->success Yes cond2 Soluble? step2->cond2 step3 Add Trace Acid (pH 4.5) or PEG-400 Co-solvent cond2->step3 No cond2->success Yes step3->success Dissolves fail Formulate as Suspension / Nanomilled step3->fail Precipitates

Decision tree for solubilizing Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate.

References

  • Oppezzo, G. A., et al. "Synthesis and Fluorescent Properties of Halo-Substituted 3-Hydroxykynurenic Acid Derivatives." The Journal of Organic Chemistry, 90(36), 12537-12549. (2025).[Link]

Sources

Minimizing side reactions in 7-bromo-4-hydroxyquinoline cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Process Optimization

Executive Summary

The synthesis of 7-bromo-4-hydroxyquinoline (typically via the Gould-Jacobs reaction ) is a cornerstone workflow for developing antimalarials and kinase inhibitors. However, users frequently encounter three critical failure modes:

  • Regio-isomer Contamination: Co-formation of the 5-bromo isomer due to the meta-directing effect of the starting aniline.

  • Thermal Polymerization (Tarring): Oxidative degradation during the high-temperature (

    
    ) cyclization step.
    
  • Incomplete Decarboxylation: Failure to fully convert the intermediate ester to the final quinoline core.

This guide provides self-validating protocols to mitigate these risks.

Module 1: The Isomer Crisis (Regioselectivity)

The Problem

When using 3-bromoaniline as the starting material, the cyclization step (ring closure) can occur at two different ortho positions relative to the amine group.

  • Path A (Desired): Cyclization at the less hindered carbon (para to the bromine) yields 7-bromo-4-hydroxyquinoline .

  • Path B (Undesired): Cyclization at the hindered carbon (ortho to the bromine) yields 5-bromo-4-hydroxyquinoline .

Visualizing the Pathway

The following diagram illustrates the bifurcation point where the side reaction occurs.

GouldJacobs_Regioselectivity cluster_Cyclization Thermal Cyclization (250°C) Start 3-Bromoaniline + EMME Enamine Enamine Intermediate (Diethyl (3-bromoanilino)methylenemalonate) Start->Enamine Condensation (110°C, -EtOH) PathA Path A: Sterically Favored (Closure at C6) Enamine->PathA Major Pathway PathB Path B: Sterically Hindered (Closure at C2) Enamine->PathB Minor Pathway Prod7 7-Bromo-4-hydroxyquinoline (Major Product) PathA->Prod7 Prod5 5-Bromo-4-hydroxyquinoline (Critical Impurity) PathB->Prod5

Figure 1: Bifurcation of the Gould-Jacobs cyclization pathway. Steric hindrance at the position ortho to the bromine atom disfavors but does not eliminate the 5-bromo isomer.

Troubleshooting & FAQ

Q: Can I prevent the 5-bromo isomer from forming chemically? A: Not completely. The electronic difference between the two ortho positions is insufficient to yield 100% regioselectivity. However, you can minimize it by avoiding "hot spots" during heating.[1]

  • Protocol Adjustment: Ensure your thermal source (sand bath or heating mantle) is evenly distributed. Localized superheating can overcome the activation energy barrier for the sterically hindered 5-bromo path.

Q: How do I remove the 5-bromo isomer? (Purification Protocol) A: The 5-bromo isomer possesses a "kinked" structure compared to the linear 7-bromo isomer, leading to higher solubility in polar aprotic solvents.

  • Step 1: Isolate the crude solid mixture.

  • Step 2: Perform a recrystallization using Glacial Acetic Acid (AcOH) .

    • Dissolve crude solid in boiling AcOH (approx. 10-15 mL per gram).

    • Allow to cool slowly to room temperature.[2][3]

    • Result: The 7-bromo isomer typically crystallizes out first as white/off-white needles, while the 5-bromo isomer remains in the mother liquor.

  • Alternative Solvent: If AcOH fails, use DMF/Ethanol (1:1) .

Module 2: Thermal Management (Preventing Tar)

The Problem

The cyclization of the enamine requires temperatures of 250–260°C . At these temperatures, the reaction mixture is highly susceptible to oxidative polymerization, resulting in a black, intractable tar that traps the product.

Optimized Cyclization Protocol

Use this protocol to replace standard open-air heating.

ParameterStandard ConditionOptimized Condition Reasoning
Atmosphere Air / Open FlaskActive Nitrogen Sparging Oxygen at 250°C causes immediate radical polymerization (tar).
Solvent Diphenyl EtherDowtherm A (Eutectic) Dowtherm A (26.5% diphenyl + 73.5% diphenyl oxide) has a stable BP of 258°C, acting as a "thermal clamp."
Addition Mode One-pot heatingDropwise Addition Adding the enamine into pre-heated solvent prevents high concentrations of unreacted intermediate, reducing intermolecular side reactions.
Step-by-Step Workflow
  • Pre-heat: Heat 10 volumes of Dowtherm A to a rolling boil (

    
    ) in a 3-neck flask equipped with a nitrogen inlet and an air condenser.
    
  • Prepare Feed: Dissolve the enamine intermediate in a minimal amount of warm Dowtherm A or a lower boiling carrier (if using a dropping funnel).

  • Addition: Add the enamine solution dropwise to the boiling solvent over 20–30 minutes.

    • Critical Check: Ensure the solution returns to reflux immediately between drops. If the temperature drops below

      
      , the cyclization stalls and polymerization dominates.
      
  • Work-up: Cool to

    
     and pour into a large excess of hexane or ligroin. The quinoline product will precipitate; the tar/solvent remains in the filtrate.
    

Module 3: Decarboxylation & Hydrolysis

The Problem

The product of the cyclization is an ester.[4] Converting this to the 4-hydroxyquinoline requires hydrolysis (to acid) and decarboxylation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[5] Users often report "loss of bromine" or "incomplete reaction."
Combined Hydrolysis/Decarboxylation Guide

Decarboxylation Ester Quinoline-3-Ester Acid Carboxylic Acid Intermediate Ester->Acid NaOH (aq), Reflux (Saponification) Final 7-Bromo-4-hydroxyquinoline Acid->Final Heat (250°C) -CO2 (Decarboxylation)

Figure 2: Two-step conversion of the ester to the final scaffold.

Q: Can I do this in one pot? A: Yes, but it is risky for halogenated compounds.

  • Recommended Method (Two-Step):

    • Saponification: Reflux the ester in 10% NaOH until the solid dissolves. Acidify with HCl to precipitate the 3-carboxylic acid . Filter and dry.[2][6][7]

    • Decarboxylation: Heat the dry carboxylic acid solid in Dowtherm A (short duration, 15-20 mins) until

      
       evolution ceases.
      
    • Why separate? Extended reflux in basic conditions (Step 1) at high temps can sometimes lead to nucleophilic displacement of the bromine by hydroxide (forming a dihydroxy species). separating the steps allows for milder hydrolysis conditions.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[8] Journal of the American Chemical Society, 61(10), 2890–2895.

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[4][5][9][10] I. The Reaction of Aniline with Ethoxymethylenemalonic Ester.[4][5][6][9] Journal of the American Chemical Society, 68(7), 1204–1208.

  • Nagiel-Ostaszewski, I., et al. (1991).[11] Separation of hydroxyquinolines by high-performance liquid chromatography. Xenobiotica, 21(6), 751-4.[11]

Sources

Technical Support Center: Temperature Optimization for Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing bottlenecks in the synthesis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate. The production of this molecule relies on a two-stage cyclocondensation (a Conrad-Limpach type reaction) between 3-bromoaniline and dimethyl acetylenedicarboxylate (DMAD).

Because the intramolecular cyclization requires breaking aromaticity to form a high-energy iminoenol intermediate, temperature control is the single most critical parameter for success .

Experimental Workflow & Logical Relationship

G A 3-Bromoaniline + DMAD B Enamino Ester Intermediate A->B MeOH, Reflux Condensation C Thermal Cyclization (250°C, Diphenyl Ether) B->C Dropwise Addition to Hot Solvent D Methyl 7-bromo-4-hydroxy quinoline-2-carboxylate C->D -MeOH (Dean-Stark) 45 mins

Workflow for the temperature-dependent synthesis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate.

Troubleshooting FAQs: Mechanistic Insights

Q: Why is my cyclization yield extremely low (<10%) when using DMF or DMSO as a solvent? A: The thermal cyclization of the enamino ester intermediate requires overcoming a massive activation energy barrier to form a high-energy iminoenol intermediate before tautomerizing into the stable quinoline ring[1]. Solvents like DMF (b.p. 153°C) or DMSO (b.p. 189°C) simply cannot reach the required thermal threshold. Literature confirms that optimal yields are strictly achieved at temperatures ≥250°C[2]. Switching to a high-boiling solvent like diphenyl ether (b.p. 259°C) or Dowtherm A is mandatory to drive the intramolecular cyclization[3].

Q: I am observing significant tar formation and a black reaction mixture. How can I prevent this? A: Tar formation is a classic symptom of thermal degradation, which occurs when the reaction is heated for too long or exposed to localized hot spots exceeding 260°C[1]. Causality: Prolonged exposure to extreme heat leads to the oxidative degradation of the aniline precursor and decarboxylation of the newly formed quinoline-2-carboxylate[3]. Solution: Limit the cyclization time to exactly 30–45 minutes once the mixture reaches 250°C. Additionally, ensure the reaction is conducted under an inert nitrogen atmosphere to prevent oxidative side reactions.

Q: How do I manage the regioselectivity issue? I am getting a mixture of 5-bromo and 7-bromo isomers. A: Because 3-bromoaniline is an asymmetric meta-substituted aniline, cyclization can occur at either the ortho or para position relative to the bromine atom, yielding both the 7-bromo and 5-bromo-4-hydroxyquinoline-2-carboxylates[1]. Causality: The cyclization is governed by both steric and electronic factors. While the 7-bromo isomer is generally favored due to less steric hindrance compared to the 5-position, temperature optimization alone cannot perfectly isolate one isomer[4]. Solution: Maintain the cyclization temperature at exactly 250°C to favor the thermodynamic product. Post-reaction, exploit the differential solubility of the isomers; the 7-bromo derivative can typically be enriched via selective recrystallization from dimethylformamide (DMF)[4].

Data & Metrics: Temperature and Solvent Influence

To illustrate the causality between temperature and reaction success, the following table summarizes the quantitative impact of solvent choice on the cyclization of the enamino ester intermediate.

SolventBoiling Point (°C)Cyclization Temp (°C)Relative Yield (%)Mechanistic Observation
Toluene1111110Insufficient energy to break aromaticity; intermediate recovered.
DMF153153< 5Trace product; fails to form high-energy iminoenol.
1,2,4-Trichlorobenzene214214~40Partial cyclization; slow reaction kinetics.
Dowtherm A257250 - 25785 - 95Optimal yield; clean conversion.
Diphenyl Ether259250 - 25985 - 95Optimal yield; standard protocol[2].

Validated Protocol: Two-Stage Synthesis Workflow

This protocol is designed as a self-validating system , ensuring that researchers can visually and analytically confirm the success of each phase before proceeding.

Phase 1: Condensation (Enamine Formation)
  • Reagent Mixing: In a 250 mL round-bottom flask, dissolve 3-bromoaniline (10.0 mmol) in 50 mL of anhydrous methanol.

  • Addition: Add dimethyl acetylenedicarboxylate (DMAD) (11.0 mmol) dropwise at room temperature to prevent uncontrolled exothermic polymerization.

  • Reflux: Heat the mixture to 65°C (reflux) for 3 hours.

  • Validation Check: Perform TLC (Hexane:EtOAc 3:1). The reaction is self-validating when the starting aniline spot completely disappears, replaced by a lower-Rf enamino ester spot.

  • Concentration: Evaporate the methanol under reduced pressure to isolate the crude enamino ester.

Phase 2: Thermal Cyclization (Temperature Critical)
  • Solvent Preparation: In a separate 3-neck flask equipped with a Dean-Stark trap, reflux condenser, and internal thermometer, heat 50 mL of diphenyl ether to exactly 250°C under a nitrogen atmosphere.

  • Dropwise Addition (Causality Step): Dissolve the crude enamino ester in 10 mL of warm diphenyl ether. Add this solution dropwise to the pre-heated 250°C solvent.

    • Mechanistic Note: Adding the intermediate to a pre-heated solvent prevents it from degrading during a slow temperature ramp and ensures immediate, high-efficiency cyclization[2].

  • Cyclization: Maintain the temperature at 250°C for exactly 45 minutes. The Dean-Stark trap will collect the eliminated methanol, driving the equilibrium forward.

  • Precipitation: Cool the reaction mixture to room temperature. Add 150 mL of hexanes.

  • Validation Check: Successful cyclization is visually validated by the immediate precipitation of a pale/yellowish solid, indicating the formation of the highly polar quinoline core.

  • Purification: Filter the precipitate, wash thoroughly with hexanes to remove residual diphenyl ether, and recrystallize from DMF to isolate the pure Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate[4].

References

  • [1] Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. 1

  • [3] Optimization of reaction conditions for quinolone synthesis - Benchchem. 3

  • [2] A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. 2

  • [4] Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB 2 -Selective Cannabinoid Receptor Ligands - ResearchGate. 4

Sources

Technical Support Center: Overcoming Tautomerism in 4-Hydroxyquinoline-2-Carboxylate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome analytical challenges caused by the keto-enol tautomerism of 4-hydroxyquinoline-2-carboxylate derivatives.

Section 1: The Mechanistic Basis of Tautomeric Interference

Q: Why does 4-hydroxyquinoline-2-carboxylate consistently exhibit peak splitting in HPLC and complex, uninterpretable NMR spectra?

A: The analytical complexity arises from a dynamic thermodynamic equilibrium. 4-hydroxyquinoline-2-carboxylate exists in a continuous state of flux between its aromatic enol form (4-hydroxyquinoline) and its non-aromatic keto form (4-oxo-1,4-dihydroquinoline)[1]. In solution, this proton-transfer exchange occurs at a rate that directly interferes with the timescale of standard analytical techniques.

If the interconversion rate is similar to the chromatographic separation time, you will observe peak broadening or "bridged" split peaks. In NMR, if the exchange rate is intermediate on the NMR timescale, signals will broaden or appear as a complex mixture of two distinct species. The equilibrium is heavily dictated by solvent polarity, pH, and temperature. For instance, polar aprotic solvents like DMSO often stabilize specific hydrogen-bonded networks, shifting the equilibrium toward the enol form for 2-substituted quinolines, while the vapor phase strictly favors the enol form[2],[3].

Tautomerism Enol Enol Tautomer (4-Hydroxyquinoline) Keto Keto Tautomer (4-Oxo-1,4-dihydroquinoline) Enol->Keto Proton Transfer Solvent Solvent Polarity (Protic vs Aprotic) Solvent->Enol pH Mobile Phase pH (Protonation State) pH->Keto Temp Temperature (Exchange Kinetics) Temp->Enol

Factors influencing the keto-enol tautomeric equilibrium in 4-hydroxyquinolines.

Section 2: HPLC and LC-MS Troubleshooting

Q: How can I resolve peak broadening and baseline drift during LC-MS/HPLC quantification of these derivatives?

A: To resolve tautomer-induced chromatographic artifacts, you must manipulate the mobile phase to either force the molecule entirely into one tautomeric state or accelerate the exchange rate so it appears as a single, sharp, time-averaged peak. The most reliable method is locking the ionization state via strict pH control.

Step-by-Step Methodology: pH-Locked Reversed-Phase HPLC
  • Column Selection: Utilize an end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 μm) to prevent secondary interactions between the basic quinoline nitrogen and residual silanols.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare 10 mM ammonium formate in LC-MS grade water. Adjust the pH to exactly 2.8 using formic acid. This highly acidic environment protonates the quinoline nitrogen, suppressing the enolate form and driving the equilibrium toward a single protonated species.

    • Organic Phase (B): LC-MS grade Acetonitrile with 0.1% formic acid.

  • Temperature Control: Set the column compartment to 40°C. Elevated temperatures increase the tautomeric interconversion rate, narrowing the chromatographic band.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Detection: Monitor at the isosbestic point (typically around 254 nm) where both tautomers have equal molar absorptivity, ensuring accurate quantification regardless of minor equilibrium shifts during elution.

Quantitative Data: Mobile Phase pH vs. Chromatographic Performance
Mobile Phase pHPredominant SpeciesChromatographic ObservationResolution Strategy
pH < 3.0 Protonated Keto/EnolSingle, sharp peak (High theoretical plates)Optimal for LC-MS quantification
pH 4.0 - 6.0 Mixed Neutral TautomersSevere peak broadening / splittingAvoid this pH range
pH > 8.0 Deprotonated EnolateSingle peak (elutes near void volume)Good for HPLC-UV, poor for positive ESI-MS

Section 3: NMR Characterization & Structural Elucidation

Q: My ¹H and ¹³C NMR spectra show duplicated and overlapping signals. How do I definitively assign the keto and enol forms of 4-hydroxyquinoline-2-carboxylate?

A: Duplicated signals occur when the tautomeric exchange rate is slow on the NMR timescale. To definitively assign the structures, you must rely on diagnostic chemical shifts and Variable Temperature (VT) NMR.

In ¹³C NMR, the C4 carbon is your primary diagnostic marker. In the keto tautomer (4-oxo form), the C4 carbon acts as a carbonyl and resonates significantly downfield, typically >170 ppm. In the enol form, it is an oxygen-bearing aromatic carbon, appearing upfield around 150-160 ppm[4]. Furthermore, in ¹H NMR, the proton at position 3 (C3-H) of the 4-quinolone (keto) tautomer appears at a higher magnetic field (more shielded) compared to its 4-hydroxyquinoline counterpart[3].

Self-Validating Protocol: Variable Temperature (VT) NMR
  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d₆. (Note: DMSO often favors the enol form for 2-substituted quinolines, but mixtures can still occur[3]).

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 25°C. Note the integration ratio of the duplicated C3-H proton signals.

  • Thermal Titration: Increase the probe temperature in 10°C increments up to 80°C, acquiring a spectrum at each step. Ensure a sufficient relaxation delay between scans.

  • Validation: As temperature increases, the exchange rate accelerates. The distinct peaks of the two tautomers will broaden, coalesce, and eventually merge into a single, time-averaged peak. This coalescence definitively proves the duplicated signals are tautomers, not chemical impurities.

NMR_Workflow Start Acquire 1H/13C NMR at 25°C Check Are duplicated signals present? Start->Check C13 Check 13C C4 Shift: >170 ppm = Keto <160 ppm = Enol Check->C13 Yes VT Perform VT-NMR (Heat to 80°C) Check->VT Yes Coalesce Peaks Coalesce: Confirmed Tautomerism VT->Coalesce Impurity Peaks Remain Distinct: Chemical Impurity VT->Impurity

Diagnostic workflow for differentiating tautomerism from impurities using NMR.

Section 4: Chemical Derivatization (Trapping the Tautomer)

Q: Is there a chemical method to permanently lock the molecule in one tautomeric form for unambiguous downstream assays?

A: Yes. When analytical conditions cannot resolve the equilibrium, chemical derivatization (trapping) is the gold standard. By selectively alkylating the molecule, you permanently lock it into either the O-alkyl (enol-derived) or N-alkyl (keto-derived) form.

Protocol: Selective O-Methylation (Trapping the Enol Form)
  • Reagent Prep: Dissolve 4-hydroxyquinoline-2-carboxylate (1 eq) in anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2 eq). This mild base selectively deprotonates the hydroxyl group without degrading the carboxylate ester.

  • Alkylation: Dropwise add methyl iodide (MeI, 1.1 eq) at 0°C.

  • Reaction: Stir at room temperature for 4 hours. The hard-soft acid-base (HSAB) principle dictates that the harder oxygen nucleophile will preferentially attack the methyl iodide under these specific conditions, yielding the 4-methoxyquinoline-2-carboxylate derivative.

  • Validation: Analyze the product via IR spectroscopy. The complete disappearance of the broad O-H/N-H stretch (3200-3400 cm⁻¹) and the strong C=O stretch (1620-1680 cm⁻¹) characteristic of the keto form confirms successful O-alkylation[4].

References

  • Title: 4-Quinolone Source: Wikipedia URL: [Link]

  • Title: Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents Source: NIH (National Institutes of Health) URL: [Link]

Sources

Technical Support Center: Stability & Handling of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate in Basic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate . Because this scaffold contains multiple reactive sites—an ester, a tautomerizable 4-hydroxy/4-oxo group, and a halogenated aromatic ring—its behavior in basic media requires precise environmental control.

Below, we detail the mechanistic causality behind its stability, provide troubleshooting FAQs, summarize stability data, and outline validated protocols for both intentional hydrolysis and base-mediated preservation.

Mechanistic Overview & Stability Profile

When Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is exposed to basic conditions, three primary chemical phenomena dictate its stability and reactivity:

  • Tautomerism & Deprotonation (pKa ~9–11): The 4-hydroxyquinoline core exists in equilibrium with its 4-quinolone (1,4-dihydroquinolin-4-one) tautomer[1]. In basic media, the 4-hydroxy group (or the N-H of the quinolone) is rapidly deprotonated to form a highly water-soluble phenoxide/enolate-like salt. This deprotonation creates an electron-rich aromatic system that significantly deactivates the quinoline ring towards nucleophilic aromatic substitution (SNAr), thereby protecting the 7-bromo substituent from hydroxide attack at room temperature.

  • Ester Saponification (Hydrolysis): The methyl ester at the C-2 position is highly susceptible to nucleophilic acyl substitution by hydroxide ions[2]. In aqueous strong bases (e.g., NaOH, LiOH), the ester rapidly hydrolyzes to form the corresponding dicarboxylate salt (deprotonated at both the 4-OH and the C-2 carboxylate). Upon aqueous workup and acidification, this yields 7-bromo-4-hydroxyquinoline-2-carboxylic acid[3].

  • Decarboxylation Resistance: While quinoline-2-carboxylic acids can decarboxylate under forcing conditions (high heat and acid), the carboxylate salt formed in basic media is exceptionally stable. Decarboxylation is not a primary concern during standard basic handling.

Troubleshooting Guide & FAQs

Q1: I attempted an N/O-alkylation using NaH in DMF, but my LC-MS shows a mass corresponding to the carboxylic acid instead of the ester. What happened? A1: Trace water in your DMF or hygroscopic NaH reacted to form hydroxide ions, which rapidly saponified the C-2 methyl ester. Furthermore, the 4-hydroxyquinoline core deprotonates instantly, forming a salt that can trap moisture. Solution: Ensure strictly anhydrous conditions. If the ester must be preserved, switch to a milder, non-nucleophilic base such as anhydrous K2CO3, or use a solid-supported phosphazene base like BEMP[4], which facilitates alkylation without promoting ester hydrolysis.

Q2: When I dissolve the ester in 1M NaOH, the solution turns yellow. Upon adding HCl, a white precipitate forms that has a different Rf on TLC than my starting material. Is my compound degrading? A2: Your compound is not degrading; it is undergoing intentional saponification. The initial yellow solution is the highly soluble disodium salt of 7-bromo-4-oxidoquinoline-2-carboxylate[2]. Adding HCl protonates both the 4-oxido group and the C-2 carboxylate, yielding the insoluble free acid (7-bromo-4-hydroxyquinoline-2-carboxylic acid), which precipitates out of solution and exhibits a lower Rf value due to increased polarity[3].

Q3: Is the 7-bromo substituent at risk of SNAr (e.g., forming 7-hydroxy) in NaOH? A3: Under standard saponification conditions (e.g., 1–2 M NaOH, 25°C to 60°C), the 7-bromo group is highly stable. The deprotonation of the 4-hydroxy group generates an electron-rich system that donates electron density into the ring, heavily deactivating the 7-position toward nucleophilic attack. SNAr at this position typically requires transition-metal catalysis (e.g., Cu or Pd) or extreme temperatures (>130°C).

Quantitative Stability Matrix

The following table summarizes the stability of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate across various basic environments.

Base SystemSolventTemp (°C)TimeC-2 Ester Status4-OH Status7-Bromo Status
1M NaOHH2O / MeOH25< 1 hHydrolyzed DeprotonatedStable
1M LiOHTHF / H2O252–4 hHydrolyzed DeprotonatedStable
NaOMe (1 eq)Anhydrous MeOH6012 hStable (Transesterified)DeprotonatedStable
K2CO3 (2 eq)Anhydrous DMF2524 hStable DeprotonatedStable
BEMP (Solid)MeCN5012 hStable DeprotonatedStable
Validated Experimental Protocols
Protocol A: Controlled Saponification to 7-Bromo-4-hydroxyquinoline-2-carboxylic acid

Use this protocol when the free carboxylic acid is the desired product.

  • Dissolution: Suspend Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (1.0 mmol) in a 1:1 mixture of THF and Methanol (5 mL).

  • Base Addition: Add 1M aqueous NaOH (3.0 mL, 3.0 mmol) dropwise at room temperature[2]. The suspension will clear as the highly soluble sodium salt forms.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor completion via TLC (disappearance of the higher Rf ester spot).

  • Work-up: Concentrate the mixture under reduced pressure to remove THF and Methanol. Dilute the remaining aqueous layer with 5 mL of distilled water.

  • Acidification: Cool the aqueous solution in an ice bath (0°C). Slowly add 1M HCl dropwise until the pH reaches 2.0. A thick white/pale-yellow precipitate will form[3].

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 5 mL), and dry under high vacuum to yield the pure carboxylic acid.

Protocol B: Base-Mediated Alkylation Preserving the C-2 Methyl Ester

Use this protocol to functionalize the 4-OH/NH position without hydrolyzing the ester.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Reagents: Add Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (1.0 mmol) and anhydrous K2CO3 (2.0 mmol).

  • Solvent: Inject anhydrous DMF (5 mL) and stir at room temperature for 15 minutes to allow for deprotonation.

  • Electrophile Addition: Add the desired alkyl halide (1.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 12 hours.

  • Work-up: Quench with saturated aqueous NH4Cl (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove DMF, dry over Na2SO4, and concentrate.

Reaction Pathway Visualization

The following diagram maps the structural fate of the compound depending on the basic environment chosen.

G SM Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (Starting Material) Tautomer Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate (Quinolone Tautomer) SM->Tautomer Tautomerization Deprot 7-bromo-2-(methoxycarbonyl)quinolin-4-olate (Deprotonated Intermediate) SM->Deprot Mild Base (Anhydrous) Hydrolysis 7-bromo-4-oxidoquinoline-2-carboxylate (Fully Hydrolyzed Salt) SM->Hydrolysis Strong Aq. Base (NaOH, H2O) Deprot->Hydrolysis H2O / OH- Product 7-bromo-4-hydroxyquinoline-2-carboxylic acid (Precipitated Free Acid) Hydrolysis->Product Acidification (HCl, pH 2)

Reaction pathways of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate in basic media.

References
  • National Center for Biotechnology Information. "4-Hydroxyquinoline | C9H7NO | CID 69141". PubChem Compound Summary. Available at: [Link]

  • Math-Net.Ru. "One-pot synthesis of acetyl(iso)quinolines/pyridines employing the sodium-promoted Claisen condensation". Math-Net. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity at the 7-Bromo Position

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #RXN-7BR-OPT Topic: Overcoming Steric and Electronic Deactivation at the 7-Position of Fused Heterocycles (Indoles/Quinolines) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Low reactivity at the 7-bromo position of fused bicyclic heterocycles (primarily indoles , quinolines , and azaindoles ) is a frequent bottleneck in medicinal chemistry. This position presents a unique "perfect storm" of challenges:

  • Steric Occlusion: It is located in the peri-position relative to the heteroatom (N1) and C1/C8 substituents, creating significant steric clash with protecting groups or ligands.

  • Electronic Deactivation: In electron-rich systems like indoles, the C7-Br bond has a higher bond dissociation energy (BDE) and is electron-rich, making oxidative addition by Pd(0) sluggish.

  • Chemical Incompatibility: The proximity to the acidic N-H (in indoles) often leads to competitive deprotonation or catalyst poisoning.

This guide provides a root-cause analysis and validated troubleshooting protocols for Cross-Coupling (Suzuki/Buchwald), Lithium-Halogen Exchange, and Nucleophilic Substitution.

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Symptom: Reaction stalls with unreacted starting material (oxidative addition failure) or yields dehalogenated byproduct (protodehalogenation).

Root Cause Analysis
  • The "Orthogonal" Steric Problem: If the N1 position is protected with a bulky group (e.g., TIPS, Boc, SEM), the protecting group acts as a massive ortho-substituent, blocking the palladium catalyst from accessing the C7-Br bond.

  • Ligand Mismatch: Standard ligands (PPh3, dppf) lack the bulk required to force reductive elimination in hindered systems, or the electron-richness to facilitate oxidative addition into the deactivated C7-Br bond.

Troubleshooting Protocol
Step 1: Optimize the N-Protecting Group

Before screening catalysts, audit your protecting group.

  • Avoid: TIPS, TBDMS, Trityl (Too bulky; blocks C7).

  • Recommended: Methyl (if permanent), MOM, SEM (moderate bulk), or Tosyl (electron-withdrawing, activates C-Br bond).

  • Pro-Tip: If possible, run the reaction unprotected using 3-4 equivalents of base to generate the in situ indolyl anion, which is often more reactive due to increased electron density, provided the catalyst can tolerate it.

Step 2: Catalyst & Ligand Selection

Switch to Buchwald 3rd/4th Generation Precatalysts . These generate the active Pd(0) species immediately and prevent catalyst death.

Reaction TypeRecommended Catalyst SystemWhy?
Suzuki-Miyaura Pd(OAc)₂ + SPhos or XPhos Pd G3/G4 SPhos is the "gold standard" for hindered aryl chlorides/bromides. XPhos provides higher turnover for extremely deactivated rings.
Buchwald-Hartwig RuPhos Pd G3/G4 or BrettPhos Pd G3/G4 RuPhos is specific for secondary amines and hindered substrates. BrettPhos is essential for primary amines.
Extreme Sterics Pd(OAc)₂ + AntPhos AntPhos (Anthracene-based) is designed specifically for tetra-ortho-substituted couplings where SPhos fails.
Step 3: Base & Solvent Switch

If you observe protodeboronation (C-Br becomes C-H instead of C-C):

  • Stop using: Carbonate bases (K₂CO₃/Na₂CO₃) in wet solvents.

  • Start using: Anhydrous conditions. K₃PO₄ in 1,4-Dioxane or Toluene at 100°C.

  • Add: 2-3 equivalents of water (controlled addition) if using K3PO4, as it requires trace moisture to form the active monomeric species, but excess water promotes deboronation.

Module 2: Lithium-Halogen Exchange

Symptom: Low yield, recovery of starting material, or formation of the "scrambled" product (migration of lithium).

Root Cause Analysis
  • Protonation: The N-H proton (pKa ~16 in indole) is orders of magnitude more acidic than the C-Br bond is reactive. n-BuLi reacts with N-H first.

  • Aggregate Formation: The resulting N-Li species forms stable aggregates that reduce the kinetic basicity of the remaining n-BuLi, preventing the Br-Li exchange.

  • Halogen Dance: In poly-halogenated systems, the lithiated species at C7 is unstable and can isomerize to a more thermodynamically stable position (often C2).

Troubleshooting Protocol
Decision Matrix: To Protect or Not?

Scenario A: Starting Material is Unprotected (N-H)

  • Do NOT use 1.0 eq of n-BuLi. You will only lithiate the nitrogen.

  • Protocol:

    • Dissolve substrate in anhydrous THF at -78°C.

    • Add 1.1 eq of NaH or MeLi first to deprotonate the nitrogen (formation of indolyl anion).

    • Add 2.0 eq of t-BuLi (not n-BuLi) to effect the Br-Li exchange. Note: t-BuLi is required because the electron-rich indolyl anion deactivates the C-Br bond.

    • Quench with electrophile immediately.

Scenario B: Starting Material is Protected (N-R)

  • Protecting Group Choice: Use Boc with extreme caution (n-BuLi can attack the carbonyl). TIPS or SEM are superior here because they don't react with BuLi, and the steric bulk (which hurts Suzuki coupling) actually helps stabilize the 7-lithio species by preventing dimerization.

  • Protocol:

    • Cool to -78°C in THF.

    • Add 1.1 eq n-BuLi or t-BuLi .

    • Critical Step: If the exchange is slow, add LiCl (0.5 M in THF) to break up aggregates (Knochel's Turbo-Grignard principle).

Module 3: Nucleophilic Aromatic Substitution (S_NAr)

Symptom: No reaction, even with strong nucleophiles and high heat.

Root Cause Analysis
  • Lack of Activation: S_NAr requires an electron-deficient ring with a leaving group ortho or para to an electron-withdrawing group (EWG) or heteroatom.

  • 7-Position Geometry: In quinoline/isoquinoline, the 7-position is meta to the nitrogen. It does not benefit from the resonance stabilization of the Meisenheimer intermediate. In indole, the ring is electron-rich.

Alternative Solution

Abandon S_NAr. Switch to Ullmann-type coupling (Copper-catalyzed) if Pd-catalysis is too expensive or fails.

  • Protocol: CuI (10 mol%), L-Proline or DMEDA (20 mol%), K₂CO₃, DMSO, 90-110°C.

Visual Troubleshooting Guide

Figure 1: Decision Tree for Reaction Optimization at C7

G Start Problem: Low Reactivity at 7-Bromo Position CheckScaffold Check Scaffold Type Start->CheckScaffold Indole Indole / Azaindole CheckScaffold->Indole Quinoline Quinoline CheckScaffold->Quinoline ProtGroup Is N1 Protected? Indole->ProtGroup RxnType Reaction Type? Quinoline->RxnType YesProt Yes (TIPS/Boc) ProtGroup->YesProt Bulky NoProt No (N-H) ProtGroup->NoProt StericIssue STERIC BLOCKAGE Switch to smaller PG (MOM/Me) OR use SPhos/XPhos YesProt->StericIssue DeprotIssue COMPETITIVE DEPROTONATION Use 2.2 eq Base (NaH then tBuLi) OR Protect with SEM NoProt->DeprotIssue SNAr S_NAr RxnType->SNAr Coupling Pd-Coupling RxnType->Coupling SNArFail FAIL: 7-pos is unactivated Switch to Ullmann/Buchwald SNAr->SNArFail CouplingSuccess Standard Conditions OK If slow: Use XPhos Coupling->CouplingSuccess

Caption: Decision logic for selecting the correct optimization pathway based on scaffold electronics and protecting group sterics.

Frequently Asked Questions (FAQ)

Q: I am using Pd(PPh3)4 and my 7-bromoindole Suzuki coupling is stuck at 10% conversion. Why? A: Tetrakis (Pd(PPh3)4) is often insufficient for sterically hindered, electron-rich aryl bromides. The oxidative addition step is too slow, and the catalyst decomposes (turns black) before the reaction completes. Switch to Pd(dppf)Cl2 (for ruggedness) or XPhos Pd G3 (for high activity).

Q: Can I use Boc protection for Lithium-Halogen exchange at C7? A: It is risky. While Boc activates the ring for nucleophilic attack, n-BuLi can attack the carbonyl of the Boc group (acting as a nucleophile) rather than performing the Br-Li exchange. If you must use Boc, use t-BuLi at -78°C and quench immediately (<15 mins), or switch to TIPS or SEM which are stable to organolithiums.

Q: Why does my 7-bromoquinoline not react with morpholine in DMF at 120°C? A: You are attempting an S_NAr reaction on a deactivated position. The nitrogen in quinoline activates positions 2 and 4.[1] Position 7 is effectively a standard bromobenzene. You must use a catalyst. Add 10 mol% CuI and 20 mol% L-Proline to your existing mixture, or switch to Pd2(dba)3/BINAP .

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link (Detailed guide on XPhos/RuPhos selection).

  • BenchChem Technical Guides. "Troubleshooting Low Reactivity in Suzuki Coupling of Sterically Hindered Substrates." Link (General protocols for hindered halides).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Organic Chemistry Portal. "Buchwald-Hartwig Amination." Link (Ligand screening data).

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Substituted Indoles." Journal of Organic Chemistry.

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to ¹H NMR Structural Elucidation of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate: Platform and Solvent Dynamics

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to validate complex heterocyclic scaffolds. Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a critical intermediate in the synthesis of anti-tubercular agents and broad-spectrum antibiotics[1]. However, its structural validation via ¹H NMR is notoriously complex due to keto-enol tautomerism.

This guide objectively compares the performance of different analytical environments (solvents) and hardware platforms (High-Field vs. Benchtop NMR) to ensure rigorous, artifact-free structural elucidation.

The Mechanistic Challenge: Tautomeric Equilibrium

The biological activity of 4-hydroxyquinoline derivatives is intrinsically linked to their tautomeric state. The keto form (quinolin-4(1H)-one) is typically the biologically active pharmacophore responsible for inhibiting bacterial enzymes like DNA gyrase[2]. In solution, this equilibrium is highly dynamic. Failing to account for solvent-induced tautomeric shifts leads to misassigned spectra and failed quality control (QC) metrics.

Workflow A Methyl 7-bromo-4-hydroxyquinoline -2-carboxylate B Solvent Selection (Causality: H-bonding dynamics) A->B C1 DMSO-d6 Favors Keto Tautomer B->C1 C2 CDCl3 Favors Enol Tautomer B->C2 D Platform Selection C1->D C2->D E1 High-Field NMR (≥400 MHz) Full J-Coupling Resolution D->E1 E2 Benchtop NMR (60-100 MHz) Rapid QA/QC Screening D->E2 F Self-Validating Data Analysis (Integration & Shift Verification) E1->F E2->F

Fig 1. Logical workflow for NMR analysis of tautomeric 4-hydroxyquinolines.

Solvent Environment Comparison: DMSO-d₆ vs. CDCl₃

The choice of deuterated solvent is not merely a matter of solubility; it is a mechanistic variable that dictates the observed molecular structure.

  • DMSO-d₆ (Polar, Strong H-Bond Acceptor): DMSO effectively disrupts intermolecular hydrogen-bonded dimers. Its high dielectric constant stabilizes the highly polar keto tautomer[2]. In this state, the proton at position 3 (H-3) appears as a highly shielded singlet, and the NH proton resonates far downfield[1].

  • CDCl₃ (Non-Polar, Weak Interacting): In chloroform, the molecule often exists as a hydrogen-bonded dimer, shifting the equilibrium toward the enol (4-hydroxy) form. This causes significant broadening of the exchangeable OH proton and alters the electronic shielding of the quinoline core.

Table 1: Comparative ¹H NMR Chemical Shifts & Causality

ProtonDMSO-d₆ (Keto Form)CDCl₃ (Enol Form)Multiplicity & Causality
NH / OH ~11.9 - 12.3 ppm~8.5 - 9.5 ppmBroad Singlet: Shifts drastically based on H-bond strength and tautomeric state[2],[1].
H-8 ~8.12 - 8.17 ppm~8.30 ppmDoublet (J ≈ 2.0 Hz): Deshielded by the adjacent heteroatom; fine meta-coupling to H-6.
H-5 ~7.97 - 8.00 ppm~8.10 ppmDoublet (J ≈ 8.5 Hz): Ortho-coupling to H-6.
H-6 ~7.68 - 7.71 ppm~7.55 ppmDoublet of doublets (J ≈ 8.5, 2.0 Hz): Coupled to both H-5 and H-8.
H-3 ~6.11 - 6.50 ppm~7.00 ppmSinglet: Highly shielded in the keto form due to altered conjugation[1].
-OCH₃ ~3.94 ppm~4.05 ppmSinglet (3H): Unaffected by tautomerism; ideal internal integration reference[1].

Analytical Platform Comparison: High-Field vs. Benchtop NMR

While High-Field NMR (≥400 MHz) remains the gold standard for unambiguous structural elucidation, Benchtop NMR (60–100 MHz) has emerged as a disruptive technology for rapid, in-process QA/QC[3],[4].

Table 2: Platform Performance Matrix

FeatureHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)Operational Impact
Resolution (Dispersion) Excellent (< 0.5 Hz)Limited (~ 1-2 Hz)High-field is required for determining exact J-couplings of the 7-bromo substituted ring[4].
Second-Order Effects MinimalSevere (Roofing)Benchtop struggles with strongly coupled spin systems (H-5/H-6 overlap)[3].
Sensitivity (LOD) < 1 mM~ 10-50 mMBenchtop requires higher sample concentrations, which can induce aggregation[5].
Primary Utility De novo structural elucidationBatch quantification & QA/QCBenchtop is ideal for quantifying the isolated methyl ester singlet (~3.9 ppm) against an internal standard[5].

Standardized Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints. Do not deviate from the relaxation parameters, as doing so will destroy the quantitative integrity of the spectrum.

Step 1: Sample Preparation (Causality: Concentration Control)

  • Action: Dissolve exactly 5.0 mg of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS).

  • Causality: A precise concentration of ~8.3 mg/mL prevents excessive viscosity and minimizes concentration-dependent chemical shift drifting of the exchangeable NH/OH proton, while maintaining an optimal signal-to-noise (S/N) ratio.

Step 2: Instrument Calibration & Tuning

  • Action: Perform automated tuning, matching, and 3D gradient shimming.

  • Causality: The 7-bromo substituent creates a highly anisotropic electronic environment. Poor shimming will artificially broaden the fine meta-coupling (J ≈ 2 Hz) of the H-8 proton, mimicking structural impurities.

Step 3: Data Acquisition Parameters

  • Action: Set the relaxation delay (D1) to 5.0 seconds and acquire 16-32 transients at a constant temperature of 298 K.

  • Causality: A 5-second D1 ensures complete longitudinal relaxation (

    
    ) of all protons[2]. Failing to allow full relaxation will result in artificially low integration values for the broad NH/OH proton and the quaternary-adjacent H-3 proton.
    

Step 4: Self-Validation Checkpoint

  • Action: Integrate the methyl ester singlet (~3.94 ppm) and set its value strictly to 3.00 .

  • Validation: The sum of the integrations for the aromatic core protons (H-3, H-5, H-6, H-8) must equal exactly 4.00 ± 0.05 . If the ratio deviates, the system flags incomplete relaxation, tautomeric line broadening, or co-eluting impurities, invalidating the analytical run.

References

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs - ResearchGate. Source: researchgate.net. URL: [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH. Source: nih.gov. URL:[Link]

  • Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Dietary Supplements - ACS Publications. Source: acs.org. URL:[Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - PMC - NIH. Source: nih.gov. URL:[Link]

Sources

Technical Guide: 13C NMR Assignment Strategy for Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate presents a specific analytical challenge common to drug discovery scaffolds: the ambiguity of quinolone tautomerism. Standard 1D


C NMR analysis often yields misassignments due to the electronic fluidity between the 4-hydroxy (enol) and 4-oxo (keto) forms.

This guide compares the Standard 1D Assignment Method against an Integrated 2D Correlation Protocol (HSQC/HMBC) . We demonstrate that the Integrated Protocol is the only reliable method for distinguishing the C4 carbonyl from the C2 ester and correctly assigning the brominated aromatic ring.

Part 1: The Challenge – Tautomeric Ambiguity

In polar aprotic solvents like DMSO-


, 4-hydroxyquinolines do not exist primarily as the "hydroxy" species. They predominantly adopt the 4-quinolone (NH-keto)  tautomer. This results in a massive chemical shift displacement for C4, moving it from a predicted phenol-like region (~155-160 ppm) to a ketone-like region (~170-176 ppm).
Comparative Analysis: Predicted vs. Experimental Behavior[1][2]

The table below highlights the failure of standard prediction algorithms (based on the enol form) compared to the actual experimental behavior observed in DMSO-


.
Carbon PositionPredicted Shift (Enol Form)Experimental Shift (Keto Form)DeviationConsequence of Misassignment
C4 (Carbonyl) ~160 ppm174.5 ppm +14.5 ppmConfused with Ester C=O or missed entirely due to relaxation.
C2 (Quaternary) ~150 ppm140.2 ppm -9.8 ppmMisidentified as C8a.
C3 (Methine) ~98 ppm110.8 ppm +12.8 ppmOverlap with aromatic signals.
C7 (C-Br) ~125 ppm127.1 ppm +2.1 ppmDifficult to distinguish from C6/C5 without HMBC.

Critical Insight: Relying on "Hydroxy" nomenclature for NMR prediction leads to structural misvalidation. The molecule behaves as Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate .

Part 2: Experimental Protocol (The Self-Validating System)

To ensure authoritative assignment, the following protocol utilizes relaxation reagents and specific pulse sequences to overcome the low sensitivity of quaternary carbons (C4, C2, C7, Ester C=O).

Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D). Why: Stabilizes the NH-keto tautomer via hydrogen bonding, sharpening the exchangeable NH proton signal.
    
  • Concentration: 15–20 mg in 600 µL.

  • Additive: Chromium(III) acetylacetonate [Cr(acac)

    
    ] (0.02 M).
    
    • Mechanism:[1] This paramagnetic relaxation agent shortens the

      
       relaxation time of quaternary carbons (C4, C7, C=O), allowing for faster repetition rates and quantitative integration.
      
Acquisition Parameters (600 MHz equivalent)
  • 1D

    
    C (Quantitative): 
    
    • Pulse angle: 30°

    • Relaxation delay (

      
      ): 2.0 s (with Cr(acac)
      
      
      
      ) vs. 10.0 s (without).
    • Scans: 1024.

  • gHSQC (Multiplicity-Edited):

    • Differentiates CH/CH

      
       (positive) from CH
      
      
      
      (negative).
    • Crucial for: Identifying the C3 methine and OMe group.

  • gHMBC (Long-range):

    • Optimized for

      
       Hz.
      
    • Crucial for: Linking the NH proton to C2, C3, and C4a to establish the core connectivity.

Part 3: Structural Analysis & Peak Assignments

The following assignments are synthesized from high-field data of analogous 7-bromo-4-oxoquinoline derivatives in DMSO-


.
The Assignment Logic Flow
  • Anchor 1 (The Ester): The methoxy protons (

    
     3.95) correlate strongly in HMBC to the ester carbonyl (
    
    
    
    163.5).
  • Anchor 2 (The Tautomer): The broad NH proton (

    
     ~12.0) shows HMBC correlations to C2, C3, and C4a, confirming the N-position.
    
  • The Bromine Effect: The heavy atom effect of Bromine at C7 typically results in a distinct intensity and shift for the ipso carbon, often shielded relative to adjacent CHs, but deshielded relative to a C-H replacement.

Master Assignment Table
Carbon LabelType

(ppm)
Diagnostic Correlations (HMBC/HSQC)
C4 C=O (Ketone)174.5 Weak HMBC from H3 and H5. Most deshielded peak.
COOMe C=O (Ester)163.5 Strong HMBC from OMe protons.
C2 Cq140.2 HMBC from NH and H3.
C8a Cq139.1 Bridgehead. HMBC from H5, H7.
C7 Cq-Br127.1 Ipso carbon. HMBC from H5 and H8.
C5 CH126.8 Doublet (

Hz). HSQC correlates to H5 (

~8.0).
C4a Cq124.5 Bridgehead. HMBC from H3, H6, H8.
C8 CH121.2 Doublet (

Hz). HSQC correlates to H8 (

~7.8).
C6 CH125.4 dd. HSQC correlates to H6.
C3 CH110.8 Sharp singlet. HSQC correlates to H3 (

~6.8).
OMe CH

53.2 Strong singlet. HSQC correlates to OMe (

3.95).

Part 4: Visualization of Logic Pathways

Diagram 1: Tautomeric Equilibrium & Detection

This diagram illustrates the physical reality of the sample in DMSO and why the "Keto" assignment path must be chosen.

Tautomerism Enol Enol Form (4-Hydroxy) Unstable in DMSO Keto Keto Form (4-Quinolone) Dominant Species Enol->Keto Rapid Tautomerization (K_eq >> 1) C4_Enol C4 Predicted: ~160 ppm Enol->C4_Enol NMR_Result NMR Spectrum Observed Signals Keto->NMR_Result Determines Shifts C4_Keto C4 Observed: ~174.5 ppm Keto->C4_Keto

Caption: The equilibrium strongly favors the Keto form in polar solvents, shifting the C4 resonance downfield by >14 ppm.

Diagram 2: The Assignment Workflow (HMBC Logic)

This diagram details the step-by-step correlation logic required to validate the structure.

AssignmentLogic Start Start: 1H NMR Spectrum HSQC Step 1: HSQC Identify Protonated Carbons Start->HSQC HMBC Step 2: HMBC Connect Quaternary Carbons HSQC->HMBC Assign_C3 Assign C3 (110.8 ppm) Linked to H3 HSQC->Assign_C3 Assign_C4 Assign C4 (174.5 ppm) HMBC from H5 + H3 HMBC->Assign_C4 3-bond coupling Assign_C7 Assign C7-Br (127.1 ppm) HMBC from H5 + H8 HMBC->Assign_C7 3-bond coupling Check Validation: Does C4 shift match Keto form? Assign_C4->Check

Caption: Logical workflow for assigning quaternary carbons using proton anchors (H3, H5, H8).

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Retrieved from

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. Retrieved from

  • National Institutes of Health (NIH). (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. PubMed. Retrieved from

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts. Retrieved from

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from

Sources

Mass spectrometry fragmentation of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Orbitrap HCD vs. Triple Quadrupole CID: A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a heavily substituted, halogenated heterocyclic scaffold utilized extensively as a precursor in the synthesis of antimalarial and antimicrobial active pharmaceutical ingredients (APIs). During drug metabolism and pharmacokinetic (DMPK) profiling, identifying this core and its degradants requires robust mass spectrometry (MS). The presence of the methyl ester, the 4-hydroxy group, and the 7-bromo substituent creates a highly specific fragmentation cascade.

This guide objectively compares two premier MS fragmentation platforms—Electrospray Ionization Triple Quadrupole (ESI-QqQ) using Collision-Induced Dissociation (CID) and ESI-Orbitrap using Higher-energy Collisional Dissociation (HCD)—to elucidate the structural and quantitative analytical merits of each for this specific compound.

Mechanistic Causality: The Fragmentation Dynamics

To optimize an MS method, one must first understand the thermodynamic vulnerabilities of the molecule. The fragmentation of methyl quinoline-2-carboxylate derivatives is governed by three primary pathways, driven by the stability of the resulting aromatic systems :

  • Ester Cleavage (The Initiation Step): The most labile moiety is the methyl ester at the C2 position. Low-energy collisional activation primarily induces the neutral loss of methanol (CH

    
    OH, -32.0262 Da) via a rearrangement involving a neighboring proton, yielding a highly stable acylium ion. A competing, albeit less thermodynamically favorable, homolytic cleavage results in the loss of a methoxy radical (•OCH
    
    
    
    , -31.0184 Da).
  • Quinolone Tautomerization and CO Expulsion: The 4-hydroxyquinoline core exists in equilibrium with its 4-quinolone tautomer. Following the initial ester cleavage, the core undergoes a rapid expulsion of carbon monoxide (CO, -27.9949 Da), a hallmark fragmentation of 4-hydroxy/4-quinolone systems .

  • Halogen Cleavage (The Isotopic Signature): The bromine atom at the C7 position provides a diagnostic 1:1 isotopic doublet (

    
    Br and 
    
    
    
    Br) separated by ~2 Da. As collision energy increases, the homolytic cleavage of the C-Br bond results in the loss of a bromine radical (Br•, -78.9183 Da), leaving a dehalogenated quinoline core .

Fragmentation M [M+H]+ m/z 282 (79Br) / 284 (81Br) Exact Mass: 281.9760 F1 Loss of CH3OH (-32.0262 Da) m/z 250 / 252 Acylium Ion Formation M->F1 Ester Cleavage (Low Energy) F2 Loss of •OCH3 (-31.0184 Da) m/z 251 / 253 Radical Cation M->F2 Homolytic Cleavage (Low Energy) F3 Loss of CO (-27.9949 Da) m/z 222 / 224 Quinoline Core F1->F3 -CO (Medium Energy) F2->F3 -CO & -H• (Medium Energy) F4 Loss of Br• (-78.9183 Da) m/z 143 Dehalogenated Core F3->F4 -Br• (High Energy)

Figure 1: Mass spectrometric fragmentation pathway of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate.

Platform Comparison: Orbitrap HCD vs. QqQ CID

While both platforms utilize collisional activation, their architectural differences dictate the resulting spectral data:

  • Triple Quadrupole (QqQ) CID: Utilizes a beam-type collision cell (Q2) typically filled with Argon. The low-energy, single-collision regime is highly reproducible, making it the gold standard for Multiple Reaction Monitoring (MRM) quantitation. However, its unit-mass resolution cannot distinguish between isobaric nominal masses.

  • Orbitrap HCD: Higher-energy Collisional Dissociation (HCD) occurs in a dedicated multipole collision cell. Ions are accelerated into a nitrogen-filled cell at higher RF voltages, promoting sequential, energy-rich fragmentations. The resulting fragments are injected into the Orbitrap analyzer, yielding ultra-high mass accuracy (<3 ppm). This allows for the unambiguous differentiation of the exact mass of •OCH

    
     vs. CH
    
    
    
    OH losses, which is critical for structural elucidation.

Experimental Protocols: A Self-Validating System

To objectively compare the platforms, the following self-validating protocols ensure that system suitability, ionization efficiency, and mass calibration are verified prior to data acquisition.

Protocol 1: Sample Preparation & LC Separation

Causality: A clean, matrix-free sample ensures that ionization suppression does not skew the fragmentation efficiency, allowing for a true comparison of instrument mechanics.

  • Stock Solution: Dissolve 1.0 mg of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to promote robust [M+H]

    
     formation.
    
  • LC Conditions: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes at a flow rate of 0.4 mL/min.

Protocol 2: QqQ CID Optimization (Quantitation Focus)

Causality: Stepwise collision energy (CE) ramping validates the precursor-to-product ion transitions, ensuring the selected MRM transitions represent the true thermodynamic minimums of the molecule.

  • Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temperature 350°C.

  • Precursor Isolation: Set Q1 to isolate m/z 282.0 (

    
    Br isotope) and m/z 284.0 (
    
    
    
    Br isotope) with a 0.7 Da (FWHM) isolation window.
  • CE Ramping: Infuse the working solution at 10 µL/min. Ramp the Q2 collision energy from 10 eV to 50 eV in 5 eV increments.

  • System Validation: Verify that m/z 250 (loss of CH

    
    OH) maximizes at ~15 eV, while m/z 143 (dehalogenated core) maximizes at ~40 eV.
    
Protocol 3: Orbitrap HCD Acquisition (Structural Focus)

Causality: High-resolution structural elucidation requires strict mass calibration to ensure sub-3 ppm accuracy, preventing false-positive formula assignments.

  • Calibration: Perform positive ion mass calibration using a standard ESI Positive Ion Calibration Solution. Validate that the mass error of the calibration peaks is <1 ppm.

  • MS/MS Acquisition: Set the Orbitrap resolution to 70,000 (at m/z 200). Isolate the precursor using the quadrupole (1.0 m/z window).

  • Normalized Collision Energy (NCE): Apply stepped NCE at 20, 40, and 60. This multiplexed approach captures both fragile ester cleavages (NCE 20) and robust core fragmentations (NCE 60) in a single composite high-resolution spectrum.

Workflow Prep Sample Prep 1 µg/mL in MeOH LC UHPLC Separation C18 Column Prep->LC Split MS Platform Comparison LC->Split QqQ Triple Quadrupole (QqQ) CID Fragmentation Nominal Mass MRM Split->QqQ Platform A Orbitrap Orbitrap HRMS HCD Fragmentation <3 ppm Mass Accuracy Split->Orbitrap Platform B Data1 Quantitation High Sensitivity QqQ->Data1 Data2 Structural Elucidation Exact Mass ID Orbitrap->Data2

Figure 2: Experimental workflow comparing QqQ CID and Orbitrap HCD mass spectrometry platforms.

Data Presentation

The following tables summarize the quantitative and qualitative performance metrics obtained from the experimental protocols.

Table 1: High-Resolution Fragment Ion Assignments (Orbitrap HCD at NCE 40) Note: Data represents the


Br isotopologue. Mass accuracy validates the proposed fragmentation mechanisms.
Ion SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
[M+H]

C

H

BrNO

281.9760281.9756-1.4100%
[M+H - CH

OH]

C

H

BrNO

249.9498249.9495-1.285%
[M+H - •OCH

]

C

H

BrNO

250.9577250.9580+1.215%
[M+H - CH

OH - CO]

C

H

BrNO

221.9549221.9546-1.360%
[M+H - CH

OH - CO - Br•]

C

H

NO

143.0366143.0364-1.440%

Table 2: QqQ CID vs. Orbitrap HCD Performance Comparison

ParameterTriple Quadrupole (QqQ) CIDOrbitrap HRMS HCD
Mass Resolution Unit mass (~0.7 FWHM)Up to 140,000 (at m/z 200)
Mass Accuracy ± 0.1 Da< 3 ppm
Fragmentation Type Beam-type CID (Argon gas)Higher-energy Collisional Dissociation (N

gas)
Primary Application High-sensitivity MRM quantitationStructural elucidation, exact mass ID
Isotope Resolving Nominal (m/z 282/284 distinct)Baseline resolved fine isotopes
Dynamic Range > 5 orders of magnitude~ 4 orders of magnitude

References

  • Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

Comparative Guide: IR Spectroscopy Profiling of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a critical scaffold in the synthesis of antiviral agents (specifically HCV NS3/4A protease inhibitors) and NMDA receptor antagonists. Its structural integrity is pivotal for downstream efficacy.

This guide addresses the primary spectroscopic challenge associated with this molecule: Tautomeric Ambiguity . While chemically named as a "4-hydroxy" compound, in the solid state, it predominantly exists as the 4-oxo (quinolone) tautomer. Misinterpretation of the O-H vs. N-H stretching regions frequently leads to false "failed reaction" flags in Quality Control (QC).

This document provides a comparative analysis of the target molecule against its precursors and hydrolysis by-products, establishing a self-validating IR protocol for purity assessment.

Structural Analysis & The Tautomer Challenge

Before analyzing the spectrum, one must understand the dynamic equilibrium of the quinoline core. The "4-hydroxy" nomenclature is a historical artifact; the molecule exists in a tautomeric equilibrium between the enol (hydroxy) and keto (quinolone) forms.

  • Enol Form (Hydroxy): Aromatic pyridine ring; typically favored in basic solution.

  • Keto Form (Quinolone): Loss of aromaticity in the N-containing ring; favored in the solid state and neutral conditions due to high resonance stabilization of the amide-like system.

Spectroscopic Implication: In a standard KBr pellet or ATR experiment, you will not see a sharp, free phenol O-H band. Instead, you will observe features characteristic of a vinylogous amide (4-quinolone).

Comparative IR Analysis

To validate the identity of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate, we compare its spectral fingerprint against its synthesis precursor and its primary degradation product.

Target vs. Precursor (3-Bromoaniline)

The most common synthesis route is the Conrad-Limpach cyclization involving 3-bromoaniline and dimethyl acetylenedicarboxylate (DMAD).

FeaturePrecursor: 3-BromoanilineTarget: Methyl 7-bromo... Diagnostic Value
3300-3500 cm⁻¹ Doublet (Sym/Asym N-H stretch of primary amine)Single/Broad (Amide-like N-H / H-bonded OH)High: Disappearance of the doublet confirms cyclization.
1700-1750 cm⁻¹ AbsentStrong, Sharp (Ester C=O)Critical: Confirms incorporation of the carboxylate moiety.
1620-1650 cm⁻¹ Weak (Aromatic overtones)Strong (Quinolone C=O)High: Distinguishes the quinolone core from simple aromatics.[1][2]
Target vs. Hydrolysis By-Product (Carboxylic Acid)

Moisture sensitivity can lead to the hydrolysis of the methyl ester to the free acid (7-bromo-4-hydroxyquinoline-2-carboxylic acid).

  • Target (Ester): Shows a distinct ester carbonyl peak at ~1735 cm⁻¹ .

  • Impurity (Acid): The carbonyl band shifts to ~1700 cm⁻¹ and broadens significantly. The O-H region (2500–3300 cm⁻¹) becomes extremely broad and diffuse due to carboxylic acid dimerization, often obscuring the C-H stretches.

Detailed Band Assignment

The following table synthesizes experimental data from analogous 4-quinolones. Use this for peak assignment in your QC workflow.

Table 1: Characteristic IR Bands for Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate
Frequency (cm⁻¹)IntensityFunctional Group AssignmentMechanistic Insight
3200 – 3050 Medium, BroadN-H Stretch (Quinolone)Indicates the 4-oxo tautomer. Broadening is due to intermolecular H-bonding in the crystal lattice.
3050 – 2950 WeakC-H Stretch (Aromatic)Typical aromatic C-H vibrations.
1730 – 1745 Very Strong C=O Stretch (Ester)The 2-carboxylate methyl ester. This band is distinct and higher in energy than the ring carbonyl.
1635 – 1660 Strong C=O Stretch (Quinolone)The "4-hydroxy" group exists as a ketone. The frequency is lowered (compared to 1715 cm⁻¹) due to conjugation with the nitrogen lone pair (vinylogous amide).
1580 – 1610 MediumC=C / C=N (Ring)Skeletal vibrations of the quinoline ring system.
1250 – 1280 StrongC-O-C Stretch Asymmetric stretching of the ester linkage.
600 – 700 MediumC-Br Stretch Characteristic of aryl bromides. The 7-position substitution pattern may also show specific bending modes at ~800-850 cm⁻¹.

Experimental Protocol: Validated QC Workflow

To ensure reproducibility, follow this "Senior Scientist" approved protocol.

Method A: ATR (Attenuated Total Reflectance)

Best for rapid screening of powders.

  • Preparation: Ensure the crystal stage (Diamond/ZnSe) is clean.

  • Application: Place ~5 mg of sample. Apply high pressure to ensure contact.

  • Caveat: ATR can slightly shift peak positions (1-2 cm⁻¹) compared to transmission modes due to refractive index dispersion.

  • Acceptance Criteria: The Ester C=O (1735 cm⁻¹) must be resolved from the Quinolone C=O (1650 cm⁻¹). If they merge into a blob, the sample may be wet or amorphous.

Method B: KBr Pellet (Transmission)

Best for publication-quality resolution and resolving the fingerprint region.

  • Ratio: Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed. Note: Excessive grinding can induce amorphization.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove water).

  • Validation: The background scan must show flat baselines at 3500 cm⁻¹ (no moisture).

Synthesis & Analysis Workflow (Visualized)

The following diagram illustrates the critical decision points in the synthesis and spectroscopic validation of the target molecule.

SynthesisWorkflow Start Start: 3-Bromoaniline + DMAD Reaction Conrad-Limpach Cyclization (High Temp) Start->Reaction Reflux Crude Crude Intermediate Reaction->Crude Purification Recrystallization (Removal of isomers) Crude->Purification IR_Analysis IR Spectroscopy QC (KBr / ATR) Purification->IR_Analysis Decision Check 1735 cm⁻¹ & 1650 cm⁻¹ IR_Analysis->Decision Pass PASS: Target Confirmed (Methyl 7-bromo-4-hydroxy...) Decision->Pass Distinct Ester & Quinolone Peaks Fail_Hydrolysis FAIL: Broad OH / Shifted C=O (Hydrolyzed Acid) Decision->Fail_Hydrolysis Broad OH / Loss of Ester Fail_Precursor FAIL: Doublet >3300 cm⁻¹ (Unreacted Amine) Decision->Fail_Precursor Amine Doublet Present

Caption: Figure 1. Logic flow for the synthesis and spectroscopic validation of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate, highlighting failure modes.

References

  • PubChem. (2023). Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate Compound Summary. National Library of Medicine. [Link]

  • Edmont, D., et al. (2000). Synthesis of 4-hydroxyquinoline-2-carboxylic acid derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding for Conrad-Limpach mechanism).
  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups: Aromatic C-Br Stretches. [Link]

Sources

Comparing reactivity of 7-bromo vs 7-chloro quinoline carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 7-Bromo vs. 7-Chloro Quinoline Carboxylates

As a Senior Application Scientist in early-stage drug discovery and process chemistry, selecting the correct halogenated precursor is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. The quinoline-3-carboxylate scaffold is a privileged pharmacophore, heavily utilized in the development of kinase inhibitors, antimalarials, and antibacterial agents.

When functionalizing the 7-position of this scaffold, chemists typically choose between 7-bromoquinoline-3-carboxylate and 7-chloroquinoline-3-carboxylate . While both serve as electrophilic handles, their thermodynamic and kinetic profiles diverge significantly depending on the chosen reaction paradigm—specifically, Palladium-catalyzed cross-coupling versus Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality: The "Why" Behind the Reactivity

To master the reactivity of these scaffolds, we must look at the fundamental energetics governing the rate-determining steps of their respective transformations.

Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) In Pd-catalyzed couplings, the rate-determining step is almost universally the oxidative addition of the Pd(0) species into the carbon-halogen (C-X) bond. The reactivity is directly inversely proportional to the Bond Dissociation Energy (BDE)[1].

  • 7-Bromo: The C-Br bond has a relatively low BDE (~81 kcal/mol). Oxidative addition is rapid, allowing the use of mild conditions, lower temperatures, and standard, inexpensive phosphine ligands (e.g., PPh3, dppf)[1].

  • 7-Chloro: The C-Cl bond is significantly stronger (~96 kcal/mol). Standard Pd(0) catalysts fail to insert efficiently. To force oxidative addition, the system requires highly electron-rich and sterically demanding ligands (such as XPhos, SPhos, or N-Heterocyclic Carbenes) to increase the electron density on the palladium center, often necessitating elevated temperatures[1][2].

Nucleophilic Aromatic Substitution (SNAr) The 7-position of the quinoline ring is meta to the ring nitrogen, meaning it lacks the strong intrinsic electrophilic activation seen at the 2- or 4-positions[3]. However, the 3-carboxylate group acts as a distal electron-withdrawing group, mildly activating the 7-position. In SNAr, the rate-determining step is the initial attack of the nucleophile to form the anionic Meisenheimer complex. Here, the traditional leaving-group ability (where Br > Cl) is inverted. The highly electronegative chlorine atom better stabilizes the accumulating negative charge in the transition state. Consequently, 7-chloro derivatives often exhibit slightly superior or comparable reaction kinetics to 7-bromo derivatives in SNAr pathways, though both require forcing conditions[2][4].

Reactivity_Comparison cluster_cross_coupling Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) Substrate 7-Haloquinoline-3-carboxylate (Halogen at C7) SMC_Br 7-Bromo Derivative Fast Oxidative Addition Standard Ligands (e.g., PPh3) Substrate->SMC_Br Pd(0), Base Low Activation Energy SMC_Cl 7-Chloro Derivative Slow Oxidative Addition Requires Bulky Ligands (e.g., XPhos) Substrate->SMC_Cl Pd(0), Base High Activation Energy SNAr_Cl 7-Chloro Derivative Higher Electronegativity Better Meisenheimer Stabilization Substrate->SNAr_Cl Nucleophile, Heat Charge Stabilization SNAr_Br 7-Bromo Derivative Lower Electronegativity Slower Transition State Substrate->SNAr_Br Nucleophile, Heat Poor Stabilization

Divergent reactivity pathways of 7-haloquinoline-3-carboxylates in cross-coupling and SNAr.

Comparative Performance Data

The following table synthesizes quantitative performance metrics across standard functionalization workflows, illustrating the practical impact of the thermodynamic principles discussed above.

Reaction ParadigmSubstrateReagents & Catalyst SystemConditionsTypical YieldMechanistic Observation
Suzuki-Miyaura Coupling Methyl 7-bromoquinoline-3-carboxylateAr-B(OH)2, Pd(dppf)Cl2 (5 mol%), K2CO3Dioxane/H2O (4:1), 80°C, 4h85 - 95% Rapid, complete conversion. C-Br insertion is facile.
Suzuki-Miyaura Coupling Methyl 7-chloroquinoline-3-carboxylateAr-B(OH)2, Pd2(dba)3 (5 mol%), XPhos , K3PO4Dioxane/H2O (4:1), 100°C, 12h60 - 75% Requires specialized Buchwald ligands and higher heat to force C-Cl insertion.
SNAr (Amination) Methyl 7-bromoquinoline-3-carboxylateMorpholine (5 equiv), DIPEADMF, 120°C, 24h40 - 50% Sluggish. Bromine provides inferior stabilization of the Meisenheimer TS.
SNAr (Amination) Methyl 7-chloroquinoline-3-carboxylateMorpholine (5 equiv), DIPEADMF, 120°C, 18h55 - 65% Moderately faster. Chlorine's electronegativity lowers the TS activation barrier.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in diagnostic checkpoints that allow the chemist to verify the success of the mechanistic step in real-time.

Protocol A: Suzuki-Miyaura Coupling of Methyl 7-bromoquinoline-3-carboxylate

Objective: Rapid C-C bond formation utilizing the highly reactive C-Br bond.

  • Preparation: In an oven-dried Schlenk flask, combine methyl 7-bromoquinoline-3-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.2 M). Evacuate and backfill the flask with Argon three times.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 4 hours.

  • Self-Validation Checkpoint 1 (Visual): The initial red/orange suspension of the Pd(II) pre-catalyst should dissolve and transition to a dark, homogeneous solution, indicating the formation of the active Pd(0) species and successful oxidative addition. If a mirror-like black precipitate forms on the flask walls, the catalyst has "crashed out" (deactivated to Pd black), indicating oxygen contamination[5].

  • Self-Validation Checkpoint 2 (Analytical): Analyze an aliquot via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet (M and M+2) due to the roughly equal natural abundance of 79Br and 81Br. Successful coupling is confirmed when this doublet completely disappears, replaced by a single dominant mass peak corresponding to the arylated product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

Protocol B: SNAr Amination of Methyl 7-chloroquinoline-3-carboxylate

Objective: C-N bond formation leveraging the electronegativity of the C-Cl bond for Meisenheimer stabilization.

  • Preparation: In a heavy-walled sealed tube, dissolve methyl 7-chloroquinoline-3-carboxylate (1.0 equiv) in anhydrous DMF (0.5 M).

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 5.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Seal the tube and heat to 120°C behind a blast shield for 18 hours.

  • Self-Validation Checkpoint 1 (TLC & UV): The 7-position of quinoline is historically difficult to substitute via SNAr[4]. To verify conversion, spot the reaction on a silica TLC plate alongside the starting material. Under 365 nm long-wave UV light, the newly formed 7-aminoquinoline-3-carboxylate product will exhibit intense, bright fluorescence (often blue or green) due to the strong "push-pull" electronic system created by the electron-donating amine at C7 and the electron-withdrawing carboxylate at C3. The starting material will not fluoresce strongly at this wavelength.

  • Workup: Cool the reaction. Pour into ice water to precipitate the crude product. Filter the solid, wash with cold water to remove residual DMF and amine, and dry under high vacuum.

Strategic Selection Guide

  • Choose 7-Bromoquinoline-3-carboxylate when: Your synthetic route relies heavily on late-stage metal-catalyzed cross-couplings. The kinetic advantage of the C-Br bond will save time, reduce catalyst loading costs, and improve overall yields.

  • Choose 7-Chloroquinoline-3-carboxylate when: You require orthogonal reactivity. If your molecule contains another, more reactive halogen (e.g., a 4-bromo or 2-chloro group), the 7-chloro position will remain inert during the first coupling event, acting as a stable placeholder for subsequent, harsher functionalization[1][3]. It is also the preferred starting material if your primary functionalization strategy relies on SNAr.

References

1.[3] Benchchem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Available at: 2.[1] Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: 3.[5] Benchchem. Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. Available at: 4.[2] SciSpace. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class. Available at: 5.[4] The Royal Society of Chemistry. Supporting Information for: Mechanistic understanding of the Cu(I)-catalyzed domino reaction... a DFT study. Available at:

Sources

X-ray crystallography data for Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structural Guide: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

Executive Summary

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antibacterial agents (gyrase inhibitors). Unlike its non-halogenated analogs, the inclusion of the bromine atom at the C7 position introduces specific electronic and steric properties—most notably halogen bonding capabilities—that significantly alter crystal packing, solubility profiles, and ligand-protein binding affinity.

This guide provides a technical comparison of the crystallographic data, synthesis, and structural performance of this compound against standard non-brominated quinoline derivatives.

Synthesis & Experimental Methodology

To generate high-quality crystals for X-ray diffraction, a precise synthesis ensuring regioisomeric purity is required. The 3-bromoaniline precursor can yield both 5-bromo and 7-bromo isomers during cyclization; thus, the protocol below emphasizes the isolation of the target 7-bromo regioisomer.

Core Synthesis Pathway (Conrad-Limpach Modification)

The synthesis utilizes the reaction between 3-bromoaniline and Dimethyl Acetylenedicarboxylate (DMAD), followed by high-temperature cyclization.

Protocol:

  • Enamine Formation: Dissolve 3-bromoaniline (1.0 eq) in methanol. Add DMAD (1.1 eq) dropwise at 0°C. Stir at room temperature for 12 hours. Evaporate solvent to yield the fumarate intermediate (dimethyl 2-((3-bromophenyl)amino)but-2-enedioate).

  • Thermal Cyclization: Add the crude fumarate dropwise to boiling diphenyl ether (250°C). The high temperature is critical to overcome the activation energy for ring closure.

  • Isolation: Cool the mixture to room temperature. Dilute with hexane to precipitate the crude product. Filter and wash with diethyl ether to remove diphenyl ether.

  • Purification (Isomer Separation): Recrystallize from hot DMF/Ethanol. The 7-bromo isomer typically crystallizes preferentially over the 5-bromo isomer due to more favorable packing symmetry.

Crystallization for X-ray Diffraction
  • Method: Slow Evaporation.

  • Solvent System: DMF:Ethanol (1:3 v/v).

  • Conditions: Dissolve 20 mg of purified compound in 2 mL of solvent mixture at 60°C. Filter through a 0.45 µm PTFE filter into a clean vial. Allow to stand at room temperature (22°C) in a vibration-free environment for 5–7 days.

  • Target Crystal Morphology: Colorless to pale yellow prisms.

Comparative Crystallographic Analysis

The structural "performance" of the target is best understood by comparing it to a standard reference, Methyl 4-hydroxyquinoline-2-carboxylate (Non-brominated), and the structural analog 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Crystal Data Comparison Table
FeatureTarget: Methyl 7-bromo... (Predicted/Analogous)Reference: Non-Brominated Analog Impact of Bromination
Space Group P2₁/c (Monoclinic)P2₁/c (Monoclinic)Br atom often maintains centrosymmetry but expands unit cell volume.
Crystal System MonoclinicMonoclinicConsistent quinoline stacking preference.
Z (Molecules/Cell) 44Standard packing for planar heterocycles.
Density (

)
~1.75 g/cm³~1.42 g/cm³Significant Increase: Br (heavy atom) increases density, aiding in phase determination.
Intermolecular Forces H-Bonds + Halogen Bonds (C-Br...O) H-Bonds (N-H...O) +

-

Stacking
Br introduces a secondary directional anchor (Halogen Bond).

-

Distance
3.4 – 3.6 Å3.3 – 3.5 ÅSlight expansion due to steric bulk of Br, potentially reducing solubility.
Structural Mechanism & Causality

A. The Tautomeric Lock (4-Hydroxy vs. 4-Oxo) X-ray data consistently reveals that "4-hydroxyquinolines" crystallize predominantly in the 4-oxo (quinolone) tautomer form.

  • Observation: The C4-O bond length is typically ~1.24 Å (characteristic of C=O), and the N1 atom is protonated.

  • Network: This facilitates a robust R2,2(8) hydrogen-bonding dimer or infinite chain where

    
     interactions dominate the lattice energy.
    

B. The "Bromine Effect" (Halogen Bonding) In the target molecule, the C7-Br bond creates a region of positive electrostatic potential (the


-hole) on the bromine atom.
  • Mechanism: This

    
    -hole acts as a Lewis acid, interacting with electron-rich Lewis bases (like the Carbonyl Oxygen of the ester or the 4-oxo group) on neighboring molecules.
    
  • Result: This

    
     interaction (Distance < 3.4 Å, Angle ~160-170°) creates a "cross-linking" effect between the standard hydrogen-bonded stacks. This often results in higher melting points  and lower solubility  compared to the chloro- or non-halogenated analogs.
    

Visualization of Structural Logic

Figure 1: Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw materials to diffraction-quality crystals, highlighting the isomer separation step.

SynthesisWorkflow Start 3-Bromoaniline + DMAD Inter Enamine Intermediate (Fumarate) Start->Inter MeOH, 25°C Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Inter->Cyclization - MeOH Crude Crude Mixture (7-Br & 5-Br Isomers) Cyclization->Crude Precipitation Purification Recrystallization (DMF/EtOH) Crude->Purification Isomer Separation Crystal Single Crystal (Methyl 7-bromo...) Purification->Crystal Slow Evaporation

Caption: Workflow for isolating the 7-bromo regioisomer and generating X-ray quality crystals.

Figure 2: Crystal Packing Interactions

This diagram illustrates the competing intermolecular forces that define the solid-state structure.

CrystalPacking MolA Molecule A (Quinolone Core) MolB Molecule B (Inverted) MolA->MolB Dimer Formation MolC Molecule C (Adjacent Layer) MolA->MolC Layer Packing Interaction1 Primary H-Bond (N-H...O=C) Interaction2 Halogen Bond (C-Br...O) Interaction3 Pi-Pi Stacking (3.5 Å)

Caption: Schematic of the primary packing forces: H-bonded dimers stabilized by lateral Halogen bonds.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. Retrieved from .

  • PubChem. Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved from .

  • ResearchGate. Synthesis, Crystal and Molecular Structure Studies of Phenyl Quinoline-2-Carboxylate. Retrieved from .

  • Organic Chemistry Portal. Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Retrieved from .

  • Sigma-Aldrich. Product Specification: Methyl 7-bromoquinoline-4-carboxylate. Retrieved from .

Reference standards for Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (CAS 495407-25-5 ) is a critical heterocyclic building block, primarily utilized in the synthesis of antiviral agents (e.g., HCV NS3/4A protease inhibitors structurally related to Simeprevir) and kinase inhibitors.[1][2] Its quinoline core serves as a scaffold for Suzuki-Miyaura cross-coupling reactions at the 7-position and nucleophilic substitutions at the 4-position.[2]

For analytical scientists, this compound presents specific challenges: tautomeric equilibrium (hydroxyquinoline vs. quinolone), regioisomeric impurities (5-bromo vs. 7-bromo), and solubility issues .[3] This guide objectively compares reference standard grades and outlines a self-validating protocol for their qualification, ensuring data integrity in drug development.

Comparative Analysis: Selecting the Right Reference Standard

Not all standards are created equal.[2][3] The choice between a Certified Reference Material (CRM) and a laboratory-synthesized Working Standard (WS) dictates the validity of your quantitative data.[3]

Table 1: Performance Matrix of Reference Standard Grades
FeatureCertified Reference Material (CRM) Secondary / Working Standard (WS) Reagent Grade (Research Chemical)
Traceability SI-traceable (via NIST/BIPM); ISO 17034 accredited.[2][3]Traceable to a CRM or qualified via absolute methods (qNMR/Mass Balance).[2][3]None; Supplier CoA only.
Assay Method Mass Balance (HPLC + TGA + KF + ROI) & qNMR.[2][3]HPLC vs. CRM or qNMR.HPLC Area % (often overestimates purity).[2][3]
Uncertainty Explicitly stated (e.g., 99.4% ± 0.3%).[3]Generally not calculated.[2][3]Unknown.
Impurity Profile Quantified regioisomers (5-Br isomer) & residual solvents.Limited characterization.Likely contains isomers/inorganics.[2][3]
Use Case Method Validation, Release Testing, Calibration of WS.Routine QC, Stability Testing, In-process Control.[3]Early Synthesis, TLC spotting.
Cost/Availability High / Low Availability (Custom synthesis often required).[2][3]Low / High (Made in-house).Low / High.

Expert Insight: For Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate, commercial CRMs are rare.[2] The industry standard practice is to procure a high-purity Reagent Grade batch, purify it (recrystallization from DMF/Methanol), and qualify it as a Primary Standard using qNMR (Quantitative NMR) and Mass Balance .[3]

The Scientific Challenge: Regioisomerism & Tautomerism

To validate a standard, you must understand the chemistry of its formation.[3] The synthesis typically involves the Conrad-Limpach reaction using 3-bromoaniline.[2][4]

Mechanism of Impurity Formation

The cyclization of 3-bromoaniline with dimethyl acetylenedicarboxylate (DMAD) can occur at two ortho positions, leading to a mixture of the desired 7-bromo isomer and the undesired 5-bromo isomer.[2]

  • 7-Bromo isomer (Target): Sterically favored but not exclusive.[2][3]

  • 5-Bromo isomer (Impurity): Often present at 2–10% levels if not strictly controlled.[2][3]

Critical Quality Attribute (CQA): Your reference standard must have the 5-bromo isomer resolved and quantified. Using a standard containing this impurity without correction will bias your potency calculations.[2][3]

Diagram 1: Synthesis Pathway & Impurity Origin[2]

SynthesisPath Aniline 3-Bromoaniline Enamine Enamine Intermediate Aniline->Enamine + DMAD, MeOH DMAD DMAD (Dimethyl acetylenedicarboxylate) DMAD->Enamine Cyclization Thermal Cyclization (Conrad-Limpach) Enamine->Cyclization 250°C, Diphenyl ether Product7 Target: 7-Bromo Isomer (Methyl 7-bromo-4-hydroxy...) Cyclization->Product7 Major Path Impurity5 Impurity: 5-Bromo Isomer (Regioisomer) Cyclization->Impurity5 Minor Path (Steric hindrance)

Caption: Origin of regioisomeric impurities during the synthesis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate. The standard must be qualified to distinguish these two isomers.

Experimental Protocol: Self-Validating Qualification Workflow

If a commercial CRM is unavailable, follow this protocol to qualify an in-house Primary Standard. This workflow combines Specificity (LC-MS) and Accuracy (qNMR).

Step 1: Structural Confirmation (Identification)[2][3]
  • Technique: 1H-NMR (DMSO-d6) and LC-MS.[2]

  • Key Marker: Look for the splitting pattern of the aromatic protons.

    • 7-Bromo: A doublet (d) at ~8.0 ppm (H-5), a doublet (d) at ~7.8 ppm (H-8), and a doublet of doublets (dd) for H-6.[2][3]

    • 5-Bromo: Different coupling constants due to the bromine position.[2]

  • Mass Spec: Observe the characteristic 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br (M and M+2 peaks of equal intensity).

Step 2: Purity Assessment (HPLC Method)

This method is designed to resolve the 4-hydroxy tautomer and the regioisomers.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water (suppresses ionization of the OH/NH, reducing tailing).[3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (aromatic core) and 300 nm (conjugated system).[2][3]

  • Acceptance Criteria:

    • Purity (Area %) > 99.0%.[2][3][5]

    • Resolution (Rs) between 7-Br and 5-Br peaks > 1.5.[2][3]

Step 3: Assay Determination (qNMR)

Do not rely on HPLC Area% for potency.[2][3] Use Quantitative NMR with an internal standard (IS).

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).[2][3]

  • Solvent: DMSO-d6 (ensures solubility of the quinoline).

  • Relaxation Delay (D1): Set to ≥ 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity.[1][3][6]
    

Workflow Diagram: Qualification of Reference Standard

QualificationWorkflow cluster_ID 1. Identification & Specificity cluster_Purity 2. Purity & Impurity Profiling cluster_Assay 3. Potency Assignment Start Raw Material (Methyl 7-bromo-4-hydroxy...) NMR 1H-NMR / 13C-NMR (Confirm Structure) Start->NMR MS LC-MS (Confirm Br Isotope Pattern) Start->MS HPLC HPLC-UV (Gradient) Resolve 5-Br vs 7-Br NMR->HPLC MS->HPLC Solvents GC-Headspace (Residual Solvents) HPLC->Solvents Water Karl Fischer (KF) (Water Content) HPLC->Water MassBal Mass Balance Calculation (100% - Impurities - Water - Solvents) HPLC->MassBal Solvents->MassBal Water->MassBal qNMR qNMR (Internal Std) Absolute Assay Calculation Final Qualified Reference Standard (CoA Generated) qNMR->Final Primary Value MassBal->Final Cross-check

Caption: Comprehensive workflow for qualifying Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate as a reference standard.

References

  • Chemical Identity: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate. CAS No. 495407-25-5.[1][2][3] ChemSrc. Available at: [Link][3]

  • Synthesis Methodology: Riegel, B. et al.[2][3][6] "The Synthesis of some 4-Hydroxyquinolines." Journal of the American Chemical Society, 1946.[3] (Foundational text on Conrad-Limpach regioisomerism).[2][3]

  • Regulatory Guidance: FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." 2015.[2][3] Available at: [Link]

  • Structural Context: "Discovery of Simeprevir (TMC435): A Macrocyclic HCV NS3/4A Protease Inhibitor". Journal of Medicinal Chemistry, 2014.[3] (Illustrates the utility of quinoline scaffolds in drug discovery).

Sources

Comprehensive UV-Vis Spectroscopic Guide: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the analytical characterization of highly functionalized heterocyclic scaffolds. Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a privileged building block extensively utilized in medicinal chemistry, drug discovery, and the synthesis of lanthanide-coordination polymers[1].

When evaluating this compound, Ultraviolet-Visible (UV-Vis) spectroscopy is not merely a tool for concentration determination; it is a direct window into the molecule's electronic state, structural integrity, and solvent interactions. This guide objectively compares the UV-Vis absorption characteristics of this specific compound against its structural alternatives, providing the mechanistic causality and self-validating protocols required for rigorous laboratory application.

Mechanistic Insights: The Causality of Absorption

To understand the UV-Vis spectrum of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate, we must deconstruct the molecule into its chromophoric components. We do not just observe peaks; we interrogate the


 and 

electronic transitions dictated by the scaffold's substituents.
  • The Base Scaffold & Keto-Enol Tautomerism: The foundation is 4-hydroxyquinoline (4HQN). In neutral aqueous or polar protic solutions, 4HQN exists predominantly in its 4-quinolone (keto) tautomeric form[2]. This tautomerism drastically alters the ground-state electronic configuration, yielding distinct baseline absorption maxima at approximately 228 nm, 314 nm, and 326 nm[3].

  • The Heavy Atom Effect (7-Bromo): Introducing a bromine atom at the 7-position creates a dual effect. While inductively electron-withdrawing, bromine acts as a resonance donor to the

    
    -system. This extends conjugation and lowers the HOMO-LUMO energy gap, inducing a predictable bathochromic (red) shift [4].
    
  • Extended Conjugation (2-Carboxylate Ester): The methyl ester at the 2-position is a strong electron-withdrawing group (EWG). By pulling electron density across the quinoline ring, it further extends the conjugated system. This not only causes an additional bathochromic shift but also induces a hyperchromic effect —a significant increase in molar absorptivity (

    
    )[1].
    
Structural & Electronic Influence Pathway

G Base Base Scaffold: 4-Hydroxyquinoline Tautomerism Keto-Enol Tautomerism (Solvent Dependent) Base->Tautomerism dictates baseline UV Bromo + 7-Bromo Substituent (Heavy Atom Effect) Tautomerism->Bromo modification Shift1 Bathochromic Shift (+10-15 nm) Bromo->Shift1 induces Ester + 2-Carboxylate Ester (Extended Conjugation) Shift2 Bathochromic Shift (+15-20 nm) & Hyperchromic Effect Ester->Shift2 induces Shift1->Ester further modification Final Methyl 7-bromo-4-hydroxyquinoline -2-carboxylate (Max λ: ~340-355 nm) Shift2->Final yields final spectrum

Caption: Logical flow of substituent effects driving bathochromic shifts in the UV-Vis spectrum.

Comparative UV-Vis Performance Data

When selecting a scaffold for a specific assay (e.g., monitoring degradation or acting as a UV-active tag), comparing the spectral shifts is critical. The table below summarizes the empirical baseline data for 4HQN[3] alongside the calculated/extrapolated shifts for its complex derivatives based on auxochromic additive rules.

CompoundSubstituted PositionsPrimary

(nm)
Secondary

(nm)
Molar Absorptivity (

) Trend
4-Hydroxyquinoline (4HQN) None228314, 326Baseline
7-Bromo-4-hydroxyquinoline 7-Br~235~325, 335Moderate Increase
Methyl 4-hydroxyquinoline-2-carboxylate 2-COOMe~240~330, 342High Increase
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate 7-Br, 2-COOMe ~245 ~340, 355 Highest (Hyperchromic)

Analytical Takeaway: If your goal is to monitor the stability of the target compound in solution[4], tracking the secondary


 band (~340-355 nm) is highly recommended. This region is less susceptible to interference from common biological buffers or simpler aromatic impurities that typically absorb below 300 nm.

Self-Validating Experimental Protocol

A protocol is only as good as its built-in controls. To ensure trustworthy, reproducible UV-Vis data, you must validate that your measurements fall within the linear dynamic range of your spectrophotometer (typically an absorbance between 0.1 and 1.0).

Step-by-Step Methodology
  • Solvent Selection & Blanking: Select a spectroscopic-grade solvent (e.g., Methanol or pH 7.4 PBS). The solvent must not absorb in the 220–400 nm range. Fill both the reference and sample quartz cuvettes (1 cm path length) with the pure solvent and perform a baseline zero correction.

  • Gravimetric Stock Preparation: Accurately weigh the target compound to prepare a

    
     M stock solution. Causality Note: Because 4-hydroxyquinolines can exhibit poor solubility, sonication for 5 minutes may be required. Ensure complete dissolution to avoid light scattering from micro-particulates.
    
  • Serial Dilution: Prepare a calibration series at concentrations of 10 µM, 25 µM, 50 µM, and 100 µM.

  • Spectral Scanning: Scan the samples from 200 nm to 500 nm at a scan rate of 1 nm/interval.

  • Linearity Validation (The Trust Check): Plot the absorbance values at the secondary

    
     (~345 nm) against concentration. Calculate the linear regression.
    
    • Pass: An

      
       confirms adherence to the Beer-Lambert law. You may now calculate the exact molar extinction coefficient (
      
      
      
      ).
    • Fail: An

      
       indicates detector saturation, inner-filter effects, or compound aggregation. You must dilute the samples and rescan.
      
Experimental Workflow Diagram

Protocol Step1 1. Stock Preparation (1 mM in Spectroscopic Solvent) Step2 2. Serial Dilution (10 µM to 100 µM range) Step1->Step2 Step3 3. Baseline Correction (Dual-beam, pure solvent blank) Step2->Step3 Step4 4. Spectral Scanning (200 nm - 500 nm, 1 nm interval) Step3->Step4 Step5 5. Linearity Validation (Beer-Lambert Law Check: R² > 0.999) Step4->Step5 Step5->Step1 If R² < 0.99 (Recalibrate) Step6 6. Data Output (Extract λ_max and ε) Step5->Step6 If Valid

Caption: Self-validating experimental workflow for UV-Vis spectroscopic analysis.

References

  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline ResearchG
  • UV-visible spectra of 50 M kynuramine (a)
  • lanthanides tb dy: Topics by Science.gov Science.gov
  • stability issues of 7-Bromo-4-hydroxy-2-phenylquinoline in solution Benchchem

Sources

Safety Operating Guide

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate Disposal

Executive Summary & Immediate Action

Hazard Class: Halogenated Organic Substance (Irritant) Primary Disposal Directive: Segregate strictly as Halogenated Waste .[1] Critical Warning: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) or drain dispose.[1] The presence of the Bromine (Br) atom at position 7 mandates high-temperature incineration protocols to prevent the formation of toxic byproducts (e.g., dioxins/furans) during destruction.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material state.[1] This compound typically exists as a white-to-yellow solid.[1] It acts as a pharmaceutical intermediate and possesses significant irritation potential.[1]

Table 1: Safety & Waste Characterization

ParameterSpecificationOperational Implication
Chemical Structure Brominated Quinoline EsterMUST go to Halogenated waste streams.[1]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Standard PPE (Nitrile gloves, safety goggles, lab coat) required.[1]
Signal Word WARNING Handle in a fume hood to avoid inhalation of dust.
RCRA Status (USA) Not P/U Listed (typically); Characteristic WasteTreat as D001 (Ignitable) if in solvent, or generic toxic organic.[1]
Solubility Low in water; Soluble in DMSO, MeOH, DCMDo not attempt aqueous neutralization/drain disposal.[1]

Pre-Disposal Assessment: The Segregation Logic

Why Segregate? Disposal facilities charge significantly higher rates for halogenated waste because it requires specific scrubbers to capture acid gases (HBr) generated during incineration.[1] Mixing this brominated compound with non-halogenated waste (like pure acetone) upgrades the entire container to "Halogenated," tripling disposal costs and complicating environmental compliance.

Self-Validating Check:

  • Does the label say "Halogenated"? If NO, do not add this compound.[1]

  • Is the waste pH neutral? This compound is an ester; avoid mixing with strong acids/bases to prevent uncontrolled hydrolysis or exotherms in the waste drum.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Surplus)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

  • Transfer:

    • Work inside a chemical fume hood.[1][4][5]

    • Dampen the solid slightly with a compatible solvent (e.g., Methanol) if it is statically charged or "fly-away" powder to prevent dust generation.[1]

    • Transfer solid to the container.[1]

  • Sealing: Screw cap tight. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the Halogenated Waste stream (e.g., Dichloromethane, Chloroform, or mixed organics).

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Note: If the compound is dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the Bromine atom in the solute technically classifies the entire solution as halogenated for incineration purposes.

  • Documentation: Log the approximate concentration or mass of the quinoline derivative on the waste tag.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Towels)[1]
  • Collection: Place all solid items contaminated with the substance into a clear, 6-mil polyethylene bag or a dedicated "Solid Hazardous Waste" bucket.[1]

  • Sharps: If needles/syringes were used, they must go into a hard-shell Sharps Container, labeled "Chemical Contaminated Sharps."[1]

  • Seal & Tag: Twist-tie the bag and attach a waste tag listing the contaminant.

Visual Workflow: Waste Stream Decision Tree

DisposalWorkflow Start Waste Generation: Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid Form (Powder/Crystals) StateCheck->Solid Liquid Liquid Form (Dissolved in Solvent) StateCheck->Liquid Debris Contaminated Debris (Gloves/Tissues) StateCheck->Debris SolidBin Segregate into Solid Chemical Waste Container Solid->SolidBin SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck DebrisBin Double Bag (6-mil poly) or Pail Debris->DebrisBin LabelSolid Label: 'Toxic Solid - Halogenated' SolidBin->LabelSolid HaloStream Halogenated Waste Stream SolventCheck->HaloStream Yes NonHaloStream Non-Halogenated Solvent? SolventCheck->NonHaloStream No Override CRITICAL: Solute contains Bromine. Must upgrade to HALOGENATED Stream. NonHaloStream->Override Override->HaloStream

Figure 1: Decision logic for segregating brominated quinoline waste. Note the critical override for non-halogenated solvents containing the brominated solute.

Emergency Contingencies

Spill Response (Solid Powder):

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Wear N95 respirator (or higher), goggles, and double nitrile gloves.[1]

  • Containment: Cover the spill with a damp paper towel to suppress dust.[1]

  • Cleanup: Scoop up the material and the towel.[1] Place in a hazardous waste bag.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe.[1] Dispose of all wipes as solid chemical waste.[1]

Exposure First Aid:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][6] Remove contact lenses.[1][3] (H319)

  • Skin Contact: Wash with plenty of soap and water.[1][3] (H315)[1][2][7]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[1][3][6] (H335)

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Hydroxyquinoline-2-carboxylic acid analogs. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: Methyl 7-bromoquinoline-4-carboxylate. Retrieved from [1]

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